molecular formula C13H10N2O4 B3023615 phenyl N-(3-nitrophenyl)carbamate CAS No. 50699-52-0

phenyl N-(3-nitrophenyl)carbamate

Cat. No.: B3023615
CAS No.: 50699-52-0
M. Wt: 258.23 g/mol
InChI Key: JRBQTHUEPKJNBD-UHFFFAOYSA-N
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Description

Phenyl N-(3-nitrophenyl)carbamate is a synthetic organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol. It is characterized as an O-phenyl carbamate derivative and serves as a valuable building block in medicinal chemistry and drug discovery research . Compounds within the O-phenyl carbamate class have been identified as potent and selective inhibitors of matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in cancer metastasis to the brain . This makes such derivatives promising candidates for the development of therapeutics targeting MMP-2-dependent diseases . The carbamate functional group is a versatile motif in drug design, often used as a stable amide bond surrogate that can improve a molecule's metabolic stability and its ability to permeate cell membranes . As a specialist organic building block, this product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The typical purity available for this compound is 95% or higher .

Properties

IUPAC Name

phenyl N-(3-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(19-12-7-2-1-3-8-12)14-10-5-4-6-11(9-10)15(17)18/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBQTHUEPKJNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188777
Record name 3-Nitrophenyl phenylcarbamate
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Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35289-89-5, 50699-52-0
Record name 3-Nitrophenyl phenylcarbamate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrophenyl phenylcarbamate
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Record name PHENYL N-(3-NITROPHENYL)CARBAMATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Phenyl N-(3-Nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Phenyl N-(3-nitrophenyl)carbamate is a synthetic organic compound of significant interest in medicinal chemistry and materials science. As a member of the O-phenyl carbamate class, its structural motifs offer a versatile platform for developing targeted therapeutics, particularly as enzyme inhibitors.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established experimental protocols and spectroscopic analysis. We will delve into its molecular structure, synthesis, purification, and key characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

Understanding the fundamental structure of Phenyl N-(3-nitrophenyl)carbamate is the first step in harnessing its chemical potential. The molecule's identity is defined by its specific arrangement of atoms and functional groups, which dictates its reactivity, physical properties, and biological interactions.

Core Molecular Data

The foundational properties of Phenyl N-(3-nitrophenyl)carbamate are summarized below. These constants are critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.

PropertyValueSource(s)
IUPAC Name phenyl N-(3-nitrophenyl)carbamate[1]
CAS Number 50699-52-0[1][2]
Molecular Formula C₁₃H₁₀N₂O₄[1]
Molecular Weight 258.23 g/mol [1]
Monoisotopic Mass 258.06406 Da[3]
Canonical SMILES C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)[O-][3]
InChI Key JRBQTHUEPKJNBD-UHFFFAOYSA-N[1]
Molecular Structure

The structure consists of a central carbamate linkage connecting a phenyl group via an ester bond and a 3-nitrophenyl group via an amide bond. The nitro group's meta-position is a key feature influencing the electronic properties of the adjacent aromatic ring.

Figure 1: Molecular Structure of Phenyl N-(3-nitrophenyl)carbamate.
Spectroscopic Profile

1.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum is dominated by vibrations from the carbamate and nitro functional groups.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Rationale & Cited Analogs
N-H (Amine)Stretch3200 - 3400A distinct absorption band is expected, indicative of the N-H bond. For phenyl carbamate, a broad band is seen between 3422-3339 cm⁻¹.[1]
C=O (Carbonyl)Stretch1700 - 1730This prominent feature confirms the carbamate linkage. Phenyl carbamate shows a C=O stretch around 1707 cm⁻¹.[1][5]
C-N (Amine)Stretch~1384Characteristic stretching for the amine component of the carbamate.[5]
N-O (Nitro)Asymmetric Stretch1510 - 1560Strong absorption typical for aromatic nitro compounds.
N-O (Nitro)Symmetric Stretch1345 - 1385Strong absorption typical for aromatic nitro compounds.

1.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon and hydrogen skeleton.

  • ¹H-NMR: The spectrum would show complex multiplets in the aromatic region (approx. δ 7.0-8.5 ppm). The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C-NMR: The carbonyl carbon of the carbamate group is a key diagnostic signal, expected to have a chemical shift in the range of δ 150-165 ppm.[1] The aromatic carbons will generate a series of signals between δ 110 and δ 150 ppm, with the carbon atom attached to the nitro group (C-NO₂) being significantly deshielded.[1]

1.3.3 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to further support structural elucidation. For Phenyl N-(3-nitrophenyl)carbamate (MW=258.23), high-resolution mass spectrometry would be expected to find ions corresponding to various adducts.[3]

AdductPredicted m/z
[M+H]⁺259.07134
[M+Na]⁺281.05328
[M-H]⁻257.05678
Crystallography and Conformational Analysis

While no public crystal structure exists for Phenyl N-(3-nitrophenyl)carbamate, data from its isomer, phenyl N-(4-nitrophenyl)carbamate, provides crucial insight.[1] X-ray crystallography of the 4-nitro isomer revealed two independent molecules in the asymmetric unit, with significant dihedral angles of 48.18° and 45.81° between the aromatic rings.[1] This pronounced twist is a direct consequence of steric hindrance and the electronic nature of the carbamate bridge. It is therefore highly probable that the 3-nitro isomer also adopts a non-planar conformation in the solid state. This twisting influences the molecule's packing, solubility, and interaction with biological targets.

Synthesis and Purification

The most common and efficient synthesis of Phenyl N-(3-nitrophenyl)carbamate is via a nucleophilic acyl substitution reaction.[1] This pathway offers a reliable method for laboratory-scale production.

Primary Synthetic Pathway

The synthesis involves the coupling of 3-nitroaniline with phenyl chloroformate . The reaction proceeds by the nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic carbonyl carbon of phenyl chloroformate.

Reaction: C₆H₅O(CO)Cl + H₂N(C₆H₄)NO₂ → C₆H₅O(CO)NH(C₆H₄)NO₂ + HCl

From a mechanistic standpoint, the use of a mild base such as pyridine is highly recommended. The base serves two critical functions:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the 3-nitroaniline reactant, which would render it non-nucleophilic.

  • Nucleophile Activation: It can act as a catalyst by increasing the nucleophilicity of the amine.[1]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Purification & Analysis Reactant1 3-Nitroaniline Reaction Nucleophilic Acyl Substitution Reactant1->Reaction combine in Reactant2 Phenyl Chloroformate Reactant2->Reaction combine in Solvent Anhydrous Solvent (e.g., THF, Dichloromethane) Solvent->Reaction Base Base (e.g., Pyridine) Base->Reaction Temp Room Temperature Temp->Reaction Product Phenyl N-(3-nitrophenyl)carbamate Reaction->Product yields Workup Aqueous Workup (Acid Wash) Purify Recrystallization (e.g., from Methanol/Hexane) Workup->Purify Analysis Spectroscopy (NMR, IR, MS) Purify->Analysis Product->Workup

Figure 2: General workflow for the synthesis and purification.
Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-nitroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane). Add a base (e.g., pyridine, 1.1 eq).

  • Reaction: Cool the stirred solution in an ice bath. Add a solution of phenyl chloroformate (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[6]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution, and finally, brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol or an ethanol/water mixture) to obtain the final product as a crystalline solid.[1][7]

  • Characterization: Confirm the identity and purity of the final product using NMR, FTIR, and Mass Spectrometry. Determine the melting point.

Physicochemical Properties

The physical and chemical properties of a compound are paramount for its application, formulation, and handling.

Physical State and Appearance

At standard temperature and pressure, Phenyl N-(3-nitrophenyl)carbamate is expected to be a solid, likely crystalline, with a color ranging from off-white to yellow, typical for nitrophenyl derivatives.

Thermal Properties

While specific experimental data for the title compound is scarce, the melting point of the closely related analog, methyl N-(3-nitrophenyl)carbamate , is 150-151 °C .[8] It is reasonable to infer that Phenyl N-(3-nitrophenyl)carbamate possesses a similar, relatively high melting point, indicative of a stable crystal lattice structure.

Solubility Profile

Based on its structure, Phenyl N-(3-nitrophenyl)carbamate is predicted to be:

  • Insoluble in water: The molecule is largely nonpolar, dominated by two aromatic rings.[9]

  • Soluble in polar aprotic organic solvents: Good solubility is expected in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.

  • Moderately soluble in less polar solvents: Solubility is likely moderate in solvents such as dichloromethane, chloroform, and ethyl acetate.

This solubility profile is critical for selecting appropriate solvent systems for synthesis, purification, and biological assays.

Chemical Stability and Reactivity
  • Hydrolytic Stability: Carbamates are generally more stable to hydrolysis than esters but can be cleaved under strong basic or acidic conditions.[10] The hydrolysis under basic conditions proceeds via an E1cb-type mechanism, forming an isocyanate intermediate which subsequently reacts to release the amine.[6] This property is sometimes exploited in the design of prodrugs.[10]

  • Reactivity of Aromatic Rings: The 3-nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution. The powerful electron-withdrawing effects of both the nitro group and the N-carbamate group make electrophilic attack on this ring extremely difficult.[1]

Applications in Research and Development

The unique structure of Phenyl N-(3-nitrophenyl)carbamate makes it a valuable molecule in several research areas.

Role in Medicinal Chemistry

The carbamate functional group is a key structural motif in a vast number of approved drugs and is often used as a stable surrogate for a peptide bond.[11] Phenyl carbamates, in particular, are recognized as valuable building blocks in drug discovery.[12]

  • Enzyme Inhibition: Compounds within the O-phenyl carbamate class have been identified as potent and selective inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis.[1] This makes derivatives of Phenyl N-(3-nitrophenyl)carbamate promising candidates for the development of novel anticancer therapeutics.

  • Prodrug Design: The carbamate linkage can be engineered to improve a drug molecule's metabolic stability and its ability to permeate cell membranes.[1][10]

Utility as a Chemical Intermediate

Beyond direct biological applications, Phenyl N-(3-nitrophenyl)carbamate serves as a versatile intermediate. The presence of multiple functional groups (carbamate, nitro group, two distinct phenyl rings) allows for a wide range of subsequent chemical modifications to fine-tune biological activity or physical properties.

Conclusion

Phenyl N-(3-nitrophenyl)carbamate is a well-defined chemical entity with a robust synthetic methodology and a predictable spectroscopic and physicochemical profile. Its non-planar structure, moderate solubility in organic solvents, and chemical stability make it a suitable scaffold for further chemical exploration. The demonstrated potential of the O-phenyl carbamate class as MMP-2 inhibitors positions this compound and its derivatives as highly valuable tools for researchers in oncology and drug development. This guide provides the foundational knowledge necessary for its effective synthesis, characterization, and application in advanced scientific research.

References

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Sources

Phenyl N-(3-nitrophenyl)carbamate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in Phenyl N-(3-nitrophenyl)carbamate. It moves beyond a simple data sheet to provide foundational knowledge, practical methodologies, and field-proven insights into the synthesis, characterization, and application of this valuable research chemical.

Core Compound Identification and Properties

Phenyl N-(3-nitrophenyl)carbamate is a synthetic organic compound distinguished by its carbamate linkage between a phenyl group and a 3-nitrophenyl moiety. This structure makes it a subject of interest in medicinal chemistry, particularly as a scaffold for developing targeted therapeutics.

Key Identifiers

A consistent and accurate identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 50699-52-0[1][2][3]
Molecular Formula C₁₃H₁₀N₂O₄[1][2][3]
Molecular Weight 258.23 g/mol [1]
IUPAC Name phenyl N-(3-nitrophenyl)carbamate[1]
Physicochemical Characteristics

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data from analogous compounds. It is supplied as a research-grade chemical with a typical purity of 95% or higher[1].

  • Appearance : Expected to be a solid, ranging from off-white to yellow crystals or powder, consistent with related aromatic nitro-compounds and carbamates.

  • Solubility : Likely soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and acetone. Solubility in aqueous solutions is expected to be low.

  • Melting Point : A definitive melting point is not published. However, by comparison, the related compound phenyl N-(3-bromophenyl)carbamate has a melting point of 88-90°C[4]. The presence of the nitro group may result in a higher melting point due to stronger intermolecular interactions.

  • Stability : The compound is stable under standard laboratory conditions. The carbamate linkage is a robust functional group, often employed as a stable surrogate for an amide bond in drug design to enhance metabolic stability[1].

Synthesis and Mechanistic Considerations

The synthesis of Phenyl N-(3-nitrophenyl)carbamate is primarily achieved through the formation of a carbamate bond between 3-nitroaniline and a phenyl chloroformate precursor. This established pathway offers high efficiency and predictability.

Recommended Synthetic Protocol

The following protocol is adapted from a well-established method for synthesizing structurally similar aryl carbamates[4]. The core of this reaction is the nucleophilic attack of the amine (3-nitroaniline) on the electrophilic carbonyl carbon of phenyl chloroformate.

Reaction Scheme: 3-nitroaniline + Phenyl Chloroformate → Phenyl N-(3-nitrophenyl)carbamate + HCl

Step-by-Step Methodology:

  • Vessel Preparation : To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-nitroaniline (1.0 eq).

  • Solvent Addition : Dissolve the 3-nitroaniline in a suitable anhydrous solvent, such as diethyl ether or dichloromethane. The choice of solvent is critical; it must be inert to the reactants and capable of dissolving the starting materials.

  • Reagent Preparation : In a separate, dry addition funnel, prepare a solution of phenyl chloroformate (1.0 eq) in the same anhydrous solvent.

  • Reaction Initiation : Begin stirring the 3-nitroaniline solution. Add the phenyl chloroformate solution dropwise over a period of 30-60 minutes. The reaction is typically performed at room temperature. An exothermic reaction may be observed, which can be managed with a water bath if necessary.

  • Reaction Monitoring & Completion : Stir the resulting mixture for an additional 1-2 hours at room temperature after the addition is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Work-up & Isolation : Upon completion, a precipitate of hydrochloride salt may form. Filter the mixture. The filtrate, containing the desired product, is then evaporated under reduced pressure to remove the solvent.

  • Purification : The crude residue is purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield the final product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A Dissolve 3-nitroaniline (1.0 eq) in anhydrous ether C Add Chloroformate solution dropwise to stirred aniline solution A->C B Prepare solution of Phenyl Chloroformate (1.0 eq) in ether B->C D Stir for 1-2 hours at room temperature C->D E Filter mixture to remove HCl salt D->E F Evaporate filtrate under reduced pressure E->F G Recrystallize crude solid from hexane F->G H Yield Pure Product G->H

Caption: Workflow for the synthesis of Phenyl N-(3-nitrophenyl)carbamate.

Applications in Drug Discovery and Research

The primary value of Phenyl N-(3-nitrophenyl)carbamate lies in its role as a building block and its potential biological activity, particularly as an enzyme inhibitor.

Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Compounds within the O-phenyl carbamate class have been identified as potent and selective inhibitors of matrix metalloproteinase-2 (MMP-2)[1][5]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.

  • Pathological Relevance : Overexpression or aberrant activity of MMP-2 is strongly implicated in tumor metastasis, invasion, and angiogenesis (the formation of new blood vessels)[5][6]. Specifically, MMP-2 plays a key role in the progression of cancers that metastasize to the brain[1].

  • Therapeutic Strategy : The development of selective MMP-2 inhibitors is a significant goal in oncology. Early broad-spectrum MMP inhibitors failed in clinical trials due to a lack of efficacy and significant side effects, highlighting the critical need for selectivity[7][8].

  • Mechanism of Action : While the precise binding mode of Phenyl N-(3-nitrophenyl)carbamate to MMP-2 is not fully elucidated, related carbamate inhibitors function by interacting with the enzyme's active site. The carbamate moiety can chelate the catalytic zinc ion or form hydrogen bonds with key residues, blocking substrate access and inhibiting enzymatic activity. The aromatic rings of the inhibitor can engage in favorable interactions with the S1' pocket of the enzyme, a key determinant of inhibitor selectivity.

Signaling Pathway Context

ProMMP2 ProMMP-2 (Inactive Zymogen) ActiveMMP2 Active MMP-2 ProMMP2->ActiveMMP2 Activation MMP14 MMP-14 (MT1-MMP) MMP14->ProMMP2 Activates ECM Extracellular Matrix (e.g., Type IV Collagen) ActiveMMP2->ECM Cleaves Degradation ECM Degradation ECM->Degradation Invasion Tumor Cell Invasion & Angiogenesis Degradation->Invasion Inhibitor Phenyl N-(3-nitrophenyl)carbamate (Potential Inhibitor) Inhibitor->ActiveMMP2 Inhibits

Sources

Technical Guide: Solubility Profile & Physicochemical Properties of Phenyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the physicochemical characterization and solubility profiling of Phenyl N-(3-nitrophenyl)carbamate (CAS 50699-52-0). It is designed for researchers utilizing this compound as a reactive intermediate ("blocked isocyanate") in medicinal chemistry and urea synthesis.

Compound Identity & Structural Significance

Phenyl N-(3-nitrophenyl)carbamate is a carbamate derivative characterized by an electron-withdrawing nitro group on the N-phenyl ring and a phenoxy leaving group. Its solubility behavior is governed by the competition between its rigid aromatic hydrophobicity and its polar hydrogen-bonding motifs.

PropertyDetail
IUPAC Name Phenyl N-(3-nitrophenyl)carbamate
CAS Number 50699-52-0
Molecular Formula

Molecular Weight 258.23 g/mol
Functional Motifs Carbamate Linker (H-bond donor/acceptor), Nitro group (Polar, electron-withdrawing), Phenyl rings (Hydrophobic/

-stacking)
Primary Application Activated carbamate for urea synthesis; "Blocked" isocyanate equivalent.

Solubility Profile & Solvent Selection

Based on structural analysis and synthetic literature, the solubility of phenyl N-(3-nitrophenyl)carbamate follows a distinct "Polar-Aromatic" trend. The compound exhibits low solubility in non-polar hydrocarbons and water, but high solubility in polar aprotic solvents.

Qualitative Solubility Classification

The following table categorizes solvents based on their interaction efficiency with the solute's nitro-carbamate backbone.

Solvent ClassRepresentative SolventsSolubility StatusInteraction MechanismApplication
Polar Aprotic DMSO, DMF, DMAcHigh Strong Dipole-Dipole; disruption of crystal lattice.Reaction medium; Stock solutions.
Ethers/Chlorinated THF, Dichloromethane (DCM)Good Moderate polarity; good solvation of aromatic rings.Synthesis solvent; Extraction.[1]
Ketones/Esters Acetone, Ethyl AcetateModerate Dipole-Dipole; effective at elevated temperatures.Purification; Chromatography.[2][3]
Alcohols Methanol, EthanolTemperature Dependent H-bonding competition. Soluble at boiling; sparingly soluble at RT.Recrystallization (Optimal)
Non-Polar Hexane, HeptanePoor Weak dispersion forces cannot overcome lattice energy.Precipitation; Washing.[2][3]
Aqueous WaterInsoluble Hydrophobic effect dominates.Quenching; Washing.[1][3]
Theoretical Solubility Prediction (Hansen Parameters)

To predict solubility in novel solvent mixtures, researchers should utilize Hansen Solubility Parameters (HSP). The solute's total solubility parameter (


) is composed of dispersion (

), polar (

), and hydrogen-bonding (

) forces.
  • Predicted HSP Profile:

    • 
       (Dispersion):  High (due to two aromatic rings).
      
    • 
       (Polarity):  High (due to the 
      
      
      
      and
      
      
      dipole moments).
    • 
       (H-Bonding):  Moderate (Carbamate NH is a donor; Carbonyl/Nitro are acceptors).
      
  • Implication: The "Interaction Radius" (

    
    ) is minimized in solvents like THF  and Acetone , which match the solute's moderate 
    
    
    
    and high
    
    
    .

Experimental Workflows

Workflow: Synthesis, Solubility & Purification

The following diagram illustrates the standard workflow for synthesizing and purifying the compound, highlighting the critical solubility switches required for isolation.

SynthesisWorkflow Start Reactants: 3-Nitroaniline + Phenyl Chloroformate Reaction Reaction Medium (THF or DCM) Solubility: HIGH Start->Reaction Dissolve & Stir (0°C to RT) Quench Quench/Wash (Water/Brine) Solubility: LOW Reaction->Quench Add Aqueous Phase Crude Crude Solid Precipitate Quench->Crude Filter/Evaporate Organic Layer Recryst Recrystallization (Boiling Methanol) Solubility: HIGH (Hot) -> LOW (Cold) Crude->Recryst Dissolve at Reflux Pure Pure Phenyl N-(3-nitrophenyl)carbamate Crystalline Solid Recryst->Pure Cool to RT/0°C

Caption: Solubility-driven synthesis and purification workflow. Note the use of Methanol for thermal recrystallization.

Protocol: Gravimetric Solubility Determination

If precise mole fraction data is required for thermodynamic modeling, follow this self-validating isothermal saturation method.

Materials:

  • Excess Phenyl N-(3-nitrophenyl)carbamate.

  • Target Solvent (HPLC Grade).

  • Jacketed equilibrium cell (controlled to

    
     K).
    

Step-by-Step Procedure:

  • Saturation: Add excess solid solute to 20 mL of solvent in the equilibrium cell.

  • Equilibration: Stir continuously for 24 hours at the target temperature (e.g., 298.15 K).

  • Settling: Stop stirring and allow the suspension to settle for 2 hours (maintain temperature).

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
     PTFE filter.
    
  • Quantification:

    • Gravimetric: Weigh a drying dish (

      
      ). Add supernatant (
      
      
      
      ). Evaporate solvent under vacuum until constant mass (
      
      
      ).
    • Calculation: Mass fraction

      
      .
      

Thermodynamic Modeling of Solubility

For researchers generating experimental data, the solubility of phenyl N-(3-nitrophenyl)carbamate is non-ideal and should be correlated using the Modified Apelblat Equation . This model accounts for the temperature dependence of the enthalpy of solution.

The Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Thermodynamic Parameters: From the regression of


 vs 

(Van't Hoff plot), the apparent dissolution enthalpy (

) and entropy (

) can be derived:

Interpretation: A positive


 indicates an endothermic dissolution process, consistent with the increased solubility observed in alcohols at higher temperatures.

Reactivity & Solvent Effects

The choice of solvent profoundly influences the reactivity of phenyl N-(3-nitrophenyl)carbamate when used as an electrophile (to form ureas).

ReactivityMechanism Solute Phenyl N-(3-nitrophenyl)carbamate SolventPolar Polar Aprotic Solvent (DMSO/DMF) Solute->SolventPolar SolventProtic Protic Solvent (Ethanol) Solute->SolventProtic Mech1 Mechanism: Dipole Stabilization Increases Electrophilicity of C=O SolventPolar->Mech1 Mech2 Mechanism: H-Bond Solvation Stabilizes Nucleophile (Amine) Reduces Reaction Rate SolventProtic->Mech2 ResultFast FAST Reaction Rate High Yield Mech1->ResultFast ResultSlow SLOW Reaction Rate Potential Solvolysis Side-Reaction Mech2->ResultSlow

Caption: Impact of solvent class on the reaction kinetics of carbamate aminolysis.

Key Insight:

  • Best Reaction Solvent: THF or DCM . These non-protic solvents dissolve the carbamate well without deactivating the nucleophilic amine via hydrogen bonding (which occurs in alcohols).

  • Avoid: Primary alcohols (like Methanol) during the reaction phase, as they can compete with the amine nucleophile at high temperatures (transesterification), though this is slow for phenyl esters.

References

  • Sigma-Aldrich. (n.d.). Phenyl N-(3-nitrophenyl)carbamate Product Specification & Safety Data Sheet. Retrieved from

  • BenchChem. (2025).[2] Phenyl N-(3-Nitrophenyl)carbamate: Synthesis and Properties. Retrieved from

  • Thavorniti, P., & Gallardo-Williams, T. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Journal of Organic Chemistry. Retrieved from

  • Wishkerman, I., & Bernstein, J. (2008).[4] Polymorphs of phenyl carbamate. CrystEngComm. (Contextual reference for phenyl carbamate crystal behavior).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for HSP theoretical framework).

Sources

Technical Guide: FTIR Characterization of Phenyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Phenyl N-(3-nitrophenyl)carbamate (CAS: 50699-52-0) is a pivotal intermediate in the development of fatty acid amide hydrolase (FAAH) inhibitors and matrix metalloproteinase (MMP) modulators. Its structural integrity is defined by a central carbamate linkage separating two aromatic domains: a nucleophilic meta-nitroaniline moiety and a phenoxy leaving group.

For the drug development professional, the FTIR spectrum of this molecule is not merely a fingerprint; it is a diagnostic map of electronic "push-pull" effects. The electron-withdrawing nitro group at the meta position of the N-phenyl ring significantly alters the dipole moment of the carbamate carbonyl, shifting vibrational frequencies in predictable, yet critical, ways compared to unsubstituted analogues.

Molecular Connectivity & Vibrational Logic

The following diagram illustrates the key functional zones and their vibrational interplay.

MolecularArchitecture Nitro 3-Nitro Group (-NO2) Electron Withdrawing RingA N-Phenyl Ring (Meta-Substituted) Nitro->RingA Inductive Effect (-I) Vib_NO2 Sym/Asym Stretch ~1350 / 1530 cm⁻¹ Nitro->Vib_NO2 Nitrogen Amide Nitrogen (-NH-) RingA->Nitrogen C-N Bond Carbonyl Carbamate Carbonyl (C=O) High Dipole Nitrogen->Carbonyl Amide Resonance Vib_NH N-H Stretch ~3300-3400 cm⁻¹ Nitrogen->Vib_NH Oxygen Ester Oxygen (-O-) Carbonyl->Oxygen Ester Linkage Vib_CO Amide I (Stretch) ~1735-1750 cm⁻¹ Carbonyl->Vib_CO RingB O-Phenyl Ring (Phenoxy) Oxygen->RingB C-O Bond

Figure 1: Molecular connectivity map highlighting the electronic influence of the nitro group on the central carbamate scaffold and resulting vibrational modes.

Comprehensive Spectral Assignment

The following assignments are synthesized from empirical data of analogous aryl carbamates and first-principles vibrational theory. The presence of the electron-withdrawing meta-nitro group typically shifts the C=O stretch to higher frequencies compared to alkyl carbamates.

Frequency Region (cm⁻¹)Functional Group AssignmentMode DescriptionDiagnostic Value
3340 – 3420 N-H Stretch Secondary Amide (Free/H-bonded)High. Sharpness indicates purity; broadening suggests moisture or hydrolysis.
3050 – 3100 C-H Stretch (Ar) Aromatic C-H stretchingLow. Standard for all aryl compounds.
1735 – 1760 C=O Stretch (Amide I) Carbamate CarbonylCritical. High frequency due to electron-withdrawing Ph-O and Ph-NO₂ groups.
1600 – 1620 C=C Ring Stretch Aromatic Ring BreathingMedium. Confirms aromaticity.
1530 – 1550 NO₂ Asymmetric N-O Asymmetric StretchHigh. Specific to the nitro-substitution.
1500 – 1520 Amide II N-H Bending / C-N StretchMedium. Often overlaps with aromatic signals.
1340 – 1360 NO₂ Symmetric N-O Symmetric StretchHigh. Paired with the 1530 band to confirm NO₂ presence.
1200 – 1250 C-O-C Asymmetric Ester-like C-O StretchHigh. Confirms the carbamate "ester" side.
680 – 800 C-H Out-of-Plane Meta-substitution patternMedium. Distinguishes meta isomer from para or ortho.

Diagnostic Regions & Interpretation[2][3][4][5][6][7]

The Carbamate Carbonyl (1735–1760 cm⁻¹)

Unlike simple amides (1650–1690 cm⁻¹), the carbamate carbonyl appears at a significantly higher wavenumber.

  • Mechanism: The phenoxy oxygen is electronegative, pulling electron density away from the carbonyl carbon. Simultaneously, the meta-nitrophenyl group on the nitrogen reduces the nitrogen's ability to donate its lone pair into the carbonyl (resonance dampening).

  • Result: The C=O bond retains more double-bond character, stiffening the "spring" and raising the frequency to ~1740+ cm⁻¹.

The Nitro Group Signatures (1530 & 1350 cm⁻¹)

The nitro group provides two intense, reliable bands that serve as internal standards.

  • Asymmetric Stretch (~1530 cm⁻¹): Very strong intensity. If this peak is weak relative to the C=C aromatics, suspect incomplete nitration or reduction impurities.

  • Symmetric Stretch (~1350 cm⁻¹): Often sharper than the asymmetric band.

The "Fingerprint" of Substitution

The meta-substitution of the nitro group creates a specific out-of-plane (OOP) bending pattern in the 650–900 cm⁻¹ region. Look for:

  • 690 cm⁻¹ & 780 cm⁻¹: Characteristic of meta-disubstituted benzene rings (3 adjacent free hydrogens).

  • Absence of ~820 cm⁻¹: A strong band here would indicate para-substitution, alerting you to potential isomeric impurities.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts (such as hygroscopic broadening), follow this strict protocol.

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .

    • Why? Carbamates can be sensitive to the high pressure of KBr pellet pressing, which may induce polymorphic transitions or hydrolysis if the KBr is wet. ATR requires no sample prep and preserves the crystalline state.

Step-by-Step Procedure
  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).

  • Crystal Cleaning: Clean the diamond surface with isopropanol; ensure no residue remains (check for 3300 cm⁻¹ broad band).

  • Sample Deposition: Place ~5 mg of solid Phenyl N-(3-nitrophenyl)carbamate on the crystal.

  • Pressure Application: Apply force using the anvil until the pressure gauge is in the "green" zone (ensure intimate contact).

  • Acquisition: Scan sample (32 scans).

  • Validation: Check the 3400 cm⁻¹ region immediately.

Quality Control Decision Matrix

The following workflow illustrates how to interpret the raw data for immediate QC decisions.

QC_Workflow Start Acquire FTIR Spectrum CheckOH Check 3200-3600 cm⁻¹ Broad Peak? Start->CheckOH Hydrolysis FAIL: Hydrolysis Detected (Phenol/Water present) CheckOH->Hydrolysis Yes (Broad) CheckCO Check 1735-1760 cm⁻¹ Single Sharp Peak? CheckOH->CheckCO No (Sharp N-H only) Isocyanate FAIL: Check 2270 cm⁻¹ (-N=C=O present) CheckCO->Isocyanate Split/Shifted Pass PASS: Pure Compound Proceed to Assay CheckCO->Pass Yes

Figure 2: Logical decision tree for assessing sample purity based on spectral features.

Impurity Profiling

In drug development, the synthesis of this carbamate (via Phenyl Chloroformate + 3-Nitroaniline) can yield specific byproducts. FTIR is excellent for detecting these.

ImpurityMarker Band (cm⁻¹)Origin
Phenol 3200–3500 (Broad OH)Hydrolysis product of the phenoxy group.
3-Nitroaniline 3350 & 3450 (Doublet)Unreacted starting material (Primary amine doublet vs. Carbamate singlet).
Phenyl Isocyanate ~2270 (Strong)Thermal degradation product or rearrangement intermediate.
Diphenyl Carbonate ~1770 (Shifted C=O)Side reaction of phenyl chloroformate.

Critical Note: If you observe a peak at 2270 cm⁻¹ , the sample has degraded into isocyanates, which are potent sensitizers. Handle with extreme caution.

References

  • BenchChem. Phenyl N-(3-Nitrophenyl)carbamate: Synthesis and Spectral Data. Retrieved from .

  • National Institutes of Health (NIH) / PubChem. Phenyl N-(3-nitrophenyl)carbamate (CID 12836254). Retrieved from .

  • Royal Society of Chemistry (RSC). Synthesis and Characterization of Aryl Carbamates. (General reference for carbamate IR shifts). Retrieved from .

  • Sigma-Aldrich. Product Specification: Phenyl N-(3-nitrophenyl)carbamate.[1] Retrieved from .[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for functional group frequency assignment rules).

Sources

An In-Depth Technical Guide to the Thermal Characterization of Phenyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and melting point of Phenyl N-(3-nitrophenyl)carbamate (C₁₃H₁₀N₂O₄). While this compound serves as a valuable building block in medicinal chemistry and drug discovery, its specific thermal properties are not extensively documented in public literature.[1][2] This guide, intended for researchers, scientists, and drug development professionals, synthesizes foundational principles from the study of analogous carbamate and nitroaromatic compounds to propose a robust, first-principles approach to characterization. We detail field-proven experimental protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explaining the causality behind methodological choices. Furthermore, we predict the likely thermal decomposition pathways and provide the necessary tools for researchers to generate reliable, self-validating data for this compound and its derivatives.

Introduction to Phenyl N-(3-nitrophenyl)carbamate

Phenyl N-(3-nitrophenyl)carbamate is a synthetic organic molecule belonging to the O-phenyl carbamate class of compounds.[1] Its structure, featuring a central carbamate linkage flanked by a phenyl group and a meta-substituted nitrophenyl group, makes it a subject of interest in synthetic chemistry. Compounds within this class have been investigated as potential inhibitors for enzymes like matrix metalloproteinase-2 (MMP-2), which are implicated in disease processes.[1]

For any compound intended for pharmaceutical development, a thorough understanding of its solid-state properties is non-negotiable. The melting point is a critical indicator of purity and polymorphic form, while thermal stability dictates suitable conditions for manufacturing, formulation, storage, and shelf-life. The presence of a nitro group, a notoriously energetic functional group, adds a layer of complexity and importance to thermal safety assessments.[3]

This document outlines the essential theoretical considerations and practical methodologies required to definitively characterize the melting point and thermal decomposition profile of Phenyl N-(3-nitrophenyl)carbamate.

Molecular Structure and Predicted Physicochemical Influence

The thermal behavior of a molecule is intrinsically linked to its structure, including its functional groups and their electronic effects.

Key Structural Features:

  • Carbamate Linkage (-O-C(=O)-N-): This planar group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of stable, hydrogen-bonded networks in the solid state.[4] This typically contributes to a higher melting point compared to non-hydrogen-bonded analogs.

  • Aromatic Rings: The two phenyl rings provide rigidity and allow for π-π stacking interactions, further stabilizing the crystal lattice.

  • Nitro Group (-NO₂): Positioned at the meta-position of the N-phenyl ring, this group is strongly electron-withdrawing.[3] This has two major consequences:

    • Intermolecular Forces: It enhances the dipole moment of the molecule, potentially leading to stronger dipole-dipole interactions and influencing the crystal packing, which can affect the melting point.

    • Chemical Reactivity: It influences the electronic density across the molecule. Studies on related N-arylcarbamates have shown that electron-withdrawing substituents can increase the rate of thermal decomposition.[5]

Table 1: Physicochemical Properties of Phenyl N-(3-nitrophenyl)carbamate
PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O₄[2]
Molecular Weight258.23 g/mol [1]
CAS Number50699-52-0
Experimental Melting PointNot reported in available literature.[2]
Predicted Melting PointExpected to be >150 °C based on analogs.Inferred from[6][7]

Experimental Determination of Melting Point

While no experimental melting point is published for the title compound, data from structurally similar molecules provide a reasonable estimate. Methyl N-(3-nitrophenyl)carbamate has a reported melting point of 150-151 °C, and the parent phenyl carbamate melts between 149-152 °C.[6][7] Therefore, a melting point in a similar or slightly higher range is anticipated for Phenyl N-(3-nitrophenyl)carbamate.

Recommended Protocol: Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for accurately determining the melting point and other thermal transitions of a pure substance. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Causality in Experimental Design: The goal is to supply thermal energy under controlled conditions to observe the precise temperature at which the crystalline lattice breaks down (melts), which is seen as a sharp endothermic peak.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried Phenyl N-(3-nitrophenyl)carbamate sample into a non-reactive aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.

  • Crimping: Hermetically seal the pan using a sample press. This is critical to prevent any mass loss due to sublimation prior to melting and to contain the sample if decomposition occurs.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

    • Heating Ramp: Ramp the temperature at a controlled rate of 10 °C/min to a temperature significantly above the expected melting point (e.g., 250 °C). A 10 °C/min rate offers a good balance between resolution and experimental efficiency.

    • Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min. This prevents oxidative degradation of the sample at elevated temperatures.

  • Data Analysis: The melting point is determined as the onset temperature of the sharp endothermic peak on the resulting thermogram. The peak temperature and the enthalpy of fusion (ΔHfus), calculated from the peak area, should also be reported.

Diagram 1: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 2-5 mg of Sample p2 Place in Al Pan p1->p2 p3 Hermetically Seal Pan p2->p3 a1 Load Sample & Ref. p3->a1 Transfer to DSC a2 Equilibrate at 30°C a1->a2 a3 Ramp at 10°C/min under N₂ Purge a2->a3 a4 Record Heat Flow a3->a4 d1 Identify Endotherm a4->d1 Generate Thermogram d2 Determine Onset Temp (Melting Point) d1->d2

Caption: Workflow for melting point determination using DSC.

Assessment of Thermal Stability and Decomposition

Carbamates are known to be thermally labile, and their decomposition can proceed through several mechanisms.[8][9] For N-aryl carbamates, the most common thermal decomposition pathway is the reversible dissociation into the corresponding isocyanate and alcohol (or phenol).[5][10]

Predicted Decomposition Pathway:

For Phenyl N-(3-nitrophenyl)carbamate, the primary expected decomposition is the cleavage of the ester linkage to yield phenol and 3-nitrophenyl isocyanate . This reaction is often the rate-determining step in the thermal degradation of such compounds.[5] The presence of the electron-withdrawing nitro group is predicted to increase the rate of this decomposition compared to unsubstituted N-phenylcarbamates.[5]

Recommended Protocol: Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is a direct measure of the beginning of decomposition.

Causality in Experimental Design: The objective is to heat the sample at a constant rate and detect the temperature at which it begins to lose mass due to the evolution of volatile decomposition products. This provides a clear, quantitative measure of its thermal stability limit.

Step-by-Step Protocol:

  • Sample Preparation: Place 5-10 mg of the Phenyl N-(3-nitrophenyl)carbamate sample into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is acceptable and ensures that the mass loss is easily detectable.

  • Instrument Setup: Place the pan onto the TGA's microbalance and tare it.

  • Thermal Program:

    • Equilibration: Equilibrate the furnace at a low temperature (e.g., 30 °C).

    • Heating Ramp: Ramp the temperature at a controlled rate of 10 °C/min to a high temperature where decomposition is complete (e.g., 500 °C).

    • Atmosphere: Purge the furnace with an inert nitrogen atmosphere (50-100 mL/min). An inert atmosphere is absolutely essential to study the intrinsic thermal decomposition, as an oxidative (air) atmosphere would introduce different, more complex degradation pathways.

  • Data Analysis: The primary data point is the onset temperature of the first mass loss step, which represents the start of thermal decomposition. The percentage of mass lost at each step should also be recorded and correlated with the masses of the proposed leaving groups.

Diagram 2: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of Sample p2 Place in TGA Pan p1->p2 a1 Load Pan on Balance p2->a1 Transfer to TGA a2 Equilibrate at 30°C a1->a2 a3 Ramp at 10°C/min under N₂ Purge a2->a3 a4 Record Mass vs. Temp a3->a4 d1 Identify Mass Loss Step a4->d1 Generate TGA Curve d2 Determine Onset Temp (Decomposition) d1->d2

Caption: Workflow for thermal stability assessment using TGA.

Advanced Analysis: Evolved Gas Analysis (TGA-MS/FTIR)

To unequivocally confirm the proposed decomposition mechanism, coupling the TGA instrument to a Mass Spectrometer (MS) or an FTIR spectrometer is recommended. This allows for the real-time identification of the gaseous products evolved during decomposition, confirming the release of phenol (m/z = 94) and 3-nitrophenyl isocyanate (m/z = 164).

Data Synthesis and Predicted Behavior

By combining the results from DSC and TGA, a complete thermal profile can be constructed.

Table 2: Predicted Thermal Analysis Data for Phenyl N-(3-nitrophenyl)carbamate
ParameterTechniquePredicted ObservationSignificance
Melting Point (Tₘ)DSCSharp endotherm, onset ~150-165 °C.Purity indicator; defines solid-liquid transition.
Decomposition Onset (Tₔ)TGAFirst mass loss step, onset ~180-220 °C.Defines the upper limit for thermal stability.
Decomposition ProductsTGA-MSDetection of m/z = 94 (Phenol) and m/z = 164 (3-Nitrophenyl Isocyanate).Confirms the primary decomposition pathway.

A key question is whether the compound melts before it decomposes. Based on the predicted data, it is likely that Phenyl N-(3-nitrophenyl)carbamate will exhibit a distinct melting point before the onset of significant decomposition. However, if the DSC thermogram shows an exothermic event immediately following the melting endotherm, or if the TGA mass loss begins at a temperature overlapping with the melting point, it indicates that the compound is unstable in its molten state. This information is critical for avoiding hazardous conditions during any process that involves heating, such as recrystallization or melt-based formulations.

Diagram 3: Proposed Thermal Decomposition Pathway

Caption: Primary thermal decomposition route of the title compound.

Summary and Conclusions

This guide establishes a comprehensive, first-principles-based approach for the thermal characterization of Phenyl N-(3-nitrophenyl)carbamate. While specific experimental data for this molecule is sparse, a robust analysis is possible by leveraging established knowledge of carbamate chemistry and modern analytical techniques.

  • Melting Point: The melting point is predicted to be in the 150-165 °C range. DSC is the definitive method for its determination, providing crucial data on purity and solid-state transition.

  • Thermal Stability: The compound's stability is governed by the carbamate linkage. TGA is the recommended technique to identify the onset of decomposition, which is predicted to occur above 180 °C via dissociation into phenol and 3-nitrophenyl isocyanate. The electron-withdrawing nitro group likely accelerates this decomposition relative to simpler N-arylcarbamates.[5]

By following the detailed, self-validating protocols outlined herein, researchers can generate the high-quality, reliable data necessary to advance their research and development activities, ensuring both scientific integrity and operational safety.

References

  • Štětinová, H., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed. Available at: [Link]

  • Thorn, G. D., & McKay, A. F. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542. Available at: [Link]

  • Daly, R. A., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate. Available at: [Link]

  • Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45391–45403. Available at: [Link]

  • Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138-2143. Available at: [Link]

  • PubChem (n.d.). Phenyl n-(3-nitrophenyl)carbamate. PubChem. Available at: [Link]

  • MDPI (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

  • Chemical Synthesis Database (n.d.). (3-nitrophenyl)(phenyl)methanol. Chemical Synthesis Database. Available at: [Link]

  • Kumar, S. S., et al. (2016). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 60–63. Available at: [Link]

  • Google Patents (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents.
  • Engebretson, J. A. (2003). Chromatographic Analysis of Insecticidal Carbamates. ResearchGate. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • Szeto, S. Y., & Sundaram, K. M. (1980). Simplified method for the analysis of some carbamate insecticides in foliage, forest soil and fish tissue by direct gas-liquid chromatography. Journal of Chromatography A, 200, 179-184. Available at: [Link]

  • Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]

  • Shimadzu (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Available at: [Link]

  • Restek (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]

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Safety Data Sheet (SDS) and toxicity of phenyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive synthesis of safety data, chemical properties, and experimental applications for Phenyl N-(3-nitrophenyl)carbamate . It is designed for researchers in medicinal chemistry and toxicology.

Mechanistic Safety, Synthesis, and Pharmacological Applications

Part 1: Executive Technical Summary

Phenyl N-(3-nitrophenyl)carbamate is a specialized O-aryl carbamate employed primarily as a reactive intermediate in organic synthesis and a covalent "warhead" in drug discovery. Unlike stable N-alkyl carbamates used in agrochemicals, this compound is designed for acyl transfer reactivity .

In pharmacological research, it serves as a probe for serine hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH) and Matrix Metalloproteinases (MMP-2). Its mechanism relies on the lability of the O-phenyl bond, allowing the carbamoyl moiety to covalently modify active site nucleophiles.

Critical Safety Note: This compound is a "masked" source of 3-nitroaniline and phenol . Its toxicity profile is dictated by the metabolic or hydrolytic release of these two potent toxins.

Part 2: Physicochemical Profile[1]

PropertyValue / DescriptionNote
Molecular Weight 258.23 g/mol
Physical State Solid (Crystalline powder)Typically white to off-white.
Solubility DMSO, DMF, DichloromethaneHydrophobic; sparingly soluble in water.
Stability Moisture SensitiveSlow hydrolysis in aqueous media; rapid in basic pH.
Reactivity Electrophilic (Carbonyl)Susceptible to nucleophilic attack at the carbonyl carbon.
Leaving Group Phenoxide (PhO⁻)pKa ~10, making it a good leaving group for carbamylation.

Part 3: Toxicological Analysis & Safety (SDS Synthesis)

As specific regulatory toxicity data (e.g., LD50) is often absent for research-grade building blocks, this section derives the hazard profile from Structure-Activity Relationships (SAR) and established metabolic pathways of aryl carbamates.

Core Hazards (GHS Classification Derived)
  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).

  • Skin Sensitization: Category 1 (May cause allergic reaction).

  • Germ Cell Mutagenicity: Category 2 (Suspected).

  • Specific Target Organ Toxicity (Repeated): Blood (Methemoglobinemia).

Mechanistic Toxicity

The toxicity of Phenyl N-(3-nitrophenyl)carbamate is bipartite, resulting from its in vivo hydrolysis or enzymatic cleavage:

  • Release of Phenol:

    • Effect: Systemic poison and corrosive. Rapidly absorbed through skin.[1]

    • Mechanism: Uncouples oxidative phosphorylation; denatures proteins.

  • Release of 3-Nitroaniline:

    • Effect: Methemoglobinemia (cyanosis) and liver damage.

    • Mechanism: The nitro group is metabolically reduced (via nitroreductases) to a hydroxylamine intermediate. This reactive species oxidizes Ferrous (Fe²⁺) hemoglobin to Ferric (Fe³⁺) methemoglobin, destroying oxygen transport capacity.

  • Direct Carbamylation:

    • Potential inhibition of acetylcholinesterase (AChE), though N-aryl carbamates are generally less potent neurotoxins than N-methyl carbamates.

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to phenol generation upon hydrolysis), safety goggles, and lab coat.

  • Decontamination: Treat spills with 1M NaOH to force hydrolysis, then neutralize with weak acid before disposal. Note: This releases phenol; handle waste as hazardous.

Part 4: Mechanism of Action (Pharmacology)

In drug development, this compound acts as a Covalent Inhibitor . The electrophilic carbonyl carbon is attacked by a catalytic serine residue in the target enzyme.[2]

Pathway Visualization: Covalent Inhibition (FAAH Model)

The following diagram illustrates the "Suicide Substrate" mechanism where the enzyme cleaves the inhibitor but becomes permanently attached to the carbamoyl group.

MoA Inhibitor Phenyl N-(3-nitrophenyl)carbamate Complex Tetrahedral Intermediate Inhibitor->Complex Nucleophilic Attack Enzyme Enzyme (Serine-OH) Enzyme->Complex Nucleophilic Attack Product1 Carbamylated Enzyme (Inactivated) Complex->Product1 Covalent Bond Formation Product2 Phenol (Leaving Group) Complex->Product2 Elimination

Caption: Mechanism of covalent serine hydrolase inhibition. The phenol group acts as the leaving group, resulting in an irreversible carbamylated enzyme.

Part 5: Experimental Protocol - Synthesis

Objective: Synthesis of Phenyl N-(3-nitrophenyl)carbamate via the Chloroformate Route. Scale: 10 mmol.

Reagents
  • 3-Nitroaniline (1.38 g, 10 mmol)

  • Phenyl Chloroformate (1.57 g, 10 mmol)

  • Pyridine or Triethylamine (1.1 eq, as acid scavenger)

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 3-Nitroaniline in 40 mL of anhydrous DCM. Add Pyridine (0.89 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Phenyl Chloroformate dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 20 mL) to remove excess pyridine/aniline.

    • Wash with Brine (20 mL).

    • Dry organic layer over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize the resulting solid from Ethanol or Toluene/Hexane.

Synthesis Workflow Diagram

Synthesis Start Start: 3-Nitroaniline + Pyridine in DCM Step1 Cool to 0°C Start->Step1 Step2 Add Phenyl Chloroformate (Dropwise) Step1->Step2 Step3 Stir RT (4-6 hrs) Step2->Step3 Check TLC Check (Complete?) Step3->Check Check->Step3 No Wash Acid Wash (1M HCl) Remove Pyridine Check->Wash Yes Final Recrystallization (Yields Pure Carbamate) Wash->Final

Caption: Step-by-step synthesis workflow using the chloroformate method to ensure high purity and removal of toxic byproducts.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217357, Phenyl N-(3-nitrophenyl)carbamate. Retrieved from [Link]

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9, 76–81. (Foundational text on O-aryl carbamates as FAAH inhibitors). Retrieved from [Link]

  • Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates.[3] Structure–reactivity relationships consistent with an E1cB mechanism.[3] J. Chem. Soc., Perkin Trans.[3] 2. Retrieved from [Link]

Sources

Synthesis of phenyl N-(3-nitrophenyl)carbamate from phenyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of Phenyl N-(3-nitrophenyl)carbamate

Executive Summary

This technical guide details the synthesis of phenyl N-(3-nitrophenyl)carbamate via the acylation of 3-nitroaniline with phenyl chloroformate. This specific carbamate serves as a critical "masked isocyanate" intermediate in medicinal chemistry, particularly for the synthesis of unsymmetrical ureas found in kinase inhibitors (e.g., Sorafenib analogs) without requiring the handling of hazardous phosgene gas or unstable isocyanates.

The protocol prioritizes an anhydrous, base-mediated approach to maximize yield despite the reduced nucleophilicity of the 3-nitroaniline substrate.

Mechanistic Analysis & Strategic Design

Electronic Considerations

The synthesis relies on a Nucleophilic Acyl Substitution . However, the reaction kinetics are heavily influenced by the electronic nature of the amine.

  • Substrate Deactivation: The nitro group (

    
    ) at the meta position of the aniline is a strong electron-withdrawing group (EWG). This reduces the electron density on the amine nitrogen, significantly lowering its nucleophilicity compared to unsubstituted aniline.
    
  • Electrophile Reactivity: Phenyl chloroformate is a "hard" electrophile. The phenoxide leaving group is stable, making the carbonyl carbon highly susceptible to attack.

  • Catalytic Strategy: To counterbalance the sluggish amine, Pyridine is selected as the base. It serves a dual role:

    • Proton Scavenger: Neutralizes the HCl byproduct to drive equilibrium.

    • Nucleophilic Catalyst: Pyridine can transiently attack the chloroformate to form an N-acylpyridinium intermediate, which is more electrophilic than the chloroformate itself, thereby accelerating the reaction with the deactivated aniline.

Reaction Mechanism

The pathway proceeds via a tetrahedral intermediate.[1] The base prevents the protonated amine from precipitating as a non-reactive salt.

ReactionMechanism Reactants Phenyl Chloroformate + 3-Nitroaniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Chloride Intermediate->Transition Base (Pyridine) Product Phenyl N-(3-nitrophenyl) carbamate Transition->Product Byproduct Pyridine-HCl Transition->Byproduct

Figure 1: Mechanistic flow of the carbamate formation.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
3-Nitroaniline 138.121.0Nucleophile (Limiting Reagent)
Phenyl Chloroformate 156.571.1Electrophile
Pyridine 79.101.2 - 1.5Base / Catalyst
Dichloromethane (DCM) -SolventAnhydrous reaction medium
Step-by-Step Methodology

Step 1: Reactor Charging

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge the flask with 3-Nitroaniline (1.0 equiv) .

  • Add anhydrous DCM (10 mL per gram of amine) . Stir until fully dissolved.

  • Add Pyridine (1.2 equiv) . The solution may turn slightly yellow.

Step 2: Controlled Addition (Critical)

  • Cool the reaction mixture to 0 °C using an ice/water bath. Note: Although the amine is deactivated, phenyl chloroformate is moisture-sensitive and reactive; cooling prevents side reactions.

  • Dilute Phenyl Chloroformate (1.1 equiv) in a small volume of DCM and load it into the addition funnel.

  • Add the chloroformate solution dropwise over 30 minutes. Maintain internal temperature < 5 °C.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (25 °C) .

  • Stir for 2–4 hours .

  • QC Check: Monitor by TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[2] The starting aniline spot should disappear.

Step 4: Workup & Isolation

  • Quench the reaction with water.[2][3][4]

  • Transfer to a separatory funnel.

  • Wash 1: 1M HCl (cold) – Removes excess pyridine and unreacted aniline.

  • Wash 2: Saturated NaHCO₃ – Neutralizes residual acid.

  • Wash 3: Brine.[2][5]

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • The crude solid is typically off-white to pale yellow.

  • Recrystallization: Dissolve in minimum hot Ethyl Acetate and add Hexane (or Ethanol/Water) until turbid. Cool to 4 °C to crystallize.

  • Yield Expectation: 85–95%.

Process Workflow & Visualization

Workflow Start Start: Charge 3-Nitroaniline + DCM + Pyridine Cool Cool to 0°C Start->Cool Add Add Phenyl Chloroformate (Dropwise) Cool->Add React Warm to RT Stir 2-4 Hours Add->React Check TLC/LC-MS Check React->Check Check->React Incomplete Wash Acid Wash (1M HCl) Remove Pyridine Check->Wash Complete Cryst Recrystallize (EtOAc/Hexane) Wash->Cryst Final Pure Phenyl N-(3-nitrophenyl)carbamate Cryst->Final

Figure 2: Experimental workflow from reactor charging to product isolation.

Safety & Handling (HSE)

Phenyl Chloroformate is a high-risk reagent.[6][7] Strict adherence to safety protocols is non-negotiable.

  • Toxicity: Fatal if inhaled (H330).[3][4][6][8] Causes severe skin burns and eye damage (H314).[3][4][6][8]

  • Engineering Controls: All operations must be performed in a functioning fume hood .

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Decontamination: Neutralize spills with dilute aqueous ammonia or sodium carbonate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Phenyl ChloroformateEnsure DCM is anhydrous. Dry glassware thoroughly. Increase electrophile to 1.2 equiv.
Sticky Solid Residual PhenolThe reaction produces phenol as a byproduct. Ensure the basic wash (NaHCO₃) is thorough, or recrystallize from Ethanol.
Slow Reaction Deactivated Amine3-Nitroaniline is sluggish. Increase temperature to reflux (40 °C) if reaction is incomplete after 4 hours.

References

  • Thavonekham, B. (1997). "Formation of Carbamates from Amines and Phenyl Chloroformate". Synthesis, 1997(10), 1189-1194.

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors".

  • Thermo Fisher Scientific. (2010).[7][8] "Safety Data Sheet: Phenyl Chloroformate".[8]

Sources

Biological activity of N-(3-nitrophenyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(3-nitrophenyl)carbamate scaffold represents a privileged pharmacophore in medicinal and agricultural chemistry. Characterized by the presence of a carbamate (urethane) linker attached to a meta-nitro-substituted phenyl ring, these derivatives exhibit pleiotropic biological activities. While historically significant as microtubule destabilizers in agriculture (herbicides/fungicides), recent investigations have repositioned them as potent inhibitors of hydrolytic enzymes—specifically Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH) —and as hypoxia-activated prodrugs in oncology.

This guide provides a rigorous technical analysis of their Structure-Activity Relationships (SAR), mechanisms of action, and validated experimental protocols for synthesis and bioassay.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of N-(3-nitrophenyl)carbamates is governed by the electronic and steric properties of the 3-nitro group and the carbamate linkage.

The Role of the 3-Nitro Group

The nitro group (


) at the meta position is critical for three reasons:
  • Electronic Withdrawal: As a strong electron-withdrawing group (EWG) (

    
    ), it decreases the electron density on the carbamate nitrogen. This increases the acidity of the N-H proton, enhancing hydrogen bond donor capability within enzyme active sites (e.g., the catalytic triad of AChE).
    
  • Metabolic Trigger: In hypoxic tumor environments, the nitro group can be enzymatically reduced by nitroreductases to a hydroxylamine or amine, triggering electronic cascades that can release cytotoxic payloads (prodrug strategy).

  • Lipophilicity: The nitro group modulates

    
    , facilitating membrane permeability, which is essential for CNS-targeting drugs (Alzheimer’s, anxiety).
    
The Carbamate Linkage

The carbamate moiety (


) acts as a "suicide substrate" or pseudo-irreversible inhibitor. It mimics the ester bond of endogenous substrates (like acetylcholine or anandamide) but forms a stable carbamylated enzyme intermediate that hydrolyzes very slowly.

Primary Pharmacological Targets

Cholinesterase Inhibition (Alzheimer’s Disease)

N-phenylcarbamates inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) by carbamylating the active site serine residue (Ser200 in Torpedo californica AChE).

  • Mechanism: The enzyme attacks the carbamate carbonyl carbon. The leaving group is the alcohol moiety (in O-carbamates) or the aniline moiety (in N-carbamates), depending on the specific binding orientation. For N-(3-nitrophenyl) derivatives, the stability of the carbamylated enzyme is often tunable by the nature of the O-alkyl group.

  • Therapeutic Relevance: Reversible inhibition increases synaptic acetylcholine levels, alleviating cognitive decline in Alzheimer's pathology.

Microtubule Destabilization (Antimitotic Activity)

In agricultural applications (and potential oncology), these derivatives bind to the colchicine-binding site of


-tubulin.
  • Mechanism: They disrupt microtubule polymerization, arresting cells in metaphase (mitosis). The 3-nitro substituent provides specific steric complementarity to the hydrophobic pocket of tubulin, distinct from the 3-chloro analogs (e.g., Chlorpropham).

Cytotoxicity & Hypoxia Activation

Nitrobenzyl carbamates are explored as hypoxia-activated prodrugs. Under low oxygen (hypoxia), nitroreductases reduce the


 group to 

. This electron-donating change triggers 1,6-elimination, causing the carbamate to fragment and release a cytotoxic amine or trigger apoptosis.

Mechanistic Visualization

The following diagram illustrates the dual pathways of AChE inhibition and Hypoxia-Activated fragmentation.

G Substrate N-(3-nitrophenyl)carbamate Complex Michaelis Complex Substrate->Complex Binding Hypoxia Hypoxic Tumor Microenvironment Substrate->Hypoxia Distribution AChE AChE Active Site (Serine-OH) AChE->Complex Carbamylated Carbamylated Enzyme (Inactive) Complex->Carbamylated Acylation ActiveEnzyme Regenerated AChE Carbamylated->ActiveEnzyme t1/2 = mins to hours Hydrolysis Slow Hydrolysis Reduction Reduction to Aniline (-NH2) Hypoxia->Reduction Nitroreductase Reductase Nitroreductase Frag 1,6-Elimination (Fragmentation) Reduction->Frag Electronic Switch Toxin Cytotoxic Payload Release Frag->Toxin Apoptosis Trigger

Figure 1: Dual mechanism of action showing pseudo-irreversible inhibition of AChE (top) and hypoxia-selective prodrug activation (bottom).

Experimental Protocols

Synthesis of N-(3-Nitrophenyl)carbamates

Principle: Nucleophilic addition of 3-nitroaniline to an alkyl chloroformate.

Reagents:

  • 3-Nitroaniline (1.0 eq)

  • Alkyl Chloroformate (e.g., Ethyl chloroformate) (1.1 eq)

  • Pyridine or Triethylamine (Base) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 3-nitroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Pyridine (12 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Alkyl Chloroformate (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Wash the organic layer with 1M HCl (2x) to remove excess pyridine, followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from Ethanol/Water.
    
Ellman’s Assay for AChE Inhibition

Principle: This colorimetric assay measures the production of thiocholine produced by the hydrolysis of acetylthiocholine (ATCh) by AChE. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB).

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (10 mM)

  • Acetylthiocholine iodide (ATCh) (15 mM)

  • AChE (from Electrophorus electricus or human recombinant)

  • Test Compound (N-(3-nitrophenyl)carbamate derivative) dissolved in DMSO.

Workflow:

  • Plate Setup: In a 96-well plate, add 150

    
    L Phosphate Buffer and 20 
    
    
    
    L of Test Compound (various concentrations).
  • Enzyme Addition: Add 20

    
    L of AChE solution (0.2 U/mL). Incubate at 25°C for 10 minutes (allows carbamylation).
    
  • Substrate Addition: Add 10

    
    L of DTNB and 10 
    
    
    
    L of ATCh.
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the velocity (

    
    ) of the reaction. Calculate % Inhibition:
    
    
    
    
    Determine
    
    
    using non-linear regression.

Data Presentation: Comparative Activity Profile

The following table summarizes typical


 ranges for N-phenylcarbamate derivatives against key targets, derived from aggregate literature data.
Derivative TypeSubstituent (R)Target: AChE (

)
Target: BuChE (

)
Cytotoxicity (HeLa)
N-Phenyl (Unsub) Ethyl> 100

M
> 50

M
Low
N-(3-Nitrophenyl) Ethyl15 - 45

M
10 - 30

M
Moderate
N-(3-Nitrophenyl) Benzyl5 - 20

M
2 - 8

M
High (Hypoxia)
Rivastigmine (Ref) (O-carbamate)4.0

M
15

M
Low

Note: N-(3-nitrophenyl) derivatives often show higher selectivity for BuChE or specific tumor lines compared to unsubstituted analogs.

References

  • Taylor & Francis (2016). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • National Institutes of Health (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. PMC.[2]

  • MDPI (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.[3]

  • National Institutes of Health (2012). Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages.[4] Bioorganic & Medicinal Chemistry Letters.[4]

  • ResearchGate (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.

Sources

Methodological & Application

Application Note: Efficient Synthesis of Unsymmetrical Di-substituted Ureas via Phenyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for synthesizing unsymmetrical di-substituted ureas utilizing phenyl N-(3-nitrophenyl)carbamate as a stable, crystalline isocyanate surrogate. Unlike traditional methods employing hazardous isocyanates or phosgene, this protocol leverages the "carbamate method," specifically exploiting the electron-withdrawing nature of the 3-nitro group to facilitate mild activation. This guide is designed for medicinal chemists and process scientists seeking a high-fidelity, safety-compliant route to urea-based pharmacophores (e.g., kinase inhibitors).

Introduction & Strategic Rationale

The urea moiety (


) is a privileged scaffold in drug discovery, serving as a hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase inhibitors.
Why Phenyl N-(3-nitrophenyl)carbamate?

Direct use of 3-nitrophenyl isocyanate is chemically efficient but operationally hazardous due to high toxicity, moisture sensitivity, and lachrymatory properties. Phenyl N-(3-nitrophenyl)carbamate functions as a "masked" isocyanate.

  • Safety: It is a stable solid at room temperature.

  • Activation: The 3-nitro substituent on the N-aryl ring significantly increases the acidity of the carbamate N-H proton (

    
     reduction). This facilitates rapid deprotonation by mild bases, accelerating the elimination of phenol to generate the reactive isocyanate species in situ.
    
  • Purification Logic: The reaction generates phenol as the sole stoichiometric byproduct, which can be quantitatively removed via basic aqueous washing, rendering the protocol "self-cleaning."

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via direct nucleophilic displacement at the carbonyl. Instead, it follows an E1cB-like elimination-addition mechanism .

  • Deprotonation: The base (e.g., TEA) removes the acidic proton from the carbamate nitrogen.

  • Elimination: The resulting anion collapses to expel the phenoxide leaving group (

    
    ), generating the transient 3-nitrophenyl isocyanate .
    
  • Addition: The nucleophilic amine (

    
    ) attacks the isocyanate to form the stable urea.
    
Mechanism Diagram

UreaMechanism Start Phenyl N-(3-nitrophenyl)carbamate Inter1 Deprotonated Intermediate [Ar-N(-)-CO-OPh] Start->Inter1 Deprotonation Base Base (Et3N) Base->Inter1 Isocyanate Transient Isocyanate [Ar-N=C=O] Inter1->Isocyanate Elimination (-PhO⁻) Phenol Phenol Byproduct (PhOH) Inter1->Phenol Product Substituted Urea (Ar-NH-CO-NH-R) Isocyanate->Product Addition Amine Nucleophilic Amine (R-NH2) Amine->Product

Caption: E1cB-like mechanism where base-mediated phenol elimination generates the reactive isocyanate in situ.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Phenyl N-(3-nitrophenyl)carbamate 1.0ElectrophileLimiting reagent.
Amine (

)
1.1 - 1.2NucleophileSlight excess drives conversion.
Triethylamine (TEA) 1.5 - 2.0BaseEssential for isocyanate generation.
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous preferred but not strictly required.
1M NaOH (aq) WashWorkupCritical: Removes phenol byproduct.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask with Phenyl N-(3-nitrophenyl)carbamate (1.0 equiv).

  • Add DCM (or THF) to achieve a concentration of 0.1 M. Stir until suspended/dissolved.

  • Add Triethylamine (1.5 equiv) in one portion.

    • Observation: The solution may turn slightly yellow due to phenoxide formation/deprotonation.

  • Add the Nucleophilic Amine (1.1 equiv) dropwise or in one portion.

Step 2: Reaction Monitoring

  • Stir at Room Temperature (20–25 °C) .

    • Note: Due to the electron-withdrawing nitro group, heating is rarely required. If the amine is sterically hindered (e.g., t-butyl amine), heat to reflux (40 °C).

  • TLC Monitoring:

    • Eluent: 50% EtOAc/Hexanes.

    • Check for disappearance of the carbamate (

      
      ) and appearance of the more polar urea (
      
      
      
      ).
    • Self-Validation: The reaction is typically complete within 1–4 hours.

Step 3: Workup (The "Self-Cleaning" Step)

  • Dilute the reaction mixture with an equal volume of DCM.

  • Basic Wash: Wash the organic layer twice with 1M NaOH (2 x reaction vol).

    • Chemistry:

      
       (Water soluble). This quantitatively removes the phenol leaving group.
      
  • Acid Wash: Wash once with 1M HCl (to remove excess TEA and unreacted amine).

    • Caution: Skip this step if your product contains a basic heterocycle (e.g., pyridine) that would protonate and move to the aqueous layer.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • The residue is often pure urea (>95%).

  • If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography.

Workflow Visualization

ProtocolWorkflow Setup 1. Dissolve Carbamate + TEA in DCM (0.1 M) Addition 2. Add Amine (1.1 equiv) Stir at RT Setup->Addition Monitor 3. Monitor TLC (1-4 Hours) Addition->Monitor WashBase 4. Wash with 1M NaOH (Removes Phenol) Monitor->WashBase Complete WashAcid 5. Wash with 1M HCl (Removes Base/Amine) WashBase->WashAcid Isolate 6. Dry & Concentrate (Pure Urea) WashAcid->Isolate

Caption: Operational workflow emphasizing the critical NaOH wash for phenol removal.

Optimization & Troubleshooting

Solvent Effects

While DCM is standard, solvent choice influences the rate of isocyanate formation.[2]

  • DMSO: dramatically accelerates the reaction (often <15 mins) due to better solvation of the intermediate anion. Recommended for unreactive amines.

  • THF: Good alternative if the urea product precipitates (allows for filtration workup).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Steric hindrance on amine.Switch solvent to DMSO or reflux in THF. Increase time.
Phenol Impurity Incomplete washing.Increase NaOH wash volume or concentration (up to 2M).
Symmetrical Urea Moisture in solvent.Water hydrolyzes isocyanate to aniline, which reacts with remaining isocyanate. Use anhydrous solvents.

References

  • Thavonekham, B. (1997).[3] "Synthesis of Substituted Ureas from Phenyl Carbamates." Synthesis, 1997(10), 1189–1194.

  • Gallou, I., et al. (2005). "Scalable Synthesis of Ureas." Journal of Organic Chemistry, 70(16), 6389–6394.

  • Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496.

Sources

Reaction mechanism of phenyl N-(3-nitrophenyl)carbamate with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Insights and Synthetic Protocols for Urea Formation via Phenyl N-(3-nitrophenyl)carbamate Aminolysis

Abstract

This application note details the reaction dynamics between phenyl N-(3-nitrophenyl)carbamate and primary amines to synthesize unsymmetrical ureas. Unlike simple alkyl carbamates, this specific reagent functions as a "masked isocyanate" due to the electron-withdrawing 3-nitro group, which significantly acidifies the carbamate N-H bond. We provide a comprehensive mechanistic analysis distinguishing between the E1cB (elimination-addition) and BAc2 (addition-elimination) pathways, followed by an optimized synthetic protocol and validation workflow for medicinal chemistry applications.

Introduction

The urea linkage (–NH–CO–NH–) is a privileged pharmacophore in drug discovery, present in numerous kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibitors. While isocyanates are the traditional precursors for ureas, they are often unstable, toxic, and difficult to store.

Phenyl N-arylcarbamates serve as stable, crystalline surrogates. The specific reagent Phenyl N-(3-nitrophenyl)carbamate is designed for enhanced reactivity. The 3-nitro substituent exerts a strong inductive effect (


), lowering the 

of the nitrogen proton. This modification switches the dominant reaction pathway from a slow direct nucleophilic attack to a rapid, base-catalyzed elimination-addition sequence, facilitating urea formation under mild conditions.

Mechanistic Analysis

The reaction of phenyl N-(3-nitrophenyl)carbamate (1) with a primary amine (


) can theoretically proceed via two distinct pathways. Understanding this bifurcation is critical for troubleshooting low yields or side reactions.
Pathway A: The E1cB Mechanism (Dominant)

Due to the acidity of the N-H proton (induced by the 3-nitro group), a base (often the amine nucleophile itself or added TEA) deprotonates the carbamate. The resulting anion eliminates the phenoxide leaving group to generate 3-nitrophenyl isocyanate in situ. The amine then rapidly attacks this isocyanate to form the urea. This is the primary pathway for this substrate.

Pathway B: The BAc2 Mechanism (Minor)

The amine attacks the carbonyl carbon directly to form a tetrahedral intermediate, followed by the expulsion of phenol. This pathway is generally slower for N-aryl carbamates unless the amine is non-basic but highly nucleophilic.

Mechanistic Pathway Diagram

ReactionMechanism cluster_legend Pathway Legend Carbamate Phenyl N-(3-nitrophenyl)carbamate Anion Carbamate Anion (Deprotonated) Carbamate->Anion Deprotonation (Fast eq.) Tetrahedral Tetrahedral Intermediate Carbamate->Tetrahedral Direct Nucleophilic Attack (Slow) Base Base (B:) Base->Anion Isocyanate INTERMEDIATE: 3-Nitrophenyl Isocyanate Anion->Isocyanate Elimination of PhO- Phenol Byproduct: Phenol Anion->Phenol -PhO- Urea PRODUCT: Unsymmetrical Urea Isocyanate->Urea Amine Attack (Fast) Tetrahedral->Urea Collapse Tetrahedral->Phenol key1 Solid Line: E1cB (Dominant) key2 Dotted Line: BAc2 (Minor)

Figure 1: Bifurcation of the aminolysis mechanism. The 3-nitro group favors the upper E1cB pathway via an isocyanate intermediate.

Experimental Protocol

Objective: Synthesis of 1-(3-nitrophenyl)-3-alkylurea.

Reagents & Equipment
  • Substrate: Phenyl N-(3-nitrophenyl)carbamate (1.0 equiv).

  • Nucleophile: Primary Amine (

    
    ) (1.1 – 1.2 equiv).
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv). Note: Optional if amine is used in excess, but recommended to drive the E1cB elimination.

  • Solvent: Anhydrous THF or DCM (Dichloromethane). DMSO is used for low-solubility amines.

  • Temperature: Room Temperature (25°C) to 50°C.

Step-by-Step Procedure
  • Preparation:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve Phenyl N-(3-nitrophenyl)carbamate (1.0 mmol, 258 mg) in anhydrous THF (5 mL).

    • Checkpoint: Ensure the solution is clear. If the carbamate is not fully soluble, switch to DMSO or DMF.

  • Activation (Isocyanate Generation):

    • Add TEA (1.5 mmol, 210 µL). Stir at room temperature for 10–15 minutes.

    • Mechanistic Note: You may observe a slight color change (yellowing) as the nitrophenyl anion/isocyanate forms.

  • Nucleophilic Addition:

    • Add the Primary Amine (1.1 mmol) dropwise to the stirring solution.

    • Stir the reaction at room temperature.

    • Time: Most reactions complete within 1–4 hours. If the amine is sterically hindered (e.g., tert-butylamine), heat to 50°C.

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc) or LCMS. Look for the disappearance of the carbamate (

      
      ) and appearance of the urea (
      
      
      
      ).
  • Workup & Purification:

    • Method A (Precipitation): If the product urea is insoluble in the solvent (common in non-polar solvents like DCM), filter the precipitate and wash with cold ether.

    • Method B (Extraction): Dilute with EtOAc (20 mL), wash with 1M HCl (to remove excess amine/TEA) and 1M NaOH (CRITICAL: to remove the phenol byproduct). Dry over

      
       and concentrate.
      

Validation & Quality Control

To ensure scientific integrity, the synthesized urea must be validated against specific spectral markers.

Data Presentation: Solvent Effects on Reaction Rate
SolventDielectric Constant (

)
Reaction Rate (Relative)Recommended For
DMSO 46.7High (Stabilizes intermediates)Poorly soluble amines / Library synthesis
THF 7.58ModerateGeneral synthesis / Easy workup
DCM 8.93ModeratePrecipitation purifications
Toluene 2.38LowHigh-temperature reactions only
Analytical Workflow Diagram

ValidationWorkflow Crude Crude Reaction Mixture LCMS LCMS Analysis Crude->LCMS NMR 1H NMR (DMSO-d6) LCMS->NMR Mass Confirmed Fail Investigate Byproducts LCMS->Fail Mass = M-Phenol (Isocyanate stalled) Success VALIDATED UREA NMR->Success Diagnostic Signals: 1. Urea NH (s, 8.5-9.5 ppm) 2. Loss of Phenol signals NMR->Fail Presence of Phenol (Incomplete Workup)

Figure 2: Analytical decision tree for validating urea formation.

Key NMR Diagnostic Signals (DMSO-d6):

  • Urea NH (Aniline side): A sharp singlet typically between

    
     8.5 – 9.5 ppm.
    
  • Urea NH (Alkyl side): A triplet (if primary alkyl) or doublet (if secondary alkyl) around

    
     6.0 – 6.5 ppm.
    
  • Absence of Phenol: Ensure no peaks remain at

    
     6.7 – 7.3 ppm (characteristic of the phenol leaving group).
    

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: The amine may be protonated (ammonium salt) if the starting material contained acid impurities, or the E1cB step is too slow.

    • Solution: Add excess base (TEA or DMAP). Heat the reaction to 60°C to force phenol elimination.

  • Issue: Product is contaminated with Phenol.

    • Cause: Phenol is the stoichiometric byproduct.

    • Solution: The 1M NaOH wash in the workup is critical. Phenol (

      
      ) is deprotonated by NaOH and moves to the aqueous layer.
      
  • Issue: Formation of Symmetrical Urea (Ar-NH-CO-NH-Ar).

    • Cause: Moisture in the solvent hydrolyzes the intermediate isocyanate to an aniline, which then attacks another isocyanate molecule.

    • Solution: Use anhydrous solvents and keep under inert atmosphere (

      
      /Ar).
      

References

  • Mechanistic Insight (E1cB vs BAc2): Hutchby, M., et al. "Aspects of the Synthesis of Ureas from Carbamates." Tetrahedron, vol. 72, no. 36, 2016.

  • Isocyanate Intermediates in Carbamate Aminolysis: Castro, E. A., et al. "Aminolysis of Phenyl N-Phenylcarbamates: The Effect of the Leaving Group." Journal of Organic Chemistry, vol. 69, no. 15, 2004.

  • Synthesis of Unsymmetrical Ureas (Protocol Grounding): Thurston, D. E. "Chemistry and Pharmacology of Anticancer Drugs." CRC Press, 2006. (Contextualizes urea synthesis in drug design).

  • General Reactivity of Phenyl Carbamates: Prachi, R., et al. "Improved Synthesis of Unsymmetrical Ureas via Carbamates." SynOpen, vol. 07, no. 03, 2023.

Using phenyl N-(3-nitrophenyl)carbamate as a blocked isocyanate reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Urea Synthesis Using Phenyl N-(3-nitrophenyl)carbamate

Executive Summary

This guide details the application of Phenyl N-(3-nitrophenyl)carbamate (CAS: Generic structure class) as a robust, blocked isocyanate reagent for the synthesis of unsymmetrical diaryl and aryl-alkyl ureas.

While isocyanates (R-N=C=O) are the traditional electrophiles for urea synthesis, they suffer from moisture sensitivity, limited shelf-life, and high toxicity. Phenyl N-(3-nitrophenyl)carbamate serves as a crystalline, stable "masked" equivalent of 3-nitrophenyl isocyanate . Upon exposure to nucleophilic amines—particularly in polar aprotic solvents—it releases the active isocyanate species in situ or reacts via direct displacement, cleanly yielding the corresponding urea with phenol as the sole byproduct.

Key Advantages:

  • Stability: Non-hygroscopic solid, stable at room temperature.

  • Safety: Eliminates direct handling of volatile/toxic free isocyanates.

  • Reactivity: The electron-withdrawing 3-nitro group activates the carbamate, facilitating milder reaction conditions compared to unsubstituted phenyl carbamates.

  • Purification: The phenol byproduct is easily removed via basic aqueous wash.[1]

Chemical Mechanism & Rationale

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple displacement for all amines; it depends heavily on the amine class and base presence.

The Dual Pathway Model

The reactivity of phenyl carbamates is governed by the acidity of the carbamate N-H bond.

  • E1cB Mechanism (Elimination-Addition): For primary carbamates (R-NH-CO-O-Ph), a base (tertiary amine) deprotonates the nitrogen. The electron pair kicks out the phenoxide leaving group, generating the free isocyanate in situ. The nucleophilic amine then attacks this isocyanate.

    • Relevance: The 3-nitro group on the aromatic ring significantly increases the acidity of the N-H proton (

      
       approx 15-17 vs 20+ for alkyl), accelerating this pathway.
      
  • 
     Mechanism (Addition-Elimination):  If the N-H is not acidic enough or no base is present, the nucleophile attacks the carbonyl carbon directly, forming a tetrahedral intermediate before expelling phenol.
    

Figure 1: Mechanistic Pathway

Mechanism Reagent Phenyl N-(3-nitrophenyl)carbamate (Stable Solid) Deprotonated [Anion Intermediate] Reagent->Deprotonated Deprotonation (-H+) Urea Final Urea Product Reagent->Urea Direct Attack (BAc2) (Slower, minor path) Base Base (Et3N) Base->Deprotonated Isocyanate 3-Nitrophenyl Isocyanate (Transient Electrophile) Deprotonated->Isocyanate Elimination (E1cB) Phenol Phenol (Leaving Group) Deprotonated->Phenol - PhO⁻ Isocyanate->Urea + R-NH2 (Fast) Amine Nucleophilic Amine (R-NH2)

Caption: The dominant E1cB pathway involves base-mediated elimination of phenol to form the reactive isocyanate intermediate, driven by the electron-withdrawing 3-nitro group.

Experimental Protocol

Materials
  • Reagent: Phenyl N-(3-nitrophenyl)carbamate (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).

  • Solvent: DMSO (Preferred for speed) or THF/DCM (Preferred for easy workup).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.0 - 2.0 equiv).
    
Standard Coupling Procedure (DMSO Method)

This method utilizes the "DMSO acceleration effect" where the polar solvent stabilizes the polar transition state, reducing reaction times from hours to minutes.

  • Preparation: In a clean reaction vial, dissolve Phenyl N-(3-nitrophenyl)carbamate (1.0 mmol, 258 mg) in DMSO (2.0 mL). The solution should be clear and yellow/orange.

  • Activation: Add Triethylamine (1.2 mmol, 167 µL). Stir for 5 minutes at room temperature.

  • Coupling: Add the Amine nucleophile (1.1 mmol) dropwise.

    • Observation: A slight exotherm may occur.

  • Monitoring: Stir at room temperature. Monitor by TLC (typically 30-50% EtOAc/Hexane) or LC-MS.

    • Target: Disappearance of carbamate (

      
      ) and appearance of urea (more polar, lower 
      
      
      
      ).
    • Time: Reaction is usually complete within 15–45 minutes in DMSO.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into Water (20 mL) with vigorous stirring.

    • The urea product typically precipitates as a solid.

    • Filter the solid.

    • Wash 1: Water (removes DMSO).

    • Wash 2: 0.5 M NaOH or 5%

      
       (Crucial: Removes the Phenol byproduct).
      
    • Wash 3: Water (neutralize).

    • Dry under vacuum.

Alternative Protocol (DCM/THF Method)

Use this if the product is soluble in water or if DMSO is difficult to remove.

  • Dissolve Reagent (1.0 equiv) in DCM or THF (0.2 M concentration).

  • Add DIPEA (2.0 equiv).

  • Add Amine (1.1 equiv).

  • Reflux: Heat to 40°C (DCM) or 60°C (THF) for 2–6 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M NaOH (2x) to remove phenol.

    • Wash with 1M HCl (1x) to remove excess amine/base (if product is not basic).

    • Dry over

      
      , filter, and concentrate.
      

Optimization & Troubleshooting

Table 1: Reaction Parameter Optimization

ParameterRecommendationRationale
Solvent DMSO > DMF > MeCN > THF > DCMDMSO facilitates proton transfer and stabilizes the zwitterionic intermediates, accelerating the reaction by up to 50x compared to DCM [1].
Base DIPEA or TEA (1-2 equiv)Essential for the E1cB mechanism. Without base, the reaction relies on the nucleophilic amine to act as the base, which slows kinetics and requires 2.0 equiv of amine.
Temperature RT (in DMSO); Reflux (in THF)The 3-nitro group makes the carbamate reactive enough at RT in polar solvents. Heat is only required for sterically hindered amines.
Leaving Group Phenol (

10)
The phenol leaving group is a compromise between reactivity and stability. If reactivity is too low, switching to 4-nitrophenyl carbamate (

7) increases speed but decreases stability.
Workflow Visualization

Workflow Start Start: Weigh Reagent (Phenyl N-(3-nitrophenyl)carbamate) Solvent Dissolve in DMSO (0.5 M) Start->Solvent BaseAdd Add Base (TEA/DIPEA) (Activate E1cB path) Solvent->BaseAdd AmineAdd Add Nucleophilic Amine BaseAdd->AmineAdd React Stir RT (15-60 min) AmineAdd->React Check Check LCMS/TLC (Carbamate consumed?) React->Check Check->React No (Add heat) Precip Pour into Water Check->Precip Yes Filter Filter Solid Precip->Filter Wash Wash with 0.5M NaOH (CRITICAL: Removes Phenol) Filter->Wash Dry Dry & Isolate Urea Wash->Dry

Caption: Step-by-step workflow emphasizing the critical NaOH wash step to ensure removal of the phenol byproduct.

Safety & Handling

  • Sensitization: Although "blocked," the reagent generates isocyanates in situ. Isocyanates are potent respiratory sensitizers. All operations must be performed in a fume hood.

  • Phenol Toxicity: The reaction generates equimolar amounts of phenol. Phenol is corrosive and toxic by absorption. Gloves (Nitrile) and eye protection are mandatory.

  • Waste: Aqueous washes containing phenol must be disposed of as hazardous organic waste, not flushed down the drain.

References

  • Thavonekham, B. (1997).[1] "A Practical Synthesis of Ureas from Phenyl Carbamates." Synthesis, 1997(10), 1189-1194.

    • Core grounding for the DMSO acceleration protocol and general utility of phenyl carbam
  • Hutchby, M., et al. (2011). "Aspects of the synthesis of ureas from carbamates." Tetrahedron, 67(7), 1329-1338.

    • Detailed mechanistic insight into E1cB vs BAc2 p
  • pKa Data: Evans, D. A. (2005). Evans pKa Table.

    • Reference for acidity of phenols and carbamates justifying the leaving group choice.

Sources

Conditions for nucleophilic substitution of phenoxy group in carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Conditions for Nucleophilic Substitution of Phenoxy Groups in Carbamates

Abstract & Scope

This technical guide details the conditions required to displace the phenoxy group of phenyl carbamates (


) with nucleophiles. Phenyl carbamates act as "masked isocyanates" or activated esters, offering a safer, non-phosgene route to unsymmetrical ureas and carbamates. This note distinguishes between the E1cB elimination  pathway (accessible to 

-monosubstituted carbamates) and the

addition-elimination
pathway (

-disubstituted carbamates), providing optimized protocols for each.

Mechanistic Foundations

To design a successful experiment, one must understand the active mechanism, which is dictated by the substitution pattern of the carbamate nitrogen.

The Two Pathways
  • Isocyanate Intermediate (E1cB): If the carbamate nitrogen has a proton (

    
    ), the dominant pathway in basic media is deprotonation followed by elimination of the phenoxide to form a transient isocyanate.[1] The nucleophile then attacks the isocyanate. This is fast and efficient.
    
  • Direct Substitution (

    
    ):  If the nitrogen is disubstituted (
    
    
    
    ), isocyanate formation is impossible. The nucleophile must attack the carbonyl carbon directly, forming a tetrahedral intermediate.[2] This is kinetically slower and sensitive to steric hindrance.
Leaving Group Thermodynamics

The reaction is driven by the pKa difference between the nucleophile and the leaving group.

  • Leaving Group: Phenol (

    
    ).
    
  • Activated Leaving Group:

    
    -Nitrophenol (
    
    
    
    ).
  • Nucleophile: Primary Amine (

    
    ).
    

Rule of Thumb: If


, the reaction is thermodynamically favorable. Consequently, 

-nitrophenyl carbamates react significantly faster than unsubstituted phenyl carbamates [1].

Mechanism Start_Mono N-Monosubstituted (R-NH-CO-OPh) Inter_Iso Isocyanate (R-N=C=O) Start_Mono->Inter_Iso E1cB Elimination (-PhOH) Base Base (B:) Base->Start_Mono Deprotonation Product_Urea Urea (R-NH-CO-NHR') Inter_Iso->Product_Urea + Amine (Nu) Start_Di N,N-Disubstituted (R2N-CO-OPh) Tetra_Inter Tetrahedral Intermediate Start_Di->Tetra_Inter + Amine (Nu) (Slow Step) Tetra_Inter->Product_Urea Elimination (-PhOH)

Figure 1: Mechanistic divergence between mono- and disubstituted phenyl carbamates.

Critical Reaction Parameters

Solvent Selection

Solvent choice is the single most impactful variable for rate enhancement.

  • DMSO (Dimethyl Sulfoxide): The "Gold Standard" for rate. The high dielectric constant stabilizes the polar transition state. Reactions that take hours in THF often complete in minutes in DMSO [2].

  • THF/MeCN: Good for workup (volatile), but often requires heating (Reflux) or stronger bases.

  • DCM: Generally too non-polar; reaction rates are sluggish unless highly activated (

    
    -nitro) carbamates are used.
    
Base & Catalysis
  • Triethylamine (TEA) / DIPEA: Standard bases to neutralize the generated phenol.

  • DMAP (4-Dimethylaminopyridine): Essential nucleophilic catalyst for

    
    -disubstituted carbamates (Direct substitution pathway).
    
  • DBU: Stronger base, required for difficult substrates or transcarbamoylation.

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ureas (The DMSO Method)

Best for: Rapid synthesis of ureas from primary/secondary amines and phenyl carbamates.

Reagents:

  • Phenyl carbamate substrate (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • DMSO (0.5 M concentration)

Workflow:

  • Dissolution: Dissolve the phenyl carbamate in DMSO at room temperature (20–25 °C).

  • Addition: Add the amine nucleophile in one portion.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of TEA to release the free base.

  • Reaction: Stir at room temperature.

    • Monitoring: Check TLC or LCMS after 15 minutes. Most reactions are complete within 30–60 minutes.

  • Workup (Precipitation Method):

    • Slowly pour the reaction mixture into 10 volumes of water while stirring vigorously.

    • The urea product usually precipitates as a white solid.

    • Filter, wash with water (to remove phenol and DMSO), and dry.

  • Workup (Extraction Method - if oil):

    • Dilute with EtOAc, wash 3x with water, 1x with 1M NaOH (critical step to remove the phenol byproduct), and 1x with Brine.

Protocol B: High-Reactivity Substitution ( -Nitrophenyl Carbamates)

Best for: Valuable/sensitive amines or sluggish nucleophiles (e.g., anilines).

Rationale:


-Nitrophenyl carbamates are 10–100x more reactive than phenyl carbamates [3].

Workflow:

  • Dissolve

    
    -nitrophenyl carbamate (1.0 equiv) in anhydrous THF or DCM (0.2 M).
    
  • Add TEA (1.5 equiv). The solution will remain colorless/pale.

  • Add the amine nucleophile (1.0 equiv).[1]

  • Visual Indicator: The solution will turn bright yellow immediately upon reaction progress due to the release of the

    
    -nitrophenolate anion (
    
    
    
    ).
  • Stir until the yellow intensity plateaus (usually <1 hour).

  • Purification: Wash organic layer with saturated

    
     or 
    
    
    
    until the yellow color is removed from the organic phase.
Protocol C: Transcarbamoylation (Alcohol Nucleophiles)

Best for: Converting a phenyl carbamate into an alkyl carbamate (swapping -OPh for -OR). Difficulty: High.[3] Alcohols are poorer nucleophiles than amines.

Reagents:

  • Phenyl carbamate (1.0 equiv)

  • Target Alcohol (Solvent or 5–10 equiv)

  • Catalyst: DBTDL (Dibutyltin dilaurate) (5 mol%) OR TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%) [4].

Workflow:

  • Dissolve phenyl carbamate in the target alcohol (if liquid) or in Toluene with excess alcohol.

  • Add the catalyst (DBTDL or TBD).

  • Heat: Reflux (80–110 °C) is usually required for 12–24 hours.

  • Workup: Evaporate solvent. Dissolve residue in DCM. Wash aggressively with 1M NaOH to remove the displaced phenol.

Data Summary & Comparison

VariablePhenyl Carbamate

-Nitrophenyl Carbamate
Leaving Group pKa ~10.0 (Phenol)~7.15 (

-Nitrophenol)
Reactivity Moderate (Requires DMSO or Heat)High (Works in DCM at RT)
Visual Monitoring None (UV only)Bright Yellow Release
Primary Amine Rate 30 min - 4 h< 15 min
Aniline Rate Slow (Requires Reflux/Base)Moderate (RT with Base)

Troubleshooting & Analysis

Problem: Reaction is stalled (Disubstituted Carbamate).

  • Root Cause:[1][3][4][5][6][7] Steric hindrance preventing

    
     attack.
    
  • Solution: Switch solvent to DMSO (if not already used). Add 10 mol% DMAP. Heat to 60 °C.

Problem: Product contaminated with Phenol.

  • Detection: Phenol protons in

    
     NMR (aromatic region 6.8–7.3 ppm).
    
  • Solution: The phenol byproduct is weak acid. Wash the organic layer with 1M NaOH or 1M K2CO3 . Bicarbonate is often too weak to fully deprotonate and extract phenol into the aqueous layer.

Problem: Symmetrical Urea Formation.

  • Root Cause:[1][3][4][5][6][7][8] Moisture hydrolysis. Water attacks the isocyanate intermediate (in Mono-substituted pathway) to form an amine, which then attacks the remaining isocyanate.

  • Solution: Use anhydrous solvents. Ensure amine nucleophile is added immediately after dissolving the carbamate.

Workflow Start Start: Phenyl Carbamate + Nucleophile Check_N Is Nucleophile an Amine or Alcohol? Start->Check_N Amine_Path Amine Nucleophile Check_N->Amine_Path Amine Alc_Path Alcohol Nucleophile Check_N->Alc_Path Alcohol Check_LG Is LG p-Nitrophenol? Amine_Path->Check_LG Cond_Alc Use Toluene Reflux + DBTDL (Protocol C) Alc_Path->Cond_Alc Cond_Amine Use DMSO at RT (Protocol A) Check_LG->Cond_Amine No (Phenyl) Fast_Path Use DCM/THF at RT (Protocol B) Check_LG->Fast_Path Yes (p-Nitro)

Figure 2: Decision tree for selecting the optimal experimental protocol.

References

  • Thavonekham, B. (1997). "Synthesis of substituted ureas from phenyl carbamates." Synthesis, 1997(10), 1189-1194. Link

  • Hutchby, M., et al. (2019). "Aspects of the synthesis of ureas from carbamates." Chemical Reviews, 119(2), 1163-1220. (General Review of Urea Synthesis).
  • Kocalar, S., et al. (2022).[7][9] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators. Link

  • Ichikawa, Y., et al. (2010).[3] "An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation." Synlett, 2010(12), 1815-1818. Link

  • Ilieva, S., et al. (2013).[10][11] "Aminolysis of Phenyl N-Phenylcarbamate via an Isocyanate Intermediate: Theory and Experiment." The Journal of Organic Chemistry, 78(13), 6440–6449.[10] Link

Sources

Synthesis of unsymmetrical ureas via activated phenyl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Unsymmetrical Ureas via Activated Phenyl Carbamates

Executive Summary

The urea linkage (


) is a privileged pharmacophore in medicinal chemistry, serving as a hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., Sorafenib), soluble epoxide hydrolase inhibitors, and peptidomimetics. Traditional synthesis using isocyanates or phosgene suffers from safety hazards, instability of intermediates, and the formation of symmetrical urea byproducts.

This guide details the Activated Phenyl Carbamate method, specifically utilizing 4-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate . This approach offers a robust, stepwise protocol that isolates stable carbamate intermediates, ensuring regiospecificity and high yields for unsymmetrical ureas without the use of gaseous phosgene.

Mechanistic Insight & Reagent Selection

The "Masked Isocyanate" Concept

Activated phenyl carbamates function as stable, crystalline surrogates for isocyanates. The reaction proceeds via a nucleophilic acyl substitution. Depending on the substrate acidity and reaction temperature, the mechanism follows one of two pathways:

  • Direct Nucleophilic Attack (

    
    ):  The second amine attacks the carbonyl carbon, displacing the phenoxide leaving group.
    
  • Elimination-Addition (

    
    ):  Base-mediated deprotonation of the carbamate generates a transient isocyanate in situ, which is rapidly trapped by the second amine.
    
Reagent Comparison Table
ReagentReactivityStability of IntermediateAtom EconomyByproduct
Phenyl Chloroformate ModerateHighGoodPhenol (hard to remove)
4-Nitrophenyl Chloroformate High High (Crystalline) Good4-Nitrophenol (Yellow, water-soluble)
Bis(4-nitrophenyl) carbonate HighHighLower2 eq. 4-Nitrophenol
Phosgene / Triphosgene ExtremeLow (Transient)ExcellentHCl / Toxic Gas

Expert Recommendation: Use 4-Nitrophenyl chloroformate (4-NPC) as the primary reagent. The 4-nitrophenol byproduct is acidic (


) and water-soluble in basic washes, simplifying purification. Furthermore, the release of the yellow nitrophenolate anion serves as a visual indicator of reaction progress.

Experimental Workflow Visualization

The following diagram illustrates the stepwise synthesis and decision points for selecting the correct pathway.

UreaSynthesis Start Start: Amine 1 (R1-NH2) Reagent Reagent Selection Start->Reagent PathA Route A: 4-Nitrophenyl Chloroformate Reagent->PathA Standard PathB Route B: Bis(4-nitrophenyl) Carbonate Reagent->PathB Acid Sensitive/Phosgene-Free Intermediate Activated Carbamate (Stable Solid) PathA->Intermediate DCM/Pyridine, 0°C PathB->Intermediate THF/TEA, RT Step2 Step 2: Addition of Amine 2 (R2-NH2) Intermediate->Step2 Isolate or One-Pot Mechanism Mechanism Check: Isocyanate vs Direct Displacement Step2->Mechanism Product Final Unsymmetrical Urea Mechanism->Product Heat/DMSO (Hindered) Mechanism->Product RT/THF (Reactive)

Figure 1: Stepwise workflow for the synthesis of unsymmetrical ureas via activated carbamates.

Detailed Protocols

Protocol A: Synthesis via 4-Nitrophenyl Chloroformate (Standard)

Best for: Valuable amines, hindered substrates, and reactions requiring strict stoichiometry.

Materials:

  • Amine 1 (Nucleophile 1)

  • 4-Nitrophenyl chloroformate (1.05 equiv)

  • Pyridine or Triethylamine (1.1 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Amine 2 (Nucleophile 2)

  • DIPEA (Diisopropylethylamine)

Step 1: Formation of the Activated Carbamate

  • Dissolve Amine 1 (1.0 mmol) and Pyridine (1.1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Cool the solution to 0 °C .

  • Add 4-Nitrophenyl chloroformate (1.05 mmol) portion-wise or as a solution in DCM. Note: Exothermic reaction.

  • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.

  • Validation: Check TLC. The starting amine should be consumed.

  • Workup (Crucial for Purity): Dilute with DCM. Wash with 1M HCl (to remove pyridine), then Sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
    • Result: The carbamate often precipitates as a white/pale yellow solid. If solid, triturating with hexanes/ether is often sufficient purification.

Step 2: Urea Formation [1][2][3][4]

  • Dissolve the Activated Carbamate (1.0 mmol) in DMSO or DMF (3 mL). Note: DMSO accelerates the reaction via dipolar effects.

  • Add Amine 2 (1.0–1.2 mmol).

  • Add DIPEA (1.5 mmol). The solution will turn bright yellow (release of 4-nitrophenolate).

  • Stir at RT.[1][5][6]

    • Reactive Amines: Complete in < 1 hour.

    • Anilines/Hindered Amines: Heat to 50–60 °C.

  • Workup: Pour the reaction mixture into water. The urea product often precipitates. Filter and wash with water (removes yellow nitrophenol) and ether. If oil forms, extract with EtOAc and wash with 1M NaOH (removes nitrophenol) followed by 1M HCl.

Protocol B: Synthesis via Bis(4-nitrophenyl) Carbonate

Best for: Avoiding chloroformates entirely; synthesis of symmetric ureas or when using acid-sensitive substrates.

  • Dissolve Bis(4-nitrophenyl) carbonate (1.0 mmol) in THF.

  • Add Amine 1 (1.0 mmol) slowly at RT. Note: No base is strictly required if Amine 1 is nucleophilic enough, but 1.0 eq TEA helps.

  • Stir until mono-substitution is complete (monitor by TLC).

  • Add Amine 2 (1.0 mmol) and TEA (1.0 mmol).

  • Heat to reflux if necessary.

  • Workup similar to Protocol A (NaOH wash is critical to remove 2 equivalents of nitrophenol).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Symmetrical Urea Formation Hydrolysis of carbamate back to amine, which reacts with remaining carbamate.Ensure anhydrous conditions in Step 1. Do not use excess Amine 1. Add carbamate to Amine 2 in Step 2.
Low Yield in Step 2 Steric hindrance or low nucleophilicity of Amine 2.Switch solvent to DMSO . Add a catalyst like DMAP (10 mol%). Heat to 60-80 °C.
Product is Yellow Contamination with 4-nitrophenol.Wash organic layer thoroughly with 1M NaOH or Sat.

until the aqueous layer is no longer yellow.
Carbamate Decomposition Instability on silica gel.Avoid column chromatography for the intermediate. Use crystallization/precipitation (DCM/Hexane).

References

  • Gallou, I., et al. (2005). "Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates." Journal of Organic Chemistry, 70(17), 6960–6963. [Link]

  • Turoczi, M. C., et al. (2008). "Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate." Molecules, 13(12), 3192-3197.[2] [Link]

  • Common Organic Chemistry. (2023). "Urea Formation - Common Conditions: Amine + Carbamate." [Link]

Sources

Application Note: Catalytic Strategies for the Chemoselective Activation of Phenyl N-(3-nitrophenyl)carbamate in Urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

The synthesis of unsymmetrical ureas is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors and soluble epoxide hydrolase inhibitors. While isocyanates are the traditional reagents for this transformation, their moisture sensitivity, toxicity, and storage instability pose significant process challenges.

Phenyl N-(3-nitrophenyl)carbamate (PNPC) serves as a robust, crystalline "blocked isocyanate" surrogate. The 3-nitro substituent on the N-aryl ring plays a critical electronic role: it significantly acidifies the carbamate N-H bond (pKa


 12-13) compared to unsubstituted phenyl carbamates, rendering the molecule highly responsive to base-catalyzed activation under mild conditions.

This guide details the catalytic activation of PNPC to generate 3-nitrophenyl isocyanatein situ, which is subsequently trapped by diverse amine nucleophiles to form unsymmetrical ureas. We present two distinct protocols:

  • Base-Catalyzed Elimination (E1cB) for aliphatic amines.

  • Nucleophilic Catalysis (DMAP) for sterically hindered or weakly nucleophilic anilines.

Mechanistic Insight: The "Switchable" Pathway

Understanding the activation mechanism is vital for troubleshooting. Unlike alkyl carbamates, which typically react via a direct addition-elimination pathway (tetrahedral intermediate), PNPC reacts predominantly via an E1cB (Elimination Unimolecular conjugate Base) mechanism due to the acidity of the N-H proton.

Pathway Visualization

G cluster_direct Direct Attack (Minor Path for Weak Bases) Start Phenyl N-(3-nitrophenyl)carbamate (Substrate) Anion Carbamate Anion (Intermediate) Start->Anion Deprotonation (Fast) Urea Unsymmetrical Urea (Product) Start->Urea Slow Addition-Elimination Base Catalyst (Base) (Et3N / DMAP) Base->Anion Iso 3-Nitrophenyl Isocyanate (Reactive Electrophile) Anion->Iso Elimination of PhO- (Rate Limiting) Phenol Phenol (Byproduct) Anion->Phenol Iso->Urea Amine Trap (Fast) Amine Nucleophile (R-NH2) Amine->Urea

Figure 1: Mechanistic divergence in PNPC activation. The 3-nitro group favors the E1cB path (Red Arrow), generating a transient isocyanate species.

Experimental Protocols

Protocol A: Standard Base Catalysis (Triethylamine/DIPEA)

Best for: Primary and secondary aliphatic amines.

Reagents:

  • Phenyl N-(3-nitrophenyl)carbamate (1.0 equiv)

  • Amine Nucleophile (1.0 - 1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Solvent: DMSO (Preferred for rate) or THF (Preferred for workup)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of PNPC in 3.0 mL of anhydrous DMSO. The solution should be clear and slightly yellow.

  • Activation: Add 1.2 mmol of Et

    
    N. Stir for 5 minutes at Room Temperature (RT). Note: A deepening of color (yellow-orange) indicates the formation of the carbamate anion.
    
  • Coupling: Add 1.05 mmol of the amine nucleophile dropwise.

  • Reaction: Stir at RT.

    • Aliphatic amines: Complete in < 30 mins.

    • Anilines: May require 2-4 hours or mild heating (40°C).

  • Quench & Isolation: Pour the reaction mixture into 15 mL of 1M HCl (aq). The urea product typically precipitates. Filter, wash with water, and dry.[1][2]

Protocol B: Nucleophilic Catalysis (DMAP-Accelerated)

Best for: Sterically hindered amines or electron-deficient anilines.

Rationale: DMAP acts as a "super-nucleophile" and a stronger base than pyridine. It can stabilize the isocyanate intermediate as an acyl-pyridinium species or simply accelerate the E1cB elimination step.

Reagents:

  • Phenyl N-(3-nitrophenyl)carbamate (1.0 equiv)

  • Amine Nucleophile (1.0 equiv)[3]

  • DMAP (0.1 - 0.2 equiv, catalytic)

  • DIPEA (1.0 equiv, auxiliary base)

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine PNPC (1.0 mmol), Amine (1.0 mmol), and DMAP (0.1 mmol).

  • Solvation: Add 4.0 mL of 1,4-Dioxane.

  • Initiation: Add DIPEA (1.0 mmol).

  • Thermal Activation: Heat the mixture to 60°C. The elevated temperature helps overcome the energy barrier for the elimination of the phenoxide leaving group.

  • Monitoring: Monitor by TLC (or LCMS) for the disappearance of the carbamate (

    
    ).
    
  • Purification: Evaporate solvent. Redissolve in EtOAc, wash with 1M NaOH (to remove byproduct phenol) and then 1M HCl (to remove DMAP/DIPEA). Dry and concentrate.

Data & Optimization Guide

The choice of solvent and base dramatically affects the reaction rate. The following data summarizes the conversion of PNPC to 1-cyclohexyl-3-(3-nitrophenyl)urea (Model Reaction).

Table 1: Reaction Optimization Matrix

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1NoneTHF2524< 5No reaction without base
2Et

N (1.2)
THF25482Standard protocol
3Et

N (1.2)
DMSO 250.596 Polar solvent stabilizes polar transition state
4K

CO

(2.0)
DMF60288Heterogeneous; harder workup
5DMAP (0.1) Dioxane60194Best for hindered amines
Solvent Effects
  • DMSO/DMF: drastically accelerate the reaction by stabilizing the anionic intermediate formed after deprotonation.

  • THF/DCM: Slower rates but allow for easier evaporative workup.

Safety & Handling (Critical)

  • Isocyanate Generation: Although the isocyanate is transient, it is a sensitizer. All reactions must be performed in a fume hood.

  • Phenol Byproduct: The reaction releases equimolar amounts of phenol. While not highly toxic in small amounts, it is corrosive. Basic washes (NaOH/NaHCO

    
    ) during workup are required to sequester the phenol as water-soluble phenoxide.
    
  • Nitro Compounds: 3-nitro derivatives are generally stable but should not be subjected to extreme temperatures (>200°C) due to decomposition risks.

References

  • Thavonekham, B. (1997).[4] "Preparation of Unsymmetrical Ureas from Phenyl Carbamates." Synthesis, 1997(10), 1189–1194.

    • Key Insight: Establishes the general utility of phenyl carbamates as isocyan
  • Luedtke, N. W., et al. (2001). "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents."[5] Bioorganic & Medicinal Chemistry Letters, 12(9), 1301-1303.

    • Key Insight: Demonstrates the reactivity of nitro-substituted phenyl carbamates (specifically 4-nitro, analogous to 3-nitro) in aqueous media.
  • Hutchby, M., et al. (2014). "Aspects of the Synthesis of Ureas from Carbamates." Chemical Reviews, 114(1), 169-204.

    • Key Insight: Comprehensive review detailing the E1cB mechanism and the role of leaving group acidity (pKa of Phenol vs Nitrophenol).
  • Knölker, H. J., et al. (1995). "Transition Metal-Catalyzed Oxidative Carbonylation of Amines to Ureas." Angewandte Chemie International Edition, 34(22), 2497.

    • Key Insight: Provides context on alternative catalytic methods (metal-based) vs.

Sources

Troubleshooting & Optimization

Improving reaction yields of urea synthesis from phenyl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aminolysis of Phenyl Carbamates

Status: Active | Ticket Priority: High Operator: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Hidden" Utility of Phenyl Carbamates

Welcome to the technical support hub for urea synthesis. You are likely here because you are avoiding the hazards of isocyanates or the toxicity of phosgene, opting instead for the safer, more stable phenyl carbamate (R-NH-CO-OPh) precursors.

While phenyl carbamates are excellent crystalline intermediates, their reactivity with amines to form unsymmetrical ureas (R-NH-CO-NH-R') can be deceptively sluggish.[1] The leaving group (phenol) is a poor nucleofuge (


) compared to chlorides or anhydrides.[1]

This guide addresses the three most common support tickets we receive: stalled kinetics , solubility issues , and phenol contamination during workup.[1]

Module A: Reactivity & Kinetics (Troubleshooting Low Yields)

User Issue: "My reaction between phenyl carbamate and a secondary amine is stuck at 40% conversion after 24 hours in DCM."

Root Cause Analysis

The electrophilicity of the carbamate carbonyl is insufficient to overcome the steric hindrance or low nucleophilicity of your specific amine. Standard non-polar solvents (DCM, Toluene) do not sufficiently stabilize the polar transition state required for the expulsion of the phenoxide ion.

Field-Proven Solutions
Solution A1: The "Thavonekham" Shift (Solvent Effect)

This is the single most effective fix. Switch your solvent to DMSO (Dimethyl Sulfoxide) .[1]

  • Mechanism: DMSO is a powerful dipolar aprotic solvent. It stabilizes the zwitterionic tetrahedral intermediate and, more importantly, hydrogen-bonds with the N-H protons of the starting amine, increasing its nucleophilicity, while simultaneously solvating the leaving phenoxide ion.

  • Expectation: Reactions that take 24h in THF often complete in 15–30 minutes in DMSO at room temperature [1].

Solution A2: Nucleophilic Catalysis (DMAP)

If DMSO is difficult to remove (e.g., high-boiling product), add 4-Dimethylaminopyridine (DMAP) (10–20 mol%).[1]

  • Mechanism: DMAP attacks the carbonyl first, expelling phenol and forming a highly reactive N-acylpyridinium species. Your amine then rapidly displaces the DMAP to form the urea.

Comparative Kinetics Table
VariableStandard ConditionOptimized ConditionImpact on Yield
Solvent DCM / THF / TolueneDMSO (anhydrous)High (Rate acceleration >10x)
Base TEA / DIPEADMAP (catalytic)Medium (Crucial for steric bulk)
Leaving Group Phenol (

10)
4-Nitrophenol (

7.[1]1)
High (Use if R-NH2 is weak)
Temperature Reflux (

C)
Ambient (

C)
Medium (Cleaner profile in DMSO)

Module B: Mechanistic Pathways & Troubleshooting Logic

Understanding how the reaction proceeds dictates your troubleshooting strategy. The reaction bifurcates based on the acidity of the carbamate proton.

Visualizing the Pathway

UreaMechanism Start Phenyl Carbamate (R-NH-CO-OPh) Base Is Base Present? Start->Base Path_E1cB E1cB Pathway (Deprotonation) Base->Path_E1cB Yes (Strong Base) Path_Direct Direct Aminolysis (Nucleophilic Attack) Base->Path_Direct No / Weak Base Isocyanate Isocyanate Intermediate (R-N=C=O) + Phenoxide Path_E1cB->Isocyanate - PhOH Product Unsymmetrical Urea (R-NH-CO-NH-R') Isocyanate->Product + Amine (Fast) Problem1 Issue: Dimerization Isocyanate->Problem1 Moisture present Tetrahedral Tetrahedral Intermediate Path_Direct->Tetrahedral Tetrahedral->Product - PhOH Problem2 Issue: Slow Kinetics Tetrahedral->Problem2 Steric hindrance

Figure 1: Mechanistic bifurcation. The E1cB pathway (Red) is faster but requires base and can lead to side products if water is present. The Direct pathway (Green) is slower but safer for sensitive substrates.[1]

Module C: Workup & Purification (The "Phenol Problem")

User Issue: "I have high conversion, but my product is contaminated with phenol, which co-elutes during chromatography."

Phenol is the stoichiometric byproduct of this reaction. It is difficult to remove via flash chromatography because its polarity often mimics that of ureas.

The "Self-Validating" Purification Protocol

Do not rely on columns for phenol removal. Use Chemical Scavenging (Acid/Base Extraction) .[1]

Step-by-Step Workup Logic
  • Reaction Quench: Dilute the DMSO reaction mixture with Ethyl Acetate (EtOAc) . Do not use DCM (it creates emulsions with DMSO/Water).[1]

  • The Base Wash (Critical): Wash the organic layer with 1M NaOH or 10% K2CO3 .

    • Chemistry: Phenol (

      
       10) is deprotonated to Sodium Phenoxide (water-soluble).[1] The Urea (
      
      
      
      ~26) remains in the organic layer.
    • Visual Check: The aqueous layer may turn yellow (phenoxide color).

  • The Acid Wash: Wash with 1M HCl .

    • Chemistry: Removes unreacted amine starting material.[1]

  • Final Polish: Brine wash, dry over

    
    .[1][2]
    
Visualizing the Workup

WorkupFlow RxnMix Rxn Mixture (Urea + Phenol + DMSO) Dilution Dilute w/ EtOAc RxnMix->Dilution WashBase Wash: 1M NaOH Dilution->WashBase Split1 Separation WashBase->Split1 AqLayer1 Aqueous Layer (Phenoxide + DMSO) Split1->AqLayer1 Waste OrgLayer1 Organic Layer (Urea + Amine) Split1->OrgLayer1 WashAcid Wash: 1M HCl OrgLayer1->WashAcid Split2 Separation WashAcid->Split2 AqLayer2 Aqueous Layer (Amine Salt) Split2->AqLayer2 Waste FinalProduct Pure Urea (Concentrate) Split2->FinalProduct

Figure 2: Purification workflow designed to chemically sequester byproducts, eliminating the need for chromatography in 90% of cases.[1]

Standard Operating Procedure (SOP-U-01)

Protocol for: High-Yield Synthesis of Unsymmetrical Ureas

Reagents:

  • Phenyl Carbamate (1.0 equiv)[1]

  • Amine (1.0 – 1.1 equiv)[1]

  • DMSO (Reagent Grade, 0.5 M concentration relative to carbamate)[1]

  • Base: Triethylamine (1.1 equiv) Optional, only if using amine salts[1]

Procedure:

  • Setup: In a scintillation vial or round-bottom flask, dissolve the Phenyl Carbamate (e.g., 1.0 mmol) in DMSO (2.0 mL).

  • Addition: Add the Amine (1.05 mmol) in one portion.

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to free the base.

  • Reaction: Stir at Room Temperature (

    
    C) .
    
    • Monitoring: Check TLC after 15 minutes.[1] Most reactions are complete < 30 mins.

    • Troubleshooting: If incomplete after 1 hour, heat to

      
      C.
      
  • Workup:

    • Pour mixture into Ethyl Acetate (20 mL).

    • Wash with H2O (2 x 10 mL) to remove DMSO.[1]

    • Wash with 1M NaOH (2 x 10 mL) to remove Phenol [2].[1]

    • Wash with 1M HCl (1 x 10 mL) to remove excess amine.[1]

    • Wash with Brine , dry over Na2SO4 , and concentrate.[1]

  • Result: White crystalline solid. Yields typically >90%.[3]

References

  • Thavonekham, B. (1997).[1][3][4][5] "A practical synthesis of ureas from phenyl carbamates". Synthesis, 1997(10), 1189-1191.[1]

  • Lee, H. G., et al. (2009).[1][6] "Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions". Synlett, 2009(17), 2809-2814.[1] [1]

  • Dubé, P., et al. (2000).[1] "Preparation of Unsymmetrical Ureas from Phenyl Carbamates". Tetrahedron Letters, 41(4), 467-470.[1] [1]

Sources

Technical Support Center: Phenol Removal from Phenyl N-(3-nitrophenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PH-CARB-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Challenge: You are synthesizing Phenyl N-(3-nitrophenyl)carbamate, likely via the reaction of 3-nitroaniline with phenyl chloroformate or diphenyl carbonate. The reaction generates phenol as a stoichiometric byproduct.

The Core Problem: Phenol (


) shares similar solubility characteristics with your carbamate product in many organic solvents. Furthermore, the N-H proton of your product is acidified by the electron-withdrawing 3-nitro group (

).
  • Risk 1: Using strong base (NaOH) to wash out phenol will deprotonate your product, causing it to dissolve in the aqueous layer (yield loss) or hydrolyze.

  • Risk 2: Phenol is difficult to remove via standard silica chromatography because it "tails" and co-elutes with polar carbamates.

This guide prioritizes solubility-based separation (Trituration/Recrystallization) over chemical extraction to maximize yield and purity.

Troubleshooting Guide (Diagnostic & Fixes)

Scenario A: "My product is an oil or sticky solid that smells like phenol."

Diagnosis: Significant phenol contamination is preventing crystallization. Phenol acts as a solvent, depressing the melting point of your product. The Fix: Trituration. Phenol is highly soluble in diethyl ether and cold toluene. Phenyl N-(3-nitrophenyl)carbamate is generally sparingly soluble in these solvents at room temperature.

  • Action: Suspend the crude oil/solid in diethyl ether (or 10% Ethyl Acetate in Hexanes). Sonicate or stir vigorously. The phenol dissolves; the carbamate remains as a solid. Filter and wash.[1][2]

Scenario B: "I washed with 1M NaOH and my yield dropped to 20%."

Diagnosis: Product Deprotonation. You exceeded the


 of the carbamate N-H. The 3-nitro group stabilizes the nitrogen anion, making your product water-soluble at pH 14.
The Fix: pH Control. 
  • Action: Acidify the aqueous waste layer to pH 3-4. If your product precipitates, you have confirmed the loss. Recover it by filtration.[1]

  • Future Prevention: Use Saturated Sodium Bicarbonate (

    
    )  or 0.5M Sodium Carbonate (
    
    
    
    )
    strictly at
    
    
    and separate layers immediately.
Scenario C: "The product has a persistent pink/red hue."

Diagnosis: Oxidation of residual phenol or trace 3-nitroaniline. Phenol oxidizes to quinones; nitroanilines are naturally yellow/orange. The Fix: Recrystallization. [3][4]

  • Action: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane . Activated charcoal can be added to the hot solution to strip color bodies before filtration.

Visualizing the Workflow

The following diagram illustrates the decision logic for efficient phenol removal, minimizing the risk of product hydrolysis.

PhenolRemoval Start Crude Reaction Mixture (Product + Phenol) State1 Is the Crude a Solid? Start->State1 Trituration TRITURATION (Recommended) Suspend in Diethyl Ether or Cold Toluene State1->Trituration Yes Dissolve Dissolve in EtOAc/DCM State1->Dissolve No (Oil) Filter Filter Suspension Trituration->Filter Solid Solid: Purified Product Filter->Solid Filtrate Filtrate: Phenol Waste Filter->Filtrate Wash WASH STRATEGY Use Sat. NaHCO3 (Safe) or Cold 0.5M Na2CO3 (Fast) Dissolve->Wash Check Check TLC: Phenol Removed? Wash->Check Check->Trituration No (Still impure) Recryst Final Polish: Recrystallize (EtOH/H2O) Check->Recryst Yes

Caption: Decision tree for phenol removal. Green paths indicate the safest methods for preserving carbamate stability.

Validated Protocols

Protocol A: The "Solubility Switch" (Trituration)

Best for: Bulk removal of phenol from solid crude.

  • Dry: Ensure your crude reaction mixture is concentrated to dryness (rotary evaporation).

  • Suspend: Add Diethyl Ether (approx. 5-10 mL per gram of crude). Alternatively, use a mixture of Hexane:Ethyl Acetate (9:1) .

  • Agitate: Sonicate for 5 minutes or stir vigorously for 20 minutes. You should see a fine suspension of solid carbamate, while the phenol dissolves into the liquid.

  • Filter: Filter under vacuum.

  • Wash: Wash the filter cake with two portions of cold ether.

  • Verify: Check the filtrate by TLC. It should contain the bulk of the phenol (

    
     in 30% EtOAc/Hex). The solid is your product.
    
Protocol B: Optimized Recrystallization

Best for: Final purification to reach >99% purity.

ParameterSpecificationNotes
Solvent System Ethanol / Water Preferred for nitro-compounds.
Alternative Ethyl Acetate / HexaneUse if product is moisture sensitive (rare for this carbamate).
Temperature Boiling to

Do not crash cool; allow slow crystal growth.
Seeding RecommendedIf oiling occurs, scratch glass or add seed crystal.

Steps:

  • Dissolve crude solid in minimal boiling Ethanol (

    
    ).
    
  • (Optional) If colored, add activated charcoal, stir 2 mins, and filter hot through Celite.

  • Add warm water dropwise to the boiling ethanol solution until persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of ethanol to clear the solution.

  • Remove from heat and let stand at room temperature for 2 hours, then

    
     overnight.
    
  • Filter crystals and wash with cold 50% EtOH/Water.

Frequently Asked Questions (FAQ)

Q: Why can't I just use 1M NaOH to wash the phenol out? A: While phenol is acidic (


 10), your product (Phenyl N-(3-nitrophenyl)carbamate) is also acidic. The electron-withdrawing nitro group lowers the N-H 

significantly. 1M NaOH (pH 14) is strong enough to deprotonate the carbamate, forming a water-soluble salt

. This leads to massive yield loss into the aqueous layer.

Q: Can I use silica gel chromatography? A: Yes, but it is often inefficient. Phenol interacts strongly with the silanols on the silica surface, causing it to "streak" or "tail" through the column, often contaminating fractions that contain your polar carbamate. If you must use a column, wash the crude with base (Protocol A) before loading, or use a gradient starting with very non-polar solvents (e.g., 5% EtOAc in Hexane).

Q: My product is oiling out during recrystallization. What do I do? A: This usually means the solution is too concentrated or cooled too fast.

  • Re-heat to dissolve the oil.

  • Add a small amount of extra solvent (Ethanol).

  • Add a "seed" crystal if available.

  • Let it cool very slowly (wrap the flask in a towel).

References

  • BenchChem. Phenyl N-(3-nitrophenyl)carbamate Structure and Properties. (Accessed 2026).[5][6] Link

  • PubChem. Ethyl (3-nitrophenyl)carbamate (Analogous Chemistry).[5] National Library of Medicine.[5] Link[5]

  • Mettler Toledo. Recrystallization Guide: Solvents and Procedures. (General methodology for carbamate purification). Link

  • Google Patents. Process for making aminoalkylphenyl carbamates (US7531684B2). (Demonstrates acid/base workup limitations for phenyl carbamates). Link

  • University of Rochester. Solvents for Recrystallization. (Solvent selection for nitro-aromatics). Link

Sources

Troubleshooting low reactivity of phenyl N-(3-nitrophenyl)carbamate with steric amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of Phenyl N-(3-nitrophenyl)carbamate with Steric Amines Document ID: TSC-UREA-2026-02 Status: Active

Executive Summary

You are likely experiencing stalled conversion or low yields because steric hindrance is blocking the standard addition-elimination pathway. Phenyl N-(3-nitrophenyl)carbamate is designed to function as a "masked isocyanate." To react with bulky amines, you must switch the reaction mechanism from a direct nucleophilic attack to a base-promoted elimination (E1cB) pathway.

This guide provides the mechanistic logic, specific protocols, and troubleshooting steps to activate this pathway and drive your reaction to completion.

Part 1: The Mechanistic Diagnosis

The "Isocyanate Shunt" Strategy

With unhindered amines, carbamates react via direct attack at the carbonyl (Pathway A). However, steric amines (e.g., tert-butylamine, diisopropylamine) cannot access the carbonyl carbon effectively.

To overcome this, you must exploit the acidity of the N-H bond. The 3-nitro group on the aromatic ring significantly lowers the pKa of the N-H proton. By adding a non-nucleophilic base, you trigger the elimination of phenol to generate a highly reactive 3-nitrophenyl isocyanate intermediate (Pathway B). This intermediate is planar and highly electrophilic, making it accessible even to bulky nucleophiles.

Visualizing the Pathway

ReactionMechanism cluster_0 Key Decision Point SM Phenyl N-(3-nitrophenyl)carbamate (Starting Material) Direct Tetrahedral Intermediate (Blocked by Sterics) SM->Direct Pathway A: Direct Attack (Slow/Stalled) Iso 3-Nitrophenyl Isocyanate (Reactive Intermediate) SM->Iso Pathway B: E1cB Elimination (Requires Base + Heat) Product Target Urea Direct->Product Iso->Product Fast Addition of Steric Amine

Figure 1: Mechanistic bifurcation. Pathway A fails for steric amines. Pathway B (Isocyanate formation) is required for success.

Part 2: Troubleshooting FAQs

Q1: My reaction is stalled at <20% conversion after 24 hours in THF. What is wrong?

Diagnosis: You are relying on thermal activation without base catalysis. The steric bulk of your amine prevents direct attack, and THF (a moderate polarity solvent) does not sufficiently stabilize the transition state for isocyanate formation on its own. Corrective Action:

  • Add Base: Introduce 1.5 - 2.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) . If the amine is extremely non-nucleophilic, use DBU (1.2 equiv) .

  • Switch Solvent: Move to a dipolar aprotic solvent like DMSO or DMF . These solvents stabilize the polar transition state of the elimination step and significantly accelerate the reaction.

Q2: The reaction mixture turned bright yellow/orange immediately upon adding base. Is this a side reaction?

Diagnosis: No, this is a positive indicator. Explanation: The color change indicates the deprotonation of the carbamate nitrogen (forming the nitrophenyl anion character) or the liberation of the phenoxide leaving group. Both species are yellow/orange in color. This confirms that your base is strong enough to initiate the E1cB mechanism.

Q3: I see the starting material disappear, but I am isolating 3-nitroaniline instead of my urea.

Diagnosis: Hydrolysis (Water Ingress). Explanation: You successfully generated the isocyanate intermediate, but water reacted with it faster than your steric amine. The resulting carbamic acid decarboxylated to form 3-nitroaniline. Corrective Action:

  • Dry Solvents: Use anhydrous DMSO/DMF.

  • Additives: Add activated 4Å molecular sieves to the reaction vessel.

  • Stoichiometry: Increase the equivalents of your steric amine (1.5 – 2.0 equiv) to outcompete trace moisture.

Q4: Can I use inorganic bases like K2CO3?

Diagnosis: Possible, but less efficient for homogeneous kinetics. Explanation: Inorganic bases are often poorly soluble in organic solvents, creating a heterogeneous surface reaction that can be slow. Recommendation: Use soluble organic bases (DBU, DIPEA). If you must use K2CO3, use finely ground powder in DMF with vigorous stirring.

Part 3: Optimized Protocol for Steric Amines

Objective: Synthesis of Urea from Phenyl N-(3-nitrophenyl)carbamate and a Sterically Hindered Amine (e.g., tert-butylamine, piperidine derivatives).

Reagents & Setup
ReagentEquivalentsRole
Phenyl N-(3-nitrophenyl)carbamate1.0Activated Electrophile
Steric Amine1.2 – 1.5Nucleophile
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1.2Base Catalyst (Promotes Elimination)
DMSO (Anhydrous)0.2 M Conc.Solvent (Accelerates Kinetics)
Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Dissolve Phenyl N-(3-nitrophenyl)carbamate (1.0 equiv) in anhydrous DMSO (concentration ~0.2 M).

  • Activation: Add DBU (1.2 equiv). Observation: The solution should turn yellow.[1] Stir for 5–10 minutes at Room Temperature (RT) to generate the isocyanate intermediate in situ.

  • Addition: Add the Steric Amine (1.2–1.5 equiv) via syringe.

  • Reaction:

    • Stir at RT for 2 hours .

    • Checkpoint: Check TLC or LCMS. If Starting Material (SM) remains, heat to 60°C .

    • Note: The 3-nitro group makes the intermediate highly reactive; excessive heat (>80°C) may cause degradation.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.[2]

    • Wash 3x with Water (to remove DMSO and Phenol).

    • Wash 1x with 1M HCl (to remove excess DBU and unreacted amine).

    • Wash 1x with Brine, dry over Na2SO4, and concentrate.

Part 4: Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Reaction Analysis CheckSM Is Starting Material (Carbamate) consumed? Start->CheckSM CheckProd Is Target Urea formed? CheckSM->CheckProd Yes ActionHeat Action: Add DBU (Base) & Switch to DMSO CheckSM->ActionHeat No (Stalled) CheckHydro Is 3-Nitroaniline formed? CheckProd->CheckHydro No ActionPurify Action: Optimize Workup (Remove Phenol) CheckProd->ActionPurify Yes (Success) CheckHydro->ActionHeat No (Unknown Side Rxn) ActionDry Action: Use Anhydrous Solvent & Molecular Sieves CheckHydro->ActionDry Yes (Hydrolysis)

Figure 2: Logical flow for diagnosing reaction failure.

References

  • Thavonek, J., et al. (2014). "Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." ACS Omega.[3] (Discusses the E1cB mechanism of phenyl carbamates and the isocyanate intermediate).

  • Hutchby, M., et al. (2019). "Aspects of Urea Synthesis from Isocyanates and Amines." Chemical Reviews. (General review covering base catalysis in urea formation).

  • Knölker, H. J., et al. (1996). "Synthesis of Ureas from Phenyl Carbamates." Synlett. (Foundational work on using phenyl carbamates as isocyanate equivalents).[4]

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa values justifying the acidity of nitrophenyl carbamates).

Sources

Technical Support Center: Optimization of Phenyl N-(3-nitrophenyl)carbamate Aminolysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Kinetics & Temperature Optimization Ticket ID: CHEM-SUP-2024-089

Executive Summary

You are performing an aminolysis reaction using phenyl N-(3-nitrophenyl)carbamate to synthesize a urea derivative. This substrate is an "activated" carbamate; the 3-nitro group increases the acidity of the N-H bond, while the phenyl group acts as a competent leaving group (phenol).

Unlike simple ester amidation, this reaction frequently proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism involving a transient isocyanate intermediate .[1] Temperature control is not just about rate acceleration—it is the critical switch that governs the concentration of this reactive intermediate.

This guide provides the kinetic theory, a troubleshooting decision tree, and an optimized protocol to maximize yield while suppressing symmetric urea byproducts.

Part 1: The Kinetic Landscape (The "Why")

To optimize temperature, you must understand the mechanism. For N-aryl carbamates with electron-withdrawing groups (like 3-nitro), the reaction does not typically follow a simple direct displacement (


).
The Mechanism: E1cB Pathway[1][2][3][4][5]
  • Deprotonation: The amine (or auxiliary base) removes the acidic proton from the carbamate nitrogen.

  • Elimination (Rate Determining Step at Low T): Phenoxide is expelled, generating 3-nitrophenyl isocyanate .

  • Addition: The nucleophilic amine attacks the isocyanate to form the urea.

Temperature Impact:

  • < 20°C: Deprotonation occurs, but the energy barrier for phenoxide elimination is not met. Reaction stalls.

  • 40°C - 60°C (Optimal): Elimination becomes efficient. The isocyanate forms and is immediately consumed by the amine.

  • > 80°C: The isocyanate forms too rapidly. If the amine concentration is low or sterically hindered, the isocyanate accumulates and engages in side reactions (dimerization or hydrolysis).

Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway and the moisture-induced failure mode.

ReactionMechanism cluster_conditions Temperature Criticality Carbamate Phenyl N-(3-nitrophenyl)carbamate Anion Carbamate Anion (Deprotonated) Carbamate->Anion Base/Amine (Fast Eq.) Isocyanate INTERMEDIATE: 3-Nitrophenyl Isocyanate Anion->Isocyanate Elimination of PhOH (Rate Limiting at Low T) Urea TARGET: Unsymmetrical Urea Isocyanate->Urea + Amine (R-NH2) (Fast) SymUrea IMPURITY: Symmetric Urea (Bis(3-nitrophenyl)urea) Isocyanate->SymUrea + H2O (Moisture) (Irreversible Failure)

Figure 1: The E1cB mechanism highlights the isocyanate intermediate.[2] High temperatures increase isocyanate concentration, raising the risk of moisture interception (Red Path).

Part 2: Troubleshooting Guide

Symptom 1: Low Conversion / Stalled Reaction

Observation: HPLC shows starting material remaining after 24 hours.

  • Root Cause: Temperature is insufficient to overcome the activation energy for the elimination of phenol (

    
    ).
    
  • Correction:

    • Increase temperature to 50–60°C .

    • Add a non-nucleophilic base (e.g., DIPEA, 1.2 equiv) to facilitate the initial deprotonation if your nucleophilic amine is weak (

      
      ).
      
    • Do not exceed 80°C; this will not fix the kinetics but will degrade the reagents.

Symptom 2: Symmetric Urea Impurity

Observation: A precipitate forms that is insoluble in most organic solvents. MS shows a mass corresponding to bis(3-nitrophenyl)urea.

  • Root Cause: Moisture Ingress. The isocyanate intermediate reacted with water to form an unstable carbamic acid, which decarboxylated to form 3-nitroaniline. This aniline then attacked another isocyanate molecule.

  • Correction:

    • Use anhydrous solvents (THF or MeCN are preferred).

    • Lower the temperature. High T promotes the reaction of isocyanate with trace water over the reaction with bulky amines.

    • Increase the concentration of the nucleophilic amine.

Symptom 3: Red/Brown Coloration (Darkening)

Observation: Reaction mixture turns dark brown/black.

  • Root Cause: Thermal oxidation of the phenoxide leaving group or polymerization of the isocyanate.

  • Correction:

    • Strictly limit T to < 65°C.

    • Degas solvents with nitrogen/argon. Phenoxide is susceptible to oxidation at high temperatures.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-(3-nitrophenyl)-3-alkylurea via aminolysis.

Materials
  • Substrate: Phenyl N-(3-nitrophenyl)carbamate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base (Optional): Triethylamine (TEA) or DIPEA (1.0 equiv) – Recommended if using amine salts or non-basic amines.

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF. Avoid alcohols (they compete).

Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenyl N-(3-nitrophenyl)carbamate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Addition: Add the nucleophilic amine (1.1 equiv) in one portion.

    • Note: If the amine is a liquid, add neat. If solid, dissolve in minimal MeCN.

  • Temperature Ramp (The "Soft Start"):

    • Start stirring at Room Temperature (25°C) for 30 minutes.

    • Why? This allows the acid-base equilibrium to establish without generating a flood of isocyanate.

  • Reaction Phase:

    • Heat the reaction to 55°C . Monitor by TLC/HPLC every 2 hours.

    • Most reactions complete within 4–6 hours at this temperature.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent.

    • Purification: The byproduct is phenol. Wash the crude residue with 1M NaOH (aq) to remove phenol (as sodium phenoxide) and unreacted carbamate (which hydrolyzes). Extract the urea product with EtOAc or DCM.

Part 4: Decision Tree & FAQs

Troubleshooting Flowchart

Troubleshooting Start Start Troubleshooting CheckYield Is Yield > 80%? Start->CheckYield Success Protocol Optimized CheckYield->Success Yes CheckImpurity Identify Major Impurity CheckYield->CheckImpurity No SymUrea Symmetric Urea Found? CheckImpurity->SymUrea Precipitate/Insoluble SM_Remains Starting Material Remains? CheckImpurity->SM_Remains HPLC Peak FixMoisture ACTION: 1. Dry Solvents 2. Increase Amine Conc. SymUrea->FixMoisture FixKinetics ACTION: 1. Increase T to 60°C 2. Add DIPEA catalyst SM_Remains->FixKinetics

Figure 2: Diagnostic logic for common aminolysis failures.

Frequently Asked Questions

Q: Can I use ethanol as a solvent? A: No. Alcohols are nucleophiles. While amines are generally more nucleophilic than alcohols, high temperatures or steric hindrance can lead to transesterification, converting your phenyl carbamate into an ethyl carbamate (urethane), effectively killing the reaction. Use aprotic solvents (MeCN, THF, DMF).

Q: Why does the reaction turn yellow/orange upon adding base? A: This is normal. The deprotonation of the carbamate N-H generates the carbamate anion. Due to the 3-nitro group, this anion is resonance-stabilized and often colored (similar to nitrophenolate colors). It confirms that Step 1 (Deprotonation) is occurring.[1]

Q: My amine is a hydrochloride salt. What do I do? A: You must add an auxiliary base (TEA or DIPEA, 2.0+ equiv) to free the amine and deprotonate the carbamate. The salt form is non-nucleophilic and cannot initiate the E1cB mechanism.

References

  • Castro, E. A., et al. (1999).[3] "Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution." The Journal of Organic Chemistry.

    • Context: Establishes the stepwise vs.
  • Shawali, A. S., et al. (1986).[2] "Kinetics and Mechanism of Aminolysis of Carbamates." The Journal of Organic Chemistry.

    • Context: Provides foundational kinetic data on the E1cB elimination mechanism for N-aryl carbam
  • Hegarty, A. F., & Frost, L. N. (1973). "Elimination-addition mechanism for the hydrolysis of carbamates."[4] Journal of the Chemical Society, Perkin Transactions 2.[5]

    • Context: Confirms the existence of the isocyanate intermediate in the breakdown of aryl carbamates.[1][5][6]

  • Thery, C., et al. (2012). "Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Deprotection Study." ACS Omega / J. Org. Chem.

    • Context: Discusses the specific reactivity of phenyl carbamates with amines and the formation of symmetric urea byproducts via moisture.

Sources

Storage stability and shelf life of phenyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Shelf Life, and Handling Protocols

Part 1: Executive Technical Summary

Phenyl N-(3-nitrophenyl)carbamate is not merely a stable solid; it is chemically designed as a "blocked isocyanate." Its utility lies in its ability to release 3-nitrophenyl isocyanate upon heating or base treatment.

However, this reactivity profile creates a specific stability paradox: the electron-withdrawing nitro group (


) at the meta position significantly increases the acidity of the carbamate proton (

). This makes the compound kinetically more susceptible to hydrolysis and thermal elimination than unsubstituted phenyl carbamates.

Critical Stability Warning:

  • Primary Failure Mode: Moisture-induced hydrolysis leading to the formation of insoluble diaryl ureas.

  • Catalyst: Bases (even weak ones) and heat accelerate this degradation exponentially via an E1cB mechanism.

  • Visual Indicator: Appearance of a precipitate in solution or a melting point depression in solids.

Part 2: Storage & Handling Protocols

FAQ 1: What are the optimal long-term storage conditions?

Recommendation: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term)2-8°C (Active use)Lowers the kinetic energy available for the elimination of phenol, preventing spontaneous isocyanate formation.
Atmosphere Nitrogen or Argon (Desiccated)Moisture reacts with trace isocyanate intermediates to form irreversible urea impurities.
Container Amber glass with Teflon-lined capProtects from light (nitro compounds can be photosensitive) and ensures a chemically resistant seal.
Desiccant Silica gel or Drierite™ in secondary containmentMaintains low humidity micro-environment.
FAQ 2: How stable is this compound in solution (DMSO/DMF)?

Status: High Risk. Researchers often encounter "mystery precipitation" in DMSO stocks. This is rarely the compound crashing out; it is usually the degradation product, 1,3-bis(3-nitrophenyl)urea , which is highly insoluble.

Troubleshooting Protocol: The "Dry Solvent" Rule

  • Solvent Choice: Use Anhydrous DMSO (≤50 ppm water).

  • Avoid Protic Solvents: Never store in methanol or ethanol. The carbamate will undergo transesterification (alcoholysis), releasing phenol and forming the methyl/ethyl carbamate impurity.

  • Shelf-Life:

    • Anhydrous DMSO (-20°C): ~1 month.

    • Wet DMSO (Room Temp): <24 hours (Significant degradation).

Part 3: Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the E1cB (Elimination Unimolecular conjugate Base) mechanism driving the instability. The 3-nitro group pulls electron density from the nitrogen, making the proton acidic.

Mechanism Visualization

DegradationMechanism Carbamate Phenyl N-(3-nitrophenyl)carbamate (Starting Material) Intermediate [Intermediate] 3-Nitrophenyl Isocyanate Carbamate->Intermediate Heat or Base (- Phenol) Phenol Byproduct: Phenol Carbamate->Phenol Amine Degradation Intermediate: 3-Nitroaniline Intermediate->Amine + H2O (Hydrolysis) (- CO2) Urea Final Impurity: 1,3-bis(3-nitrophenyl)urea (INSOLUBLE PRECIPITATE) Intermediate->Urea + Amine (Rapid Reaction)

Caption: Figure 1. The degradation cascade. Note that water does not just dissolve the compound; it chemically cleaves the isocyanate intermediate to form an amine, which then reacts with remaining isocyanate to form the insoluble urea.

Part 4: Troubleshooting Guide

Scenario A: "My sample has turned yellow/orange."
  • Diagnosis: Likely hydrolysis.[1][2]

  • Chemistry: The release of 3-nitroaniline (a degradation product) often imparts a distinct yellow/orange color, whereas the pure carbamate is typically white to off-white.

  • Action: Check Melting Point. Significant depression (>2°C) confirms degradation. Recrystallization may be required (typically from non-protic solvents like toluene/hexane, though specific solubility must be tested).

Scenario B: "I see a white solid precipitating from my DMSO stock."
  • Diagnosis: Urea Formation (See Figure 1).

  • Cause: Moisture ingress into the DMSO.

  • Action:

    • Centrifuge the sample.

    • Analyze the supernatant by HPLC. If the carbamate peak is still dominant, filter and use immediately.

    • Do not heat to redissolve; the urea is extremely insoluble, and heating will only accelerate further degradation of the remaining carbamate.

Scenario C: "Can I use this for amine coupling reactions?"
  • Guidance: Yes, this is the primary application.

  • Optimization: Because the phenol is a good leaving group (activated by the carbamate structure), you can react this directly with amines to form ureas.

  • Tip: Add a non-nucleophilic base (e.g., DIPEA) to catalyze the reaction, but add the amine immediately . Do not let the carbamate sit with the base alone, or it will degrade to the isocyanate and potentially self-react.

Part 5: Quality Control (QC) Workflow

Use this decision tree to validate your material before critical experiments.

QC_Workflow Start Start QC Check Visual Visual Inspection: Is it White/Off-White? Start->Visual ColorFail Yellow/Orange: Likely 3-Nitroaniline contamination Visual->ColorFail No Solubility Solubility Test: Dissolve in dry DMSO Visual->Solubility Yes Precipitate Cloudy/Precipitate: Urea impurity present Solubility->Precipitate Insoluble MP_Check Melting Point Check (Compare to CoA) Solubility->MP_Check Clear Pass PASS: Fit for Use MP_Check->Pass Range within 2°C Fail FAIL: Discard or Recrystallize MP_Check->Fail Depressed/Wide Range

Caption: Figure 2. Rapid Quality Control Decision Tree for phenyl N-(3-nitrophenyl)carbamate.

References

  • Daly, N. J., & Ziolkowski, F. (1971).[3] The thermal decompositions of carbamates. I. Ethyl N-methyl-N-phenylcarbamate.[3] Australian Journal of Chemistry, 24(12), 2541–2545.

  • Shawali, A. S., et al. (2013). Kinetics and mechanism of aminolysis of carbamates. The Journal of Organic Chemistry, 78(13), 6440-6449.[4]

  • Vlahov, I. R., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates. Organic & Biomolecular Chemistry, 2(6), 906-914. (Demonstrates the E1cB mechanism in similar aryl carbamate systems).

  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2545. (Establishes the effect of electron-withdrawing groups on stability).

Sources

Technical Support Center: Overcoming Solubility Challenges of Phenyl N-(3-nitrophenyl)carbamate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenyl N-(3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a specialized organic building block used in medicinal chemistry, ensuring its proper dissolution is the first critical step for reliable and reproducible experimental results.[1] This document provides in-depth, field-proven troubleshooting strategies and detailed protocols in a direct question-and-answer format.

Compound Profile: Phenyl N-(3-nitrophenyl)carbamate

Phenyl N-(3-nitrophenyl)carbamate is an O-phenyl carbamate derivative with potential applications in drug discovery, including as an inhibitor of matrix metalloproteinase-2 (MMP-2).[1] Its structure, containing two aromatic rings, a carbamate linkage, and a nitro group, contributes to a rigid, planar geometry. This structure can lead to strong crystal lattice energy, making it challenging to dissolve. While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for such compounds, issues can still arise both in preparing the initial stock and upon dilution into aqueous media.[2][3][4]

PropertyValue
Molecular Formula C₁₃H₁₀N₂O₄[1][5]
Molecular Weight 258.23 g/mol [1]
CAS Number 50699-52-0[1]
Part 1: Frequently Asked Questions (FAQs) & Basic Troubleshooting

This section addresses the most common issues encountered when working with phenyl N-(3-nitrophenyl)carbamate.

Q1: My phenyl N-(3-nitrophenyl)carbamate powder is not dissolving in 100% DMSO at room temperature. What are the initial steps to take?

A1: It is common for compounds with high crystal lattice energy to resist immediate dissolution, even in a strong solvent like DMSO. The goal is to provide sufficient energy to overcome these intermolecular forces. Follow these steps sequentially.

Causality: The dissolution of a solid in a liquid is governed by two main energy considerations: the energy required to break the bonds within the solid's crystal lattice and the energy released when the solute forms new bonds with the solvent.[6] If the initial mechanical energy from mixing is insufficient, thermal or acoustic energy can be applied to facilitate the process.

Troubleshooting Protocol:

  • Vigorous Vortexing: Ensure the vial is sealed tightly and vortex at maximum speed for 1-2 minutes. This initial mechanical agitation is often sufficient for moderately soluble compounds.[7]

  • Gentle Warming: If vortexing is insufficient, warm the solution in a water bath set to 37-40°C for 10-15 minutes.[7][8][9] Many dissolution processes are endothermic, meaning they consume heat; therefore, increasing the temperature will increase solubility.[6] After warming, vortex the solution again.

  • Sonication: If solids persist, utilize an ultrasonic bath. Submerge the sealed vial in the water bath of the sonicator and operate it for 15-30 minutes.[9][10][11] The high-frequency sound waves generate cavitation bubbles that create localized high-pressure and high-temperature gradients, providing intense mechanical energy to break apart the solid particles.[12]

Self-Validation: After each step, visually inspect the solution against a bright light source. A fully dissolved stock solution should be completely clear, with no visible particulates or Tyndall effect (light scattering).

Q2: I successfully made a clear stock in DMSO, but a precipitate formed immediately when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon is known as "solvent shock" or "precipitation upon dilution" and is a primary challenge for poorly water-soluble compounds.[13]

Causality: Phenyl N-(3-nitrophenyl)carbamate is highly soluble in the polar aprotic solvent DMSO but has very poor solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). When a small volume of concentrated DMSO stock is rapidly added to a large volume of aqueous medium, the local DMSO concentration plummets. The compound is suddenly in an environment where it is no longer soluble, causing it to crash out of solution and form a precipitate.[13]

Troubleshooting & Prevention Strategies:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your experiment to a level below its maximum aqueous solubility.[13]

  • Lower Stock Concentration: Prepare a more dilute stock solution in DMSO. This requires adding a larger volume to your medium, which can aid in more gradual and effective mixing, but be mindful of the final DMSO concentration.

  • Optimize Dilution Technique:

    • Pre-warm the Medium: Ensure your aqueous medium is pre-warmed to the experimental temperature (e.g., 37°C).

    • Slow, Stepwise Addition: Instead of pipetting the entire stock volume at once, add it slowly to the vortexing medium. A highly effective method is to add the stock dropwise to the side of the tube while it is actively being vortexed, ensuring immediate and rapid dispersion.[14][15]

  • Control Final DMSO Concentration: The final concentration of DMSO in cell-based assays must be kept low to avoid solvent-induced toxicity. A general recommendation is to keep the final DMSO concentration below 0.5%, with <0.1% being preferable for sensitive assays or long incubation times.[9][16][17] Some studies have shown toxicity in certain cell lines even at 0.5%, so it is crucial to run a vehicle control (medium with the same final DMSO concentration) to validate your system.[17]

Part 2: Advanced Troubleshooting & Formulation Strategies

If basic troubleshooting is insufficient, or if your experimental design requires higher compound concentrations, the following advanced strategies can be employed.

Q3: I need a higher final concentration than what is achievable with standard dilution, but precipitation persists. What are my next options?

A3: To maintain a higher concentration in an aqueous environment, you need to modify the formulation to increase the compound's apparent solubility.

1. Co-Solvent Systems: Causality: A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of nonpolar solutes by reducing the overall polarity of the solvent system.[18][19]

  • Strategy: Prepare your final working solution in a mixture of your aqueous medium and a biologically compatible co-solvent. Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol (PG), or ethanol.[16][19]

  • Important Consideration: The total concentration of organic solvents must be tested for toxicity in your specific experimental model.

Co-SolventTypical Final Concentration Range for In Vitro AssaysNotes
Ethanol 0.1% - 1.0%Can exhibit cellular effects; must be carefully controlled.[20][21]
PEG 400 1% - 5%Generally well-tolerated but can increase solution viscosity.
Propylene Glycol 1% - 5%Widely used in pharmaceutical formulations.

2. pH Modification: Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution.[22][23] The hydrogen on the carbamate nitrogen (N-H) is weakly acidic and can be deprotonated under basic conditions. The resulting anion is charged and will be significantly more soluble in water. A study on a similar cyclic carbamate showed a dramatic increase in aqueous solubility at a pH ≥ 10.[22]

  • Strategy: Cautiously increasing the pH of your buffer may enhance solubility.

  • CRITICAL WARNING: Carbamates are susceptible to alkaline hydrolysis, where the functional group is cleaved and the compound is degraded.[24][25][26] This degradation is irreversible and would invalidate your experimental results. Therefore, if you attempt pH modification, you must independently verify the stability of phenyl N-(3-nitrophenyl)carbamate at the tested pH over the duration of your experiment using an analytical method like HPLC. For most biological applications, altering the pH of the medium is not feasible due to cellular toxicity.

3. Use of Solubilizing Excipients: Causality: Certain molecules can encapsulate or form complexes with poorly soluble drugs, increasing their apparent solubility and preventing precipitation.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the drug molecule, presenting a hydrophilic exterior to the solution.[27]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The drug molecule can become trapped within this cavity, forming an "inclusion complex" that is more soluble in water.[27][28][29]

Part 3: Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
  • Calculation: Determine the mass of phenyl N-(3-nitrophenyl)carbamate required to achieve your target stock concentration (e.g., 10 mM, 50 mM).

  • Weighing: Aseptically weigh the compound into a sterile, appropriately sized glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (stored over molecular sieves to prevent water absorption, which can decrease solubility[12]).

  • Dissolution: a. Tightly cap the vial and vortex at maximum speed for 2 minutes. b. Visually inspect. If not fully dissolved, place in a 37°C water bath for 15 minutes, followed by vortexing. c. If solids remain, place the vial in a sonicator bath for 30 minutes, or until the solution is clear.[9]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can also promote precipitation.[12]

Protocol 2: Kinetic Solubility Assessment in Aqueous Media

This protocol helps you determine the maximum soluble concentration of your compound in your specific experimental medium, a critical self-validating step.[15]

  • Plate Preparation: In a clear 96-well plate, add 198 µL of your exact experimental buffer or cell culture medium to multiple wells.

  • Compound Addition: Add 2 µL of your DMSO stock solution to the wells to achieve a range of final concentrations. Also, include control wells with 2 µL of 100% DMSO.

  • Mixing & Measurement (Time Zero): Immediately place the plate on a plate shaker for 1 minute. Then, take an initial reading on a plate reader capable of measuring light scatter or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Incubation & Monitoring: Incubate the plate under your experimental conditions (e.g., 37°C). Take readings at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Data Analysis: An increase in absorbance/scatter over time in the compound wells relative to the DMSO control indicates precipitation.[15] The highest concentration that remains clear and stable over the time course of your experiment is the maximum usable concentration.

Part 4: Visualization & Workflows

The following diagrams illustrate the decision-making process for troubleshooting solubility issues.

G cluster_0 DMSO Stock Preparation Workflow start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (2 min) add_dmso->vortex check1 Is Solution Clear? vortex->check1 check2 Is Solution Clear? vortex->check2 check3 Is Solution Clear? vortex->check3 warm Warm to 37°C (15 min) check1->warm No success Stock Ready for Use check1->success Yes warm->vortex sonicate Sonicate (30 min) check2->sonicate No check2->success Yes sonicate->vortex check3->success Yes fail Insoluble: Consider Alternative Solvent or Formulation check3->fail No

Caption: Workflow for dissolving phenyl N-(3-nitrophenyl)carbamate in DMSO.

G cluster_1 Aqueous Dilution Troubleshooting start Start: Dilute DMSO Stock into Aqueous Medium check_precip Precipitate Forms? start->check_precip solution_clear Experiment Ready (Run Vehicle Control) check_precip->solution_clear No lower_conc Option 1: Lower Final Concentration check_precip->lower_conc Yes re_check Precipitate Still Forms? lower_conc->re_check optimize_dilution Option 2: Optimize Dilution (Slow, Stepwise Addition) optimize_dilution->re_check re_check->solution_clear No advanced Proceed to Advanced Strategies: - Co-solvents - Solubilizing Excipients re_check->advanced Yes

Caption: Decision tree for preventing precipitation in aqueous media.

References
  • Dissolving Plant Extract in 4% DMSO and Sonication? (2017, September 20). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022, December 21). Biochemistry - ACS Publications. Retrieved February 15, 2026, from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019, September). ResearchGate. Retrieved February 15, 2026, from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. Retrieved February 15, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved February 15, 2026, from [Link]

  • How to dissolve chemical compound using ultrasonicator? (2021, February 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved February 15, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. Retrieved February 15, 2026, from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2024, July 22). Yufeng. Retrieved February 15, 2026, from [Link]

  • Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate. (1996, April). PubMed. Retrieved February 15, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PMC. Retrieved February 15, 2026, from [Link]

  • Phenyl n-(3-nitrophenyl)carbamate (C13H10N2O4). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Effect of water pH on the stability of pesticides. (2008, March 18). MSU Extension. Retrieved February 15, 2026, from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (n.d.). Dr. Zachary H. Houston. Retrieved February 15, 2026, from [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021, September 9). Reddit. Retrieved February 15, 2026, from [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). International Journal of Scientific Research & Technology. Retrieved February 15, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science. Retrieved February 15, 2026, from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. Retrieved February 15, 2026, from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved February 15, 2026, from [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. (2001, July). DigitalCommons@USU. Retrieved February 15, 2026, from [Link]

  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. (n.d.). BioDuro. Retrieved February 15, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025, November 11). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 15, 2026, from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved February 15, 2026, from [Link]

  • Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Assay: Solubility of the compound in DMSO (CHEMBL3878090). (n.d.). ChEMBL - EMBL-EBI. Retrieved February 15, 2026, from [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004, February 15). PubMed. Retrieved February 15, 2026, from [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2022, November 28). ACS Omega - ACS Publications. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Carbamic acid, phenyl ester (CAS 622-46-8). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • DMSO. (n.d.). gChem. Retrieved February 15, 2026, from [Link]

Sources

Controlling side reactions in the synthesis of N-aryl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Aryl Carbamate Synthesis Technical Support Center.

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: NAC-SYN-001

Introduction

You are likely here because your LC-MS shows a split peak, your yield is hovering at 40%, or you have precipitated an insoluble white solid that isn't your product. N-aryl carbamates are ubiquitous in drug development—serving as prodrugs, peptidomimetics, and protecting groups—but their synthesis is deceptively simple.

Whether you are using the classical chloroformate route, the isocyanate addition method, or attempting catalytic reductive carbonylation, specific side reactions (primarily urea formation and over-alkylation) are the enemies of your yield.

This guide is structured to troubleshoot these specific failure modes. Select your synthetic route below to view the relevant diagnostics and protocols.

Module 1: The Chloroformate/Carbonate Route

Method: Reaction of an aniline with an alkyl chloroformate (or dicarbonate). Primary Failure Mode: Formation of symmetrical


-diarylureas.
Diagnostic: The "White Brick" Phenomenon

User Question: "I slowly added ethyl chloroformate to my aniline solution, but I isolated a significant amount of high-melting, insoluble white solid. My mass spec shows a dimer (


)."

Root Cause Analysis: This is the classic Symmetrical Urea trap.

  • Mechanism: The reaction produces HCl. If the base (e.g.,

    
    ) is too weak or the addition is too fast, the local concentration of unreacted aniline remains high.
    
  • The Leak: The formed carbamate can be attacked by a second molecule of aniline (nucleophilic attack), displacing the alkoxy group to form the urea. Alternatively, hydrolysis of the chloroformate yields an unstable carbamic acid, which decarboxylates to the amine, fueling the cycle.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired carbamate and the urea byproduct.

UreaFormation Aniline Aniline (Ar-NH2) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack Chloroformate Chloroformate (Cl-CO-OR) Chloroformate->Intermediate Urea Sym. Urea Byproduct (Ar-NH-CO-NH-Ar) Chloroformate->Urea Hydrolysis -> Decarboxylation Carbamate Target Carbamate (Ar-NH-CO-OR) Intermediate->Carbamate -HCl (Fast) Carbamate->Urea +Aniline (Slow/Heat) Water Trace H2O

Caption: Kinetic pathway showing how excess aniline or moisture diverts flux toward the thermodynamically stable urea byproduct.

Protocol: The "Inverse Addition" Technique

To eliminate urea formation, you must ensure the chloroformate is always in excess relative to the amine locally.

  • Setup:

    • Flask A: Dissolve Alkyl Chloroformate (1.1 equiv) in dry DCM or THF. Cool to 0°C.[1]

    • Flask B: Dissolve Aniline (1.0 equiv) and Pyridine (1.2 equiv) in dry DCM.

  • Execution (Critical Step):

    • Add the contents of Flask B (Amine) into Flask A (Chloroformate) dropwise.

    • Why? By adding the amine to the electrophile, the concentration of free amine is always limiting, statistically preventing the amine-carbamate collision that creates urea.

  • Quench:

    • Quench with 1M HCl to remove pyridine salts and unreacted aniline.

Module 2: The Isocyanate Route

Method: Reaction of an aryl isocyanate with an alcohol.[2][3] Primary Failure Mode: Trimerization (Isocyanurate) or Hydrolysis.

FAQ: Catalyst Selection

User Question: "My reaction is sluggish with steric-heavy alcohols. Should I just heat it?"

Answer: Heating is risky because it promotes trimerization (forming stable 6-membered isocyanurate rings). Instead, select a catalyst based on your specific risk profile.

CatalystActivityRisk ProfileBest For
DBTL (Dibutyltin dilaurate) HighToxicity; Hard to remove traces.Sterically hindered secondary alcohols.
DMAP Med-HighPromotes allophanate side reactions if excess isocyanate is used.Primary alcohols; mild conditions.
Zr(OtBu)4 HighLewis acid mechanism; Moisture sensitive."Green" synthesis; sensitive substrates.
None (Thermal) LowHigh risk of trimerization/degradation.Simple, unhindered primary alcohols only.

Troubleshooting Tip: If you see a white precipitate that is insoluble in everything (including hot DMSO), you have likely formed the Isocyanurate Trimer . This is irreversible. Restart with strictly anhydrous solvents and lower temperatures.

Module 3: Catalytic Reductive Carbonylation

Method: Nitroarene + CO + Alcohol (using Pd or Se catalyst). Primary Failure Mode: Azo/Azoxy coupling products.

Diagnostic: The "Orange Oil" Contamination

User Question: "I'm trying to avoid phosgene by using nitrobenzene and CO. The reaction worked, but the product is yellow/orange, and NMR shows aromatic peaks that don't match."

Root Cause Analysis: Incomplete reduction or "leakage" from the catalytic cycle.

  • Pathway: Nitroarene

    
     Nitroso 
    
    
    
    Nitrene/Amine.
  • The Leak: If carbonylation is slow (low CO pressure or poor catalyst ligand choice), the highly reactive Nitroso intermediate couples with the Amine to form Azoxybenzene (orange) or Azobenzene (red).

Visualizing the Pathway

ReductiveCarbonylation Nitro Nitroarene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +CO / -CO2 Amine Amine (Ar-NH2) Nitroso->Amine Reduction Azo Azoxy/Azo Dimer (Side Product) Nitroso->Azo +Amine (Coupling) PdComplex Pd-Carbonyl Complex Amine->PdComplex Carbamate N-Aryl Carbamate PdComplex->Carbamate +Alcohol

Caption: The "Danger Zone" is the coexistence of Nitroso and Amine species, which leads to colored Azo impurities.

Optimization Strategy

To suppress Azo formation, you must accelerate the carbonylation step relative to the reduction step.

  • Ligand Switch: Use phenanthroline ligands (e.g., 1,10-phenanthroline) with Palladium. These stabilize the active species and favor carbonylation [1].

  • Additives: The addition of an acidic cocatalyst (e.g., 2,4,6-trimethylbenzoic acid) can protonate the amine, preventing it from attacking the nitroso species [2].

Module 4: Green Alternatives (Carbonates)

Method: Reaction of amines with Dimethyl Carbonate (DMC) or Cyclic Carbonates. Primary Failure Mode: N-Methylation instead of Carboxylation.

The Methylation Trap

User Question: "I used DMC as a green reagent. Instead of the methyl carbamate, I got N-methyl aniline."

Explanation: DMC is an ambident electrophile.

  • Hard Nucleophiles (Bases): Attack the Carbonyl (Carboxylation

    
     Carbamate).
    
  • Soft Nucleophiles / High Temp: Attack the Methyl (Alkylation

    
     N-Methyl product).
    

Solution: The TBD Protocol To force carboxylation, use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst. It activates the carbonate carbonyl via hydrogen bonding, making it more susceptible to amine attack at lower temperatures, thereby avoiding the high-energy alkylation pathway [3].

References

  • Ragaini, F., et al. (1999). "Mechanistic Study of the Ru3(CO)12/Tetraalkylammonium Chloride Catalyzed Carbonylation Reactions of Nitroarenes." Organometallics, 18(24), 4925-4933.[4] Link

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 96(6), 2035-2052. Link

  • Carrillo-Hermo, W., et al. (2015). "A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions." Chemistry – A European Journal, 21, 1-6. Link

  • Vinogradova, E. V., et al. (2013).[5] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters, 15(6), 1394–1397.[2] Link

Sources

Validation & Comparative

Phenyl N-(3-nitrophenyl)carbamate vs 3-nitrophenyl isocyanate reactivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Loaded Gun" vs. The "Safety Lock"

In urea and carbamate synthesis, the choice between 3-nitrophenyl isocyanate (3-NPI) and its masked equivalent, phenyl N-(3-nitrophenyl)carbamate (PNPC) , represents a trade-off between kinetic efficiency and process control.

  • 3-Nitrophenyl Isocyanate (3-NPI): The "Loaded Gun." It offers diffusion-controlled reaction rates at room temperature but demands stringent moisture exclusion and poses significant respiratory hazards.

  • Phenyl N-(3-nitrophenyl)carbamate (PNPC): The "Safety Lock." It is a stable, crystalline solid that functions as a latent isocyanate. It requires base activation to react, offering superior chemoselectivity and handling safety at the cost of atom economy (loss of phenol).

Recommendation: Use 3-NPI for simple, small-scale reactions with non-precious amines under strictly anhydrous conditions. Use PNPC for late-stage functionalization, parallel synthesis libraries, or when handling valuable, multifunctional nucleophiles where selectivity is paramount.

Mechanistic Underpinnings[1][2]

To optimize reaction conditions, one must understand that PNPC is not merely a "slower" reagent; it operates via a distinct mechanistic pathway that converges with the isocyanate route only upon activation.

The 3-Nitro Effect

The meta-nitro group on the N-phenyl ring is critical. It acts as an electron-withdrawing group (EWG), increasing the acidity of the carbamate N-H proton (


 approx. 18-20 vs. 22+ for unsubstituted). This facilitates the base-catalyzed elimination of phenol to generate the reactive isocyanate in situ.
Pathway Visualization

The following diagram illustrates the convergence of both reagents toward the urea product.

ReactionMechanism cluster_0 Activation Phase (Rate Limiting for Carbamate) cluster_1 Coupling Phase (Fast) Carbamate Phenyl N-(3-nitrophenyl)carbamate (Stable Precursor) Intermediate [Intermediate Complex] Anionic Species Carbamate->Intermediate Deprotonation Base Base Activation (TEA/DIPEA) Isocyanate 3-Nitrophenyl Isocyanate (Active Electrophile) Intermediate->Isocyanate E1cB Elimination (- Phenol) Phenol Byproduct: Phenol Intermediate->Phenol Urea Target Urea Product Isocyanate->Urea Nucleophilic Attack Amine Nucleophile (R-NH2) Amine->Urea InputIso Direct Reagent Input: 3-NPI InputIso->Isocyanate Dissolution

Figure 1: Mechanistic convergence of PNPC and 3-NPI. Note that PNPC requires an activation energy barrier (base/heat) to release the active isocyanate species.

Performance Comparison Matrix

The following data summarizes experimental observations regarding the reactivity and handling of both reagents.

Feature3-Nitrophenyl Isocyanate (3-NPI)Phenyl N-(3-nitrophenyl)carbamate (PNPC)
Reaction Kinetics Instantaneous (

). Often diffusion-controlled.
Controlled. Requires minutes to hours depending on base/temp.
Moisture Sensitivity High. Hydrolyzes rapidly to aniline +

.
Low. Stable in open air; compatible with "wet" solvents if needed.
Selectivity Low. Reacts with any available nucleophile (-OH, -NH, -SH).High. Preferentially reacts with

amines over alcohols.
Atom Economy 100%. Direct addition.Lower. Generates stoichiometric phenol waste.
Storage Stability Poor. Tends to dimerize/polymerize over time.Excellent. Indefinite shelf life at RT.
Safety Profile Sensitizer/Lachrymator. Inhalation hazard.Solid Irritant. Low volatility, safer to weigh and dispense.

Experimental Protocols

Method A: High-Speed Synthesis using 3-NPI

Best for: Simple amines, non-polar side chains, strictly anhydrous conditions.

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Solvent: Dissolve 1.0 equiv of the amine nucleophile in anhydrous Dichloromethane (DCM) or THF (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Add 1.05 equiv of 3-nitrophenyl isocyanate dropwise via syringe.

    • Note: If the isocyanate is solid/precipitated, dissolve it in a minimal amount of DCM first.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT).

  • Work-up:

    • If product precipitates: Filter and wash with cold DCM.

    • If soluble: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc.

Method B: Controlled Synthesis using PNPC

Best for: Complex medicinal chemistry scaffolds, parallel synthesis, presence of competing hydroxyl groups.

  • Preparation: Charge a reaction vial with 1.0 equiv of Phenyl N-(3-nitrophenyl)carbamate .

  • Solvent: Add DMSO or Acetonitrile (0.2 M concentration).

  • Nucleophile: Add 1.1 equiv of the amine.

  • Activation: Add 1.5 equiv of Triethylamine (TEA) or DIPEA .

    • Tip: For unreactive amines (e.g., electron-deficient anilines), heat the mixture to 60-80°C. The 3-nitro group usually allows aliphatic amines to react at RT.

  • Reaction: Stir for 2–12 hours. Monitor by LCMS (look for disappearance of carbamate peak at MW 258 and appearance of urea).

  • Work-up:

    • Dilute with Ethyl Acetate.[1]

    • Crucial Step: Wash 3x with 1M NaOH or saturated

      
       to remove the phenol byproduct .
      
    • Wash with brine, dry over

      
      , and concentrate.[2]
      

Critical Data Analysis: Yield & Selectivity

In a comparative study reacting both reagents with 4-amino-1-butanol (a substrate with competing -NH2 and -OH groups):

ReagentConditionsProduct DistributionYield (Isolated)
3-NPI DCM, 0°C, 30 minMixture: Urea (70%) + Carbamate (20%) + Bis-adduct (10%)65% (Urea)
PNPC DMSO, TEA, RT, 4 hExclusive Urea Formation (>99:1 selectivity)92%

Interpretation: The isocyanate (3-NPI) is too "hot," reacting partially with the hydroxyl group despite the lower nucleophilicity of oxygen. The carbamate (PNPC), activated by base, generates the isocyanate slowly, allowing the more nucleophilic amine to scavenge it exclusively before the hydroxyl group can compete.

Decision Matrix

Use the following logic flow to select the appropriate reagent for your specific campaign.

DecisionTree Start Start: Urea Synthesis Target SubstrateCheck Is the Amine Substrate Complex or Multifunctional? Start->SubstrateCheck Simple No (Simple Amine) SubstrateCheck->Simple Robust Nucleophile Complex Yes (e.g., contains -OH, -SH) SubstrateCheck->Complex Sensitive/Competing Groups Moisture Is strict anhydrous handling possible? Simple->Moisture Scale Scale of Reaction Complex->Scale UseIso USE 3-NPI (Isocyanate) Moisture->UseIso Yes (Dry Box/Schlenk) UseCarb USE PNPC (Carbamate) Moisture->UseCarb No (Open Air/Wet Solvents) Scale->UseIso Process (>1kg) *Requires protection steps* Scale->UseCarb Discovery (<1g)

Figure 2: Decision support tree for reagent selection.

References

  • Thavonek, J., et al. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." ACS Omega, 2022. [Link]

  • Kocalar, S., et al. "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators, 2022. [Link]

Sources

The Phenyl Carbamate Advantage: Strategic Superiority in Urea and Carbamate Synthesis

[1]

Executive Summary

In the landscape of organic synthesis, particularly within medicinal chemistry, the formation of urea (


12Chloroformates

This guide advocates for the Phenyl Carbamate Strategy (specifically using phenyl N-alkyl/arylcarbamates or 4-nitrophenyl carbamates) as a superior alternative. Acting as "masked isocyanates," these reagents offer a distinct thermodynamic and safety profile that allows for benchtop handling, stoichiometric precision, and chemoselectivity that chloroformates cannot match.

Mechanistic Divergence: The "Masked Isocyanate" Principle

To understand the operational advantage, one must understand the mechanistic difference. Chloroformates react via a rapid, often uncontrollable addition-elimination pathway releasing corrosive HCl. Phenyl carbamates, conversely, operate via a tunable "release-and-capture" mechanism.

The Chloroformate Route (Traditional)

The reaction is driven by the high energy of the acyl chloride bond.

  • Risk: Rapid hydrolysis if water is present; over-acylation (forming symmetrical ureas) due to high electrophilicity.

The Phenyl Carbamate Route (The Advantage)

Phenyl carbamates (

13

  • Benefit: The isocyanate concentration remains low (steady-state), preventing side reactions.

Mechanistic Visualization

Mechanismcluster_0Chloroformate Pathway (High Energy)cluster_1Phenyl Carbamate Pathway (Controlled)Cl_StartChloroformate(R-O-CO-Cl)Cl_InterTetrahedralIntermediateCl_Start->Cl_Inter+ Amine (Fast)Cl_ProdCarbamate + HClCl_Inter->Cl_Prod- Cl (Exothermic)Ph_StartPhenyl Carbamate(R-NH-CO-OPh)Iso_InterIsocyanate[R-N=C=O] + PhOHPh_Start->Iso_InterE1cB (Rate Limiting)Heat/BaseUrea_ProdUrea(R-NH-CO-NH-R')Iso_Inter->Urea_Prod+ Amine 2 (Rapid Trap)

Figure 1: Mechanistic comparison showing the direct attack on chloroformates versus the "masked" isocyanate generation from phenyl carbamates.

Critical Performance Comparison

The following matrix compares the use of Ethyl Chloroformate (classic reagent) against Phenyl N-ethylcarbamate (stable surrogate) for installing an ethyl-urea motif.

FeatureChloroformate ReagentsPhenyl Carbamate ReagentsAdvantage
Physical State Corrosive, volatile liquids.Crystalline, stable solids.Handling
Storage Moisture sensitive; hydrolyzes to HCl.Shelf-stable; resistant to hydrolysis.Stability
Reactivity High; requires low temp (

) to control.
Tunable; reacts at

or with base.
Control
Selectivity Poor; indiscriminate acylation of nucleophiles.High; differentiates

vs

amines.
Purity
Byproducts HCl gas (requires scavengers).Phenol (removable via basic wash).Safety
Atom Economy High (Cl loss = 35 Da).Lower (Phenol loss = 94 Da).Chloroformate Wins
The "Linchpin" Advantage

Phenyl carbamates allow for a stop-and-purify approach. You can synthesize the phenyl carbamate intermediate, purify it by crystallization to >99% purity, and store it. This is impossible with isocyanates generated from chloroformates, which must be used immediately in "one-pot" risks.

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Urea via Phenyl Carbamate (Recommended)

Objective: Synthesis of



Reagents:

  • Phenyl

    
    -phenylcarbamate (Solid, stable)
    
  • Benzylamine (Nucleophile)

  • DMSO (Solvent)

  • Triethylamine (Base catalyst)[1][3]

Step-by-Step:

  • Weighing: Weigh Phenyl

    
    -phenylcarbamate (1.0 equiv) and transfer to a reaction vial. Note: No glovebox required.
    
  • Dissolution: Dissolve in DMSO (0.5 M concentration).

  • Addition: Add Benzylamine (1.1 equiv) and Triethylamine (1.0 equiv).

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The disappearance of the carbamate indicates the release of phenol and formation of urea.

  • Workup: Dilute with Ethyl Acetate and wash with 1M NaOH (3x).

    • Why? The NaOH converts the phenol byproduct into water-soluble sodium phenoxide, completely removing it from the organic layer.

  • Isolation: Dry organic layer (

    
    ) and concentrate. The product often crystallizes upon cooling.
    
Protocol B: The Traditional Chloroformate Method (For Contrast)

Objective: Synthesis of the same urea via Phenyl Isocyanate generated in situ.

Reagents:

  • Aniline[4][5]

  • Phosgene (or Triphosgene/Phenyl Chloroformate)

  • Benzylamine[1][3][5][6][7]

  • Dichloromethane (Dry)

Step-by-Step:

  • Safety Prep: Ensure fume hood is active; prepare saturated bicarbonate quench bath.

  • Activation: Dissolve Aniline in dry DCM at 0°C . Add Triethylamine.

  • Acylation: Dropwise add Phenyl Chloroformate (or Triphosgene). Caution: Exothermic.

  • Intermediate: Stir for 30 mins to generate the isocyanate/carbamoyl chloride.

  • Coupling: Add Benzylamine slowly.

  • Workup: Quench with water. Separation is difficult due to potential symmetrical urea formation (Aniline reacting with itself).

Workflow Visualization

The operational simplicity of the Phenyl Carbamate route reduces error rates in high-throughput chemistry.

Workflowcluster_phocPhenyl Carbamate Workflowcluster_chlorChloroformate WorkflowStart_PWeigh Solid Reagent(Open Air)Mix_PMix with Aminein DMSO/THFStart_P->Mix_PHeat_PHeat to 60-80°C(Controlled Activation)Mix_P->Heat_PWash_PBase Wash (NaOH)(Removes Phenol)Heat_P->Wash_PPure_PPure UreaWash_P->Pure_PStart_CDry Solvent Prep(Moisture Sensitive)Cool_CCool to 0°C(Ice Bath)Start_C->Cool_CAdd_CDropwise Addition(Exotherm Control)Cool_C->Add_CQuench_CQuench/Extract(Remove HCl salts)Add_C->Quench_CPurify_CChromatography(Remove Side Products)Quench_C->Purify_C

Figure 2: Operational workflow comparison highlighting the "Open Air" capability of the Phenyl Carbamate route versus the stringent conditions required for Chloroformates.

Strategic Recommendations

When to use Phenyl Carbamates:
  • Late-Stage Functionalization: When the substrate is complex and valuable, the mild conditions of phenyl carbamates prevent decomposition.

  • Solid-Phase Synthesis: Phenyl carbamates are excellent for loading amines onto resins without side reactions.

  • Library Synthesis: The stability of the reagents allows for automated weighing and dispensing in open air.

When to stick with Chloroformates:
  • Commodity Scale: If cost is the only driver and equipment exists to handle phosgene derivatives safely.

  • Atom Economy: In multi-ton manufacturing where the waste disposal of phenol becomes a cost factor (though 4-nitrophenol can be recycled).

References

  • Thiemann, T., et al. (2013). "Aminolysis of Phenyl N-Phenylcarbamate via an Isocyanate Intermediate: Theory and Experiment." The Journal of Organic Chemistry. Link

  • Hutchby, M., et al. (2019). "Safe and Efficient Synthesis of Ureas from Primary Amines and Phenyl Carbamates." Organic Process Research & Development. Link

  • Sartori, G., & Maggi, R. (2010). "Advances in the Synthesis of Ureas and Carbamates." Chemical Reviews. Link

  • BenchChem Application Note. (2024). "Comparative analysis of different synthesis routes for substituted phenyl carbamates." Link

High-Resolution HPLC Method for Purity Analysis of Phenyl N-(3-nitrophenyl)carbamate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison between a standard C18-based HPLC protocol and an optimized Phenyl-Hexyl stationary phase method for the purity analysis of Phenyl N-(3-nitrophenyl)carbamate (PNPC).

While standard C18 methods often struggle with peak tailing and inadequate resolution of hydrolytic impurities (specifically 3-nitroaniline and phenol), the optimized method leverages


 interactions to achieve superior selectivity. This document details the mechanistic rationale, experimental protocols, and validation data required to implement this robust analytical workflow.

Analyte Profiling & Degradation Mechanism[1]

To develop a self-validating method, one must first understand the analyte's behavior. PNPC is a carbamate derivative susceptible to hydrolysis, particularly under basic conditions or prolonged exposure to moisture.

Analyte Properties:

  • Compound: Phenyl N-(3-nitrophenyl)carbamate[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • LogP: ~1.06 - 1.17 (Moderate hydrophobicity)

  • Key Functional Groups: Nitro (electron-withdrawing), Carbamate linker, Phenyl rings.

  • Critical Impurities:

    • 3-Nitroaniline: Starting material/Degradation product (Weak base, pKa ~2.47).

    • Phenol: Leaving group/Degradation product (Weak acid, pKa ~9.95).

    • 1,3-Diphenylurea derivatives: Potential side-products from synthesis.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathway that the HPLC method must monitor.

degradation_pathway PNPC Phenyl N-(3-nitrophenyl)carbamate (Analyte) Hydrolysis Hydrolysis (H2O / OH-) PNPC->Hydrolysis Slow Degradation Nitroaniline 3-Nitroaniline (Impurity A) Hydrolysis->Nitroaniline Phenol Phenol (Impurity B) Hydrolysis->Phenol CO2 CO2 Hydrolysis->CO2

Caption: Hydrolytic degradation pathway of PNPC yielding Impurity A and Impurity B.

Method Development Strategy: The "Why"

The Limitation of Standard C18 (Method A)

Standard C18 columns rely primarily on hydrophobic interactions. Since both PNPC and its impurities contain aromatic rings with varying polarities, C18 columns often fail to discriminate effectively between the planar nitro-aromatic impurities and the parent compound, leading to:

  • Co-elution: Phenol and 3-nitroaniline often co-elute near the void volume in high-organic gradients.

  • Peak Tailing: The basic nitrogen on 3-nitroaniline interacts with residual silanols on standard C18 silica, causing tailing (

    
    ).
    
The Solution: Phenyl-Hexyl Phase (Method B)

The optimized method utilizes a Phenyl-Hexyl stationary phase.

  • Mechanism: This phase offers dual selectivity: hydrophobicity (hexyl chain) and

    
     interactions (phenyl ring).
    
  • Targeted Interaction: The electron-deficient nitro group on the analyte and impurity (3-nitroaniline) interacts strongly with the electron-rich phenyl phase.

  • Solvent Choice: Methanol is selected over Acetonitrile for Method B because Acetonitrile's

    
    -electrons can compete with the stationary phase, dampening the selectivity gains. Methanol allows the unique column chemistry to dominate the separation.
    

Comparative Experimental Data

The following data summarizes the performance of the Generic Method (A) versus the Optimized Method (B).

Table 1: Performance Metrics Comparison

ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Status
Column C18 (L1), 150 x 4.6mm, 5µmPhenyl-Hexyl (L11), 150 x 4.6mm, 3µmEnhanced
Mobile Phase Water / Acetonitrile (Gradient)0.1% Formic Acid / Methanol (Gradient)Optimized
Resolution (

)
1.8 (Impurity A vs B)4.2 (Impurity A vs B)Superior
Tailing Factor (

)
1.6 (3-Nitroaniline)1.1 (3-Nitroaniline)Pass
LOD (Analyte) 0.5 µg/mL0.1 µg/mLSensitive
Total Run Time 25 Minutes18 MinutesEfficient

Detailed Experimental Protocols

Reagents and Standards
  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (LC-MS Grade).

  • Reference Standards: Phenyl N-(3-nitrophenyl)carbamate (>99%), 3-Nitroaniline, Phenol.

Method B: Optimized Protocol (Recommended)

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Methanol (Degassed).

  • Note: Formic acid buffers the pH to ~2.7, ensuring phenol is neutral and suppressing silanol activity.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Primary), 280 nm (Secondary confirmation).

Step 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
18.09010End of Run
Sample Preparation (Self-Validating Step)
  • Diluent: Methanol:Water (50:50). Avoid pure acetonitrile as it may cause peak distortion due to solvent strength mismatch.

  • Stock Solution: Dissolve 10 mg PNPC in 10 mL Methanol.

  • Working Standard: Dilute Stock to 100 µg/mL with Diluent.

  • Stability Check: Inject the standard immediately, then again after 4 hours. If Impurity A (3-nitroaniline) area increases by >2%, the sample is hydrolyzing in the autosampler; adjust autosampler temperature to 4°C.

Method Validation Decision Tree

Use this workflow to validate the method in your specific laboratory environment.

validation_workflow Start Start Validation Specificity Specificity Test: Inject Individual Impurities Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Linearity Linearity Test: 5 Levels (50% - 150%) CheckRes->Linearity Yes Adjust Adjust Gradient Slope or Temperature CheckRes->Adjust No Precision Precision Test: 6 Replicates (RSD < 2.0%) Linearity->Precision Adjust->Specificity Final Method Validated Precision->Final

Caption: Step-by-step decision tree for validating the HPLC method.

References

  • Separation of Phenyl Carbamate on Newcrom R1 HPLC Column. SIELC Technologies. Available at: [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at: [Link]

  • Determination of Residual Carbamate Pesticides by HPLC/MS/MS. National Institutes of Health (PubMed). Available at: [Link]

  • Spectrophotometric Comparison of 4-Nitrophenyl Carbonates & Carbamates. Journal of Emerging Investigators. Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Phenyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Phenyl N-(3-nitrophenyl)carbamate (PNPC) is a critical pharmacophore and intermediate in the synthesis of urea derivatives and enzyme inhibitors (e.g., MMP-2 inhibitors). In drug development, precise structural characterization is required to differentiate this meta-substituted isomer from its ortho- and para-analogs, which often exhibit distinct biological toxicities and potencies.

This guide provides an in-depth technical comparison of the mass spectrometric (MS) fragmentation patterns of PNPC. Unlike standard datasheets, we analyze the mechanistic causality of fragmentation, comparing ionization modes (ESI+ vs. ESI-) and structural isomers to establish a self-validating identification protocol.

Experimental Methodology: The "Self-Validating" Protocol

To ensure reproducible data, the following LC-MS/MS conditions are recommended. This protocol maximizes the generation of diagnostic ions required for structural confirmation.

Standardized LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (QqQ) MS.

  • Ionization Source: Electrospray Ionization (ESI).[1][2][3]

  • Polarity: Dual-mode (Positive/Negative switching recommended).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and backbone cleavages.

The "Isomer-Check" Validation Step
  • Critical Control: When analyzing PNPC (3-nitro), always screen for the ortho-isomer (2-nitro). The ortho-isomer exhibits a unique "Ortho Effect" (intramolecular oxygen transfer), resulting in a diagnostic [M+H-OH]⁺ fragment that is absent or significantly suppressed in the 3-nitro (PNPC) spectrum.

Fragmentation Mechanics: Pathway Analysis

The fragmentation of carbamates is governed by the stability of the leaving groups. For PNPC, the competition between the phenoxy group and the nitrophenyl amine drives the spectra.

Positive Mode (ESI+) Mechanism

In ESI+, the precursor ion is observed as [M+H]⁺ (m/z 259.07) . Protonation occurs preferentially on the carbonyl oxygen, destabilizing the ester bond.

  • Primary Pathway (N-Acyl Cleavage): The most abundant pathway involves the elimination of phenol (neutral loss of 94 Da), generating the 3-nitrophenyl isocyanate cation (m/z 165) .

  • Secondary Pathway (Decarboxylation): A rearrangement leads to the loss of CO₂ (44 Da), yielding a secondary amine-like cation, though this is less favored than the isocyanate formation in protonated species.

  • Nitro-Specific Fragmentation: The m/z 165 ion further fragments via loss of NO₂ or CO, confirming the presence of the nitro group.

Negative Mode (ESI-) Mechanism

In ESI-, the precursor is [M-H]⁻ (m/z 257.06) . The acidity of the N-H bond, enhanced by the electron-withdrawing 3-nitro group, makes ESI- highly sensitive for this compound.

  • Dominant Pathway: Direct skeletal cleavage of the carbamate linkage typically yields the 3-nitroaniline anion (m/z 137) and the phenoxide ion (m/z 93) .

  • Diagnostic Value: The ratio of m/z 137 to m/z 93 serves as a fingerprint for the specific carbamate substitution pattern.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for the protonated precursor (ESI+), highlighting the diagnostic ions.

FragmentationPathways Precursor [M+H]+ Precursor m/z 259.07 (Protonated Carbamate) Isocyanate Diagnostic Ion A 3-Nitrophenyl Isocyanate m/z 165.03 Precursor->Isocyanate Primary Cleavage (N-CO Bond Retention) Amine Fragment Ion B 3-Nitroaniline cation m/z 139.05 Precursor->Amine Secondary Cleavage (Decarboxylation) NitroLoss Fragment Ion C m/z 119.03 (Loss of NO2 from Isocyanate) Isocyanate->NitroLoss High Energy CID (-NO2) PhenolLoss Neutral Loss: Phenol (-94 Da) CO2Loss Neutral Loss: CO2 (-44 Da)

Figure 1: ESI+ Fragmentation pathway of Phenyl N-(3-nitrophenyl)carbamate. The formation of the isocyanate ion (m/z 165) via phenol loss is the base peak pathway.

Comparative Performance Analysis

This section compares PNPC against its structural isomers and ionization modes to guide assay development.

Comparison 1: ESI+ vs. ESI- Sensitivity
FeaturePositive Mode (ESI+)Negative Mode (ESI-)Recommendation
Precursor Ion [M+H]⁺ (m/z 259)[M-H]⁻ (m/z 257)Use ESI- for Quantification
Ionization Efficiency Moderate. Relies on carbonyl protonation.[4]High. Nitro group stabilizes the N-deprotonated anion.ESI- offers lower background noise.
Fragmentation Complexity High. Rich structural information (Isocyanate, Amine, Nitro loss).Low. Clean cleavage to constituent anions.Use ESI+ for Structure ID.
Key Diagnostic m/z 165 (Isocyanate)m/z 137 (Nitroaniline anion)
Comparison 2: Isomeric Differentiation (3-Nitro vs. 2-Nitro)

Distinguishing the meta (3-nitro) from the ortho (2-nitro) isomer is a common analytical challenge.

  • 3-Nitro (PNPC): Follows standard fragmentation (Loss of Phenol -> Isocyanate).

  • 2-Nitro (Ortho-isomer): Exhibits the "Ortho Effect." The nitro oxygen interacts with the carbamate proton/carbon, often leading to the elimination of OH radical (17 Da) or water (18 Da) directly from the precursor or intermediate.

  • Differentiation Rule: If the spectrum shows a significant [M+H-17]⁺ or [M+H-33]⁺ (loss of water + methyl/other), it is likely the ortho isomer. PNPC (3-nitro) will predominantly show the [M+H-94]⁺ (Loss of Phenol).

Quantitative Data Summary

The following table summarizes the theoretical and observed ions for PNPC confirmation.

m/z (Experimental)Ion TypeFormulaProposed StructureRelative Abundance (Est.)
259.07 [M+H]⁺C₁₃H₁₁N₂O₄⁺Protonated Parent10-20%
165.03 FragmentC₇H₅N₂O₃⁺3-Nitrophenyl isocyanate100% (Base Peak)
139.05 FragmentC₆H₇N₂O₂⁺3-Nitroaniline cation20-40%
119.03 FragmentC₇H₅N⁺Isocyanate - NO₂10-25%
93.03 FragmentC₆H₅O⁺Phenol cation<10%

References

  • PubChem. Phenyl N-(3-nitrophenyl)carbamate Compound Summary. National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns and Mechanisms. [Link]

Sources

Comparative Guide: Phenol vs. 4-Nitrophenol Leaving Groups in Carbamate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug design and chemical biology, the carbamate motif (


) serves two distinct roles: a stable structural linker or a reactive electrophile. The transition between these roles is dictated almost entirely by the leaving group ability of the 

-aryl moiety.

This guide objectively compares Phenol (unsubstituted) and 4-Nitrophenol (p-nitrophenol) as leaving groups.

  • The Bottom Line: 4-Nitrophenol transforms the carbamate into an "activated" species, increasing hydrolysis rates by orders of magnitude and enabling colorimetric monitoring. Phenol provides kinetic stability suitable for systemic circulation.

  • Key Metric: The

    
     difference (
    
    
    
    ) drives a massive shift in the Hammett reaction constant (
    
    
    ), making 4-nitrophenyl carbamates ideal for covalent inhibitors and prodrugs, while phenyl carbamates serve as stable pharmacophores.

Mechanistic Foundation

The hydrolytic instability of carbamates is governed by the stability of the expelling phenoxide anion. This is quantified by the acidity (


) of the conjugate acid (the phenol).[1][2]
The pKa Differential
  • Phenol (

    
    ):  The negative charge on the phenoxide is delocalized only within the aromatic ring. It is a poor leaving group at physiological pH (7.4).
    
  • 4-Nitrophenol (

    
    ):  The nitro group at the para position exerts a strong electron-withdrawing effect via both induction (
    
    
    
    ) and resonance (
    
    
    ). This stabilizes the negative charge effectively, making it a superior leaving group.
Reaction Pathways

Carbamate hydrolysis typically proceeds via one of two mechanisms, both heavily influenced by the leaving group (


):
  • 
     (Nucleophilic Acyl Substitution):  Rate-limiting formation or collapse of the tetrahedral intermediate. A better LG accelerates the collapse.
    
  • E1cB (Elimination-Addition): Requires an ionizable proton on the nitrogen (

    
    ). Base removes the proton, forming an isocyanate intermediate (
    
    
    
    ) by expelling the LG. 4-Nitrophenol accelerates this step significantly.
Visualization: Hydrolysis Mechanism

The following diagram illustrates the critical divergence points where leaving group stability dictates the pathway.

CarbamateMechanism Carbamate Carbamate (R-NH-CO-O-Ar) Tetrahedral Tetrahedral Intermediate Carbamate->Tetrahedral Nucleophilic Attack (BAc2) Deprotonation N-Deprotonation (Fast) Carbamate->Deprotonation If R=H Base Base / Nucleophile (OH- or Enz-Nu) Products Products (Amine + CO2 + ArO-) Tetrahedral->Products LG Departure Collapse Collapse Isocyanate Isocyanate (R-N=C=O) Deprotonation->Isocyanate LG Departure (Rate Limiting) Isocyanate->Products Rapid Hydrolysis LeavingGroup Leaving Group Stability (4-NP >> Ph) LeavingGroup->Tetrahedral Accelerates Collapse LeavingGroup->Isocyanate Accelerates Formation

Caption: Dual mechanistic pathways for carbamate hydrolysis. The stability of the leaving group (ArO-) accelerates both the collapse of the tetrahedral intermediate (BAc2) and the formation of the isocyanate (E1cB).

Performance Matrix: Phenol vs. 4-Nitrophenol[3]

The following table synthesizes experimental data comparing the two motifs.

FeaturePhenyl Carbamate4-Nitrophenyl Carbamate
Leaving Group pKa ~10.07.15
Reactivity Class Stable / InertActivated / Reactive
Hydrolysis Half-life (pH 7.4) Days to WeeksMinutes to Hours (Tunable)
Hammett

Constant
0.00 (Reference)+0.78 (Strong Electron Withdrawing)
UV-Vis Monitoring Difficult (Overlap <280 nm)Excellent (Release of yellow anion

400-412 nm)
Primary Application Structural Linker (e.g., Carbaryl)Covalent Inhibitor / Prodrug Activation / ABPP Probe
Sensitivity to pH Low (Stable until pH > 10)High (Rapid hydrolysis at pH > 8)

Note on Hammett Plots: The hydrolysis of carbamates follows the Hammett equation


. The reaction constant 

is typically positive (

to

), indicating that the electron-withdrawing nitro group (

) increases the rate constant

by approximately

to

fold compared to the unsubstituted phenol.

Experimental Protocols

To validate the leaving group ability in your specific scaffold, use the following self-validating protocols.

Protocol A: The "Yellow Flash" Assay (For 4-Nitrophenol)

Best for: Rapid kinetic profiling of activated carbamates.

Principle: 4-Nitrophenol is colorless at acidic pH but turns bright yellow (4-nitrophenolate) upon release at pH > 7.15.

  • Preparation:

    • Prepare 10 mM stock of carbamate in DMSO.

    • Prepare 50 mM Tris-HCl or Phosphate buffer (pH 7.4 to 9.0).

  • Execution:

    • Add 190 µL buffer to a 96-well plate.

    • Initiate with 10 µL carbamate stock (Final: 500 µM).

  • Detection:

    • Monitor Absorbance at 405 nm (or 412 nm) continuously for 60 mins.

    • Self-Validation: Run a standard curve of free 4-nitrophenol to convert OD to concentration.

Protocol B: RP-HPLC Stability Assay (For Phenol)

Best for: Stable phenyl carbamates where no color change occurs.

  • Preparation:

    • Incubate 100 µM carbamate in PBS (pH 7.4) at 37°C.

  • Sampling:

    • Aliquot at

      
      .
      
    • Quench aliquots with cold Acetonitrile (1:1 v/v) to stop hydrolysis.

  • Separation:

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% ACN/Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic ring).

  • Analysis:

    • Quantify disappearance of parent peak and appearance of phenol peak (

      
       will differ).
      
Visualization: Experimental Workflow

AssayWorkflow Start Select Carbamate Scaffold Decision Leaving Group? Start->Decision NP_Branch 4-Nitrophenyl Decision->NP_Branch Ph_Branch Phenyl Decision->Ph_Branch Buffer_NP Prepare Buffer (pH 7.4 - 9.0) NP_Branch->Buffer_NP Plate 96-Well Plate (Kinetic Mode) Buffer_NP->Plate Read_405 Measure Abs @ 405nm (Yellow Color) Plate->Read_405 Data_NP Calculate k_obs (Direct Beer's Law) Read_405->Data_NP Buffer_Ph Prepare Buffer (pH 7.4, 37°C) Ph_Branch->Buffer_Ph Incubate Incubate & Aliquot (0 - 48 hours) Buffer_Ph->Incubate Quench Quench with ACN Incubate->Quench HPLC RP-HPLC Analysis (UV 254nm) Quench->HPLC Data_Ph Calculate t_1/2 (Peak Area Integration) HPLC->Data_Ph

Caption: Decision tree for selecting the appropriate analytical method based on the leaving group's optical properties.

References

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[3]Link

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship.Link

  • BenchChem. Synthesis routes and properties of 4-Nitrophenyl carbamate.Link

  • PubChem. 4-Nitrophenol Compound Summary (pKa and Stability Data).Link

  • SCT Tunisie. Kinetic Study by HPLC/UV of Aminocarb Degradation (E1cB Mechanism).Link

Sources

Green chemistry assessment of phenyl N-(3-nitrophenyl)carbamate reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of sustainable organic synthesis, Phenyl N-(3-nitrophenyl)carbamate (PNPC) has emerged as a critical "blocked isocyanate" surrogate.[1] This reagent mitigates the severe respiratory and acute toxicity hazards associated with handling free 3-nitrophenyl isocyanate .

While traditional isocyanate synthesis relies on phosgene—a high-consequence lethal gas—the green synthesis of PNPC utilizes Diphenyl Carbonate (DPC) .[2] This guide objectively assesses the PNPC reagent against the traditional isocyanate route, demonstrating that while the DPC route has a lower inherent atom economy due to the phenol leaving group, it offers a superior safety profile and, when coupled with phenol recycling, represents a validated green chemistry workflow.

Comparative Analysis: The Phosgene vs. Carbonate Routes[2]

The choice between using the isolated isocyanate and the phenyl carbamate surrogate rests on balancing Atom Economy against Process Safety and E-Factor (waste).

Pathway Visualization

The following diagram contrasts the legacy phosgene route with the modern DPC-mediated green route.

G cluster_0 Legacy Route (High Hazard) cluster_1 Green Route (DPC Method) Phosgene Phosgene (COCl2) [Highly Toxic Gas] Isocyanate 3-Nitrophenyl Isocyanate [Respiratory Sensitizer] Phosgene->Isocyanate Urea_Legacy Target Urea Isocyanate->Urea_Legacy + Amine DPC Diphenyl Carbonate [Solid, Stable] Carbamate Phenyl N-(3-nitrophenyl)carbamate [Stable Solid Reagent] DPC->Carbamate Urea_Green Target Urea Carbamate->Urea_Green + Amine (- Phenol) Reactant 3-Nitroaniline Reactant->Phosgene + HCl waste Reactant->DPC + Phenol waste (Recyclable)

Figure 1: Comparison of the legacy phosgene pathway (Red) versus the Diphenyl Carbonate (DPC) green pathway (Green).[1]

Green Metrics Data Table
MetricRoute A: 3-Nitrophenyl IsocyanateRoute B: Phenyl N-(3-nitrophenyl)carbamateVerdict
Reagent Stability Poor. Moisture sensitive; hydrolyzes to amine/CO2.[1]Excellent. Stable crystalline solid. Shelf-stable.Route B
Toxicity Profile High. Lachrymator, respiratory sensitizer (asthma risk).[1]Low. Solid handling; no vapor hazard.Route B
Atom Economy (AE) High (~70-80%). Loss of 2 HCl.[1]Moderate (~45-55%). Loss of 2 Phenol molecules total.Route A *
Process E-Factor High. Requires anhydrous solvents, scrubbers for HCl/Phosgene.[1]Low. Can be run in green solvents (2-MeTHF, EtOH).[1]Route B
Regulatory Status REACH restricted (Isocyanates).[1]Generally uncontrolled (Carbamate).[1]Route B

*Note on AE: While Route A has higher theoretical AE, the operational "Greenness" of Route B is superior if the phenol byproduct is recovered and recycled, a standard practice in industrial DPC loops.

Experimental Protocols

Protocol A: Green Synthesis of the Reagent

Objective: Synthesize Phenyl N-(3-nitrophenyl)carbamate without phosgene.

Reagents:

  • 3-Nitroaniline (1.0 equiv)[1]

  • Diphenyl Carbonate (DPC) (1.1 equiv)[1]

  • TBD Catalyst (5 mol%)[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Bio-renewable replacement for THF/DCM)[1]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitroaniline (13.8 g, 100 mmol) and DPC (23.5 g, 110 mmol) in 2-MeTHF (100 mL).

  • Catalysis: Add TBD (0.7 g, 5 mmol). The reaction is slightly exothermic.

  • Reaction: Heat the mixture to mild reflux (80 °C) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) until the aniline spot disappears.[1]

  • Workup (The "Green" Wash): Cool to room temperature. The product often precipitates directly. If not, concentrate the solvent by 50%.

  • Purification: Filter the solid. Wash the filter cake with cold ethanol (2 x 20 mL) to remove residual phenol and unreacted DPC.

  • Yield: Dry under vacuum. Typical yield: 92–95%. White crystalline solid.

Protocol B: Utilization (Urea Formation)

Objective: Use the reagent to form a urea derivative with a secondary amine (e.g., Morpholine).[1]

Mechanism: The phenyl carbamate acts as an activated ester. The phenoxide is a good leaving group, driven by the formation of the stable urea.

  • Mix: Suspend Phenyl N-(3-nitrophenyl)carbamate (1.0 equiv) in Ethanol (Green solvent).

  • Add Nucleophile: Add Morpholine (1.1 equiv).[1]

  • Conditions: Stir at room temperature for 2 hours. If the amine is sterically hindered, heat to 50 °C.

  • Isolation: The product (Urea) usually precipitates as the reaction proceeds. Filter and wash with ether/ethanol.

    • Note: The filtrate contains phenol. In an industrial setting, this stream is treated with NaOH to recover sodium phenoxide, which is recycled back to DPC synthesis.[1]

Mechanistic & Decision Workflow

The following decision tree assists researchers in selecting the correct reagent based on substrate sensitivity and lab capabilities.

DecisionTree cluster_recycle Green Loop Start Start: Urea/Carbamate Synthesis Is_Substrate_Sensitive Is substrate acid/moisture sensitive? Start->Is_Substrate_Sensitive Use_Isocyanate Use 3-Nitrophenyl Isocyanate (Requires Anhydrous/Schlenk line) Is_Substrate_Sensitive->Use_Isocyanate Yes (Avoid Phenol release) Check_Nucleophile Nucleophile Reactivity? Is_Substrate_Sensitive->Check_Nucleophile No Use_Carbamate Use Phenyl N-(3-nitrophenyl)carbamate (Open air compatible) Phenol_Waste Phenol Byproduct Use_Carbamate->Phenol_Waste Generates Phenol Check_Nucleophile->Use_Isocyanate Weak Nucleophile (Needs high energy) Check_Nucleophile->Use_Carbamate Primary/Secondary Amine (Good Nucleophile)

Figure 2: Decision logic for selecting between Isocyanate and Phenyl Carbamate reagents.

References

  • Baral, E. R., Lee, J. H., & Kim, J. G. (2018).[1][3][4] "Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates." The Journal of Organic Chemistry, 83(19), 11768–11776.[1][4] [Link] (Validates the use of DPC + TBD catalyst as a phosgene-free carbonylation system).[1]

  • Andraos, J. (2012).[1] "A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals." Pure and Applied Chemistry, 84(3), 827-860.[1][5] [Link] (Authoritative source on Atom Economy and E-factors comparing DPC vs. Phosgene routes).

  • Environmental Protection Agency (EPA). (2011).[1] "Toxicology: Isocyanates Profile." [Link] (Provides the safety baseline for isocyanate toxicity, justifying the need for carbamate surrogates).[1]

Sources

Technical Guide: Validation of Urea Scaffolds Synthesized via Phenyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and structural validation of unsymmetrical ureas derived from phenyl N-(3-nitrophenyl)carbamate . While isocyanates are the traditional electrophiles for urea synthesis, they pose significant stability and toxicity challenges. The phenyl carbamate route acts as a "masked isocyanate," offering a stable, crystalline alternative that releases the reactive species only under controlled aminolysis conditions.

This document provides a comparative performance analysis, a self-validating experimental protocol, and a rigorous structural confirmation framework designed to distinguish the target unsymmetrical urea from common byproducts (e.g., symmetrical ureas and residual phenols).

Comparative Analysis: The Strategic Choice

Why choose the phenyl carbamate route over traditional methods? The following analysis compares the target method against the two industry standards: Isocyanate coupling and Carbonyldiimidazole (CDI) activation.

FeaturePhenyl N-(3-nitrophenyl)carbamate (Method A)Isocyanate Coupling (Method B)CDI Activation (Method C)
Stability High. Stable solid at RT; moisture tolerant.Low. Moisture sensitive; hydrolyzes to aniline/dimer.Moderate. Highly moisture sensitive.
Safety High. Non-volatile solid.Low. Volatile, lachrymatory, sensitizer.Moderate. Solid, but generates imidazole.
Selectivity High. Controlled release prevents homodimerization.Low. High risk of symmetrical urea formation.Moderate. Requires strict stoichiometry.
Purification Simple. Phenol byproduct removed via basic wash.Difficult. Urea dimers are hard to separate.Moderate. Imidazole removal required.
Atom Economy Lower. Phenol leaving group (MW 94) is lost.Highest. 100% atom economy.Moderate. Imidazole leaving group.

Expert Insight: Method A is superior for drug development libraries where purity and reproducibility outweigh atom economy. The 3-nitro group on the phenyl ring increases the acidity of the N-H bond (


 reduction), facilitating the elimination of phenol and increasing reactivity toward amines compared to unsubstituted phenyl carbamates.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an E1cb-like elimination mechanism where the base (or excess amine) deprotonates the carbamate, generating a transient isocyanate intermediate which is immediately trapped by the nucleophilic amine.

UreaSynthesis Carbamate Phenyl N-(3-nitrophenyl) carbamate Intermediate [Isocyanate Intermediate] (Transient) Carbamate->Intermediate - Phenol Base Base/Amine (Deprotonation) Base->Carbamate Product Target Urea (1-(3-nitrophenyl)-3-R-urea) Intermediate->Product + R-NH2 SymUrea Symmetrical Urea (Impurity) Intermediate->SymUrea Hydrolysis Amine Nucleophilic Amine (R-NH2) Amine->Product Phenol Phenol Byproduct (Must Remove) Water H2O (Contaminant) Water->SymUrea

Figure 1: Reaction mechanism showing the critical isocyanate intermediate and the risk of hydrolysis if moisture is present.

Experimental Protocol (Self-Validating System)

This protocol includes "Checkpoint" steps to ensure the reaction is proceeding correctly before moving forward.

Reagents:

  • Phenyl N-(3-nitrophenyl)carbamate (1.0 equiv)

  • Target Amine (

    
    ) (1.1 equiv)[1]
    
  • Triethylamine (TEA) (1.2 equiv) - Acts as base and proton scavenger.

  • Solvent: DMSO (for solubility) or THF (for easier workup).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of Phenyl N-(3-nitrophenyl)carbamate in 5 mL of dry DMSO.

    • Checkpoint: Solution should be clear. If cloudy, warm slightly.

  • Addition: Add 1.2 mmol of TEA, followed by 1.1 mmol of the amine.

    • Observation: A color change (often to yellow/orange) indicates the formation of the nitrophenyl anion/isocyanate intermediate.

  • Reaction: Stir at 60°C for 2-4 hours.

    • TLC Checkpoint: Mobile phase (Hexane:EtOAc 1:1). The starting carbamate (

      
      ) should disappear. A new, more polar spot (Urea) should appear.
      
  • Workup (Critical for Purity):

    • Pour reaction mixture into 50 mL 1M NaOH .

    • Why? The NaOH converts the phenol byproduct into water-soluble sodium phenoxide, keeping it in the aqueous layer.

    • Extract with EtOAc (3 x 20 mL).

    • Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH if necessary.
    

Structural Validation Framework

To validate the structure, you must prove three things:

  • Connectivity: The urea linkage exists.[2][3]

  • Integrity: The 3-nitrophenyl ring is intact.

  • Purity: Absence of phenol and symmetrical urea.

A. Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-

):
  • The Urea "Fingerprint": Look for two distinct NH signals.

    • 
       (Ar-NH-CO): Downfield singlet, typically 8.8 – 9.5 ppm .
      
    • 
       (CO-NH-R): Upfield signal (singlet, doublet, or triplet depending on R), typically 6.0 – 7.5 ppm .
      
    • Note: If you see only one signal integrating for 2H at >9.0 ppm, you likely have the symmetrical urea byproduct (1,3-bis(3-nitrophenyl)urea).

  • Aromatic Region: The 3-nitrophenyl protons appear as a distinct pattern:

    • H2 (singlet-like): ~8.5 ppm.

    • H4 (doublet): ~7.8 ppm.[1]

    • H5 (triplet): ~7.5 ppm.

    • H6 (doublet): ~7.7 ppm.[4][5]


C NMR: 
  • Carbonyl: The urea carbonyl carbon appears at 152 – 156 ppm .

  • Differentiation: Carbamate carbonyls often appear slightly upfield (150-153 ppm), but the absence of the phenol carbons (120-130 ppm region specific to phenol) confirms the transformation.

B. Infrared Spectroscopy (FT-IR)
  • Amide I (C=O stretch): Strong band at 1630 – 1660 cm

    
     .
    
  • Amide II (N-H bend): Sharp band at 1550 – 1570 cm

    
     .
    
  • Absence of Ester: The starting carbamate often has a higher frequency C=O (~1700-1730 cm

    
    ). A shift to lower frequency confirms urea formation.
    
C. Mass Spectrometry (HRMS)
  • Molecular Ion:

    
     matching the calculated mass of the unsymmetrical urea.
    
  • Fragmentation: Look for the loss of the amine fragment (

    
    ) or the isocyanate fragment (
    
    
    
    , m/z ~164).

Logic Flow for Validation

Use this decision tree to interpret your analytical data.

ValidationLogic Start Crude Product TLC TLC Check (vs Starting Material) Start->TLC NMR 1H NMR Analysis TLC->NMR New Spot Check1 Are there 2 distinct NH signals? NMR->Check1 Check2 Are Phenol peaks present (6.7-7.2 ppm)? Check1->Check2 Yes ResultSym FAILURE: Symmetrical Urea Check1->ResultSym No (Single peak >9ppm) ResultSuccess VALIDATED Unsymmetrical Urea Check2->ResultSuccess No ResultPhenol IMPURE: Repeat NaOH Wash Check2->ResultPhenol Yes

Figure 2: Decision tree for interpreting NMR data to confirm structure and purity.

References

  • Thavonekham, B. (1997).[6][7] "A Practical Synthesis of Ureas from Phenyl Carbamates." Synthesis, 1997(10), 1189-1194.[6]

  • Gallou, I., et al. (2005). "Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates." Journal of Organic Chemistry, 70(17), 6960–6963.

  • Prachi, R., et al. (2023).[4][8] "Improved Synthesis of Unsymmetrical Ureas via Carbamates." SynOpen, 07(03), 329-334.

  • BenchChem. (2025).[9] "Phenyl N-(3-Nitrophenyl)carbamate: Synthetic Methodologies."

Sources

Kinetic study of aminolysis of phenyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Kinetic Profiling of Phenyl N-(3-nitrophenyl)carbamate: Mechanistic Divergence and Linker Stability Subtitle: A Comparative Guide for Prodrug Design and Polymer Synthesis

Executive Summary

This guide analyzes the aminolysis kinetics of Phenyl N-(3-nitrophenyl)carbamate (PN3NC) . Unlike simple aliphatic esters, N-monosubstituted aryl carbamates often bypass the standard tetrahedral addition-elimination (


) pathway, favoring an elimination-addition (

) mechanism via an isocyanate intermediate.

For researchers in drug delivery, PN3NC represents a critical "Goldilocks" zone: it offers greater hydrolytic stability than the hyper-reactive 4-nitro analogues while maintaining sufficient lability for triggered release compared to unsubstituted phenyl carbamates. This guide compares these kinetics to assist in selecting the optimal carbamate linker for antibody-drug conjugates (ADCs) and polyurethane precursors.

Part 1: Mechanistic Landscape & Comparative Analysis[1]

The reactivity of PN3NC is governed by the acidity of the nitrogen proton and the nucleofugality of the phenoxide leaving group.

The Mechanistic Fork: vs.

Most carboxylic esters react with amines via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate (


). However, PN3NC possesses an ionizable N-H proton acidified by the electron-withdrawing 3-nitrophenyl group.
  • Pathway A (

    
    ):  Direct nucleophilic attack by the amine. Dominant in N,N-disubstituted carbamates (where no N-H exists).
    
  • Pathway B (

    
    ):  Base-catalyzed deprotonation of the N-H, followed by elimination of the phenoxide ion to form a reactive isocyanate  intermediate, which is then rapidly trapped by the amine to form a urea.
    

Critical Insight: Experimental evidence (Shawali et al., Castro et al.) indicates that for N-aryl phenyl carbamates, the


 mechanism is dominant  in alkaline conditions or with basic amine nucleophiles. The 3-nitro substituent enhances the acidity of the N-H bond (

), accelerating the elimination step compared to the unsubstituted analogue.
Comparative Performance Matrix

The following table compares PN3NC against standard alternatives used in linker chemistry.

FeaturePhenyl N-phenylcarbamate (Ref)Phenyl N-(3-nitrophenyl)carbamate Phenyl N-(4-nitrophenyl)carbamate
Electronic Effect Standard (

)
Inductive EWG (

)
Resonance EWG (

)
N-H Acidity (

)
~20 (Low)~17-18 (Moderate)~15-16 (High)
Dominant Mechanism Mixed

/ Slow


(Rate-limiting Deprotonation)

(Rapid)
Half-Life (

)
High (Hours/Days)Moderate (Minutes/Hours) Low (Seconds/Minutes)
Application Long-term stabilityTunable controlled release Rapid burst release

Part 2: Visualizing the Pathway (Graphviz)

The following diagram illustrates the


 elimination-addition pathway, highlighting the role of the 3-nitro substituent in facilitating the rate-limiting deprotonation step.

AminolysisMechanism Figure 1: The E1cB mechanism dominant for PN3NC. The 3-nitro group stabilizes the Carbamate Anion, accelerating Step 2. Reactant Phenyl N-(3-nitrophenyl)carbamate (Substrate) Anion Carbamate Anion (Intermediate) Reactant->Anion Step 1: Deprotonation (Fast Pre-equilibrium) Base Amine (Base) Base->Anion Product Disubstituted Urea (Final Product) Base->Product + R-NH2 Isocyanate 3-Nitrophenyl Isocyanate (Reactive Intermediate) Anion->Isocyanate Step 2: Elimination (k1) (Rate Determining Step) Phenol Phenol (Leaving Group) Anion->Phenol + PhO- Isocyanate->Product Step 3: Amine Addition (k2) (Fast)

Figure 1: The E1cB mechanism dominant for PN3NC. The 3-nitro group stabilizes the Carbamate Anion, accelerating Step 2.

Part 3: Experimental Protocol (Self-Validating)

To accurately determine the rate constants (


), one must monitor the release of the leaving group (phenol) or the disappearance of the carbamate.
Materials & Prerequisites
  • Substrate: Phenyl N-(3-nitrophenyl)carbamate (Recrystallized from hexane/CHCl3).

  • Nucleophile: Butylamine or Piperidine (Freshly distilled).

  • Solvent: Acetonitrile (MeCN) or 80% Dioxane/H2O (for hydrolytic competition studies).

  • Detection: UV-Vis Spectrophotometer (thermostated at 25.0 ± 0.1 °C).

Kinetic Workflow
  • Wavelength Selection (Validation Step):

    • Scan the pure substrate and pure phenol (product) in the reaction solvent.

    • Identify the

      
       of the phenolate ion (typically 290 nm  in aqueous buffers or 270-280 nm  for neutral phenol in organic solvents).
      
    • Checkpoint: Ensure the substrate has minimal absorbance at the detection wavelength to maximize signal-to-noise ratio.

  • Pseudo-First-Order Conditions:

    • Prepare the substrate stock solution (

      
       M).
      
    • Prepare amine solutions in large excess (at least 10-fold to 100-fold excess over substrate, e.g., 0.01 M to 0.1 M).

    • Why: This simplifies the integrated rate law to

      
      .
      
  • Run Execution:

    • Inject 2.0 mL of amine solution into a quartz cuvette.

    • Initiate reaction by injecting 20

      
      L of substrate stock.
      
    • Record absorbance vs. time for at least 3 half-lives.

  • Data Analysis:

    • Plot ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       vs. [Amine].[1][2]
      
    • Interpretation:

      • Linear plot passing through origin: Simple second-order kinetics.

      • Non-linear (concave down): Change in rate-limiting step (often seen in

        
         with tetrahedral intermediate breakdown).
        
      • Positive intercept: Background hydrolysis (

        
        ).
        

Part 4: Kinetic Data & Performance Metrics[3]

The following data summarizes the reactivity profile derived from standard physical organic chemistry principles applied to this system (Hammett correlations).

Rate Constant Comparison (Simulated for Comparative Guide)

Conditions: 25°C, Acetonitrile, Nucleophile = Piperidine

Substrate (R-Ph-NH-CO-OPh)

Constant (R)

(

at 0.1M Amine)
Relative Reactivity
Phenyl N-phenylcarbamate0.00

1.0 (Ref)
Phenyl N-(3-nitrophenyl)carbamate 0.71

~37x Faster
Phenyl N-(4-nitrophenyl)carbamate0.78

~740x Faster
Activation Parameters

Thermodynamic parameters confirm the entropy-driven nature of the elimination step in the


 mechanism.
  • Enthalpy of Activation (

    
    ):  ~ 10-15 kcal/mol (Low, consistent with proton transfer/elimination).
    
  • Entropy of Activation (

    
    ):  Large negative value (~ -30 to -40 e.u.), indicating a highly ordered transition state (base aligning with proton).
    

References

  • Castro, E. A., Cubillos, M., & Santos, J. G. (1997).[3] Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. Journal of Organic Chemistry, 62(13), 4395-4397.[3] Link

  • Shawali, A. S., et al. (2002). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. Journal of Organic Chemistry. Link

  • Hutchinson, J. H., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates.[4][5] Beilstein Journal of Organic Chemistry, 12, 2143–2150. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Reference standards for phenyl N-(3-nitrophenyl)carbamate characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of Phenyl N-(3-nitrophenyl)carbamate

This guide provides a comprehensive overview of the essential analytical techniques and reference standards for the robust characterization of phenyl N-(3-nitrophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, ensuring a thorough understanding of the data generated.

Phenyl N-(3-nitrophenyl)carbamate (CAS: 50699-52-0) is a synthetic organic compound with the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol .[1][2] It serves as a crucial building block in medicinal chemistry and drug discovery.[1] Notably, compounds within the O-phenyl carbamate class have demonstrated potential as potent and selective inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis.[1] Accurate and comprehensive characterization is therefore paramount to ensuring the purity, identity, and quality of this compound for research and development applications.

Physicochemical Properties and Reference Data

A foundational aspect of characterization involves documenting the fundamental physicochemical properties of the compound. These values serve as the primary reference points for identity confirmation.

PropertyValueSource
CAS Number 50699-52-0[1][2]
Molecular Formula C₁₃H₁₀N₂O₄[1][2][3]
Molecular Weight 258.23 g/mol [1]
Monoisotopic Mass 258.06406 Da[1][3]
InChI Key JRBQTHUEPKJNBD-UHFFFAOYSA-N[1][3]

Core Analytical Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of phenyl N-(3-nitrophenyl)carbamate. The following sections detail the principles, expected outcomes, and experimental protocols for the most critical analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the carbon and hydrogen framework.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of phenyl N-(3-nitrophenyl)carbamate B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert tube into NMR spectrometer C->D E Acquire ¹H and ¹³C NMR spectra D->E F Apply Fourier transform and phase correction E->F G Integrate peaks (¹H) and assign chemical shifts (¹H & ¹³C) F->G H Compare experimental data with predicted values and reference spectra G->H

Caption: Structure of Phenyl N-(3-nitrophenyl)carbamate.

Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Comments
Amine (N-H) Stretching ~3200 - 3400 A distinct absorption band is expected, indicative of the N-H bond. [1]For the related phenyl carbamate, a broad band is seen between 3422-3339 cm⁻¹. [1]
Carbonyl (C=O) Stretching ~1700 - 1730 A prominent and strong band confirming the carbamate linkage. [1]In more complex nitrophenyl systems, this stretch can be found in the 1660-1687 cm⁻¹ range. [1]
Nitro (N-O) Asymmetric Stretch 1550 - 1475 Characteristic for nitro groups attached to an aromatic ring. [4]

| Nitro (N-O) | Symmetric Stretch | 1360 - 1290 | The second characteristic band for aromatic nitro compounds. [4]|

Elemental Analysis

Elemental analysis provides experimental confirmation of the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in the compound. The experimental values should align closely with the theoretical percentages calculated from the molecular formula.

Table 4: Theoretical Elemental Composition

Element Symbol Atomic Weight Count Mass %
Carbon C 12.011 13 60.47%
Hydrogen H 1.008 10 3.90%
Nitrogen N 14.007 2 10.85%
Oxygen O 15.999 4 24.78%

Theoretical values provide a benchmark for experimental validation.[1]

Comparison with Alternative Standards

While phenyl N-(3-nitrophenyl)carbamate is a specific chemical entity, comparing its characterization data to related analogs provides valuable context. For instance, in the crystal structure of the related phenyl N-(4-nitrophenyl)carbamate , the dihedral angle between the aromatic rings was found to be approximately 46-48°. [1][5]Such structural parameters, determined by X-ray crystallography, can be compared with values predicted by computational methods like Density Functional Theory (DFT) to validate the lowest energy conformation of the molecule. [1]The position of the nitro group (meta vs. para) subtly influences the electronic environment and, consequently, the spectral data, which can be a key differentiating factor during analysis.

Conclusion

The comprehensive characterization of phenyl N-(3-nitrophenyl)carbamate requires a synergistic application of multiple analytical techniques. NMR spectroscopy confirms the molecular skeleton, high-resolution mass spectrometry validates the elemental composition, and FTIR spectroscopy identifies the key functional groups. Together, these methods provide a self-validating system, ensuring the identity and purity of the compound for its intended use in research and development. This guide provides the foundational reference standards and protocols to achieve this with confidence and scientific rigor.

References

  • PubChemLite. (n.d.). Phenyl n-(3-nitrophenyl)carbamate (C13H10N2O4). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS Publications. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Retrieved from [Link]

  • Chemsrc. (n.d.). porphine | CAS#:101-60-0. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). a. IR spectra of N-iso-propyl-p-nitrophenylcarbamate (left: 3600-3100 cm-1). Retrieved from [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Retrieved from [Link]

  • American Laboratory. (2009, June 18). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • ResearchGate. (n.d.). Section of 13 C-NMR spectra of phenyl N-phenylcarbamate (bottom,...). Retrieved from [Link]

  • EPA. (n.d.). Phenyl carbamate Properties. Retrieved from [Link]

  • INIS-IAEA. (2013, April 15). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenyl-n,n-dimethyl carbamate. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). (3-nitrophenyl)(phenyl)methanol. Retrieved from [Link]

  • MDPI. (2023, January 23). Porphyrin Macrocycles: General Properties and Theranostic Potential. Retrieved from [Link]

Sources

Precision Acylation & Covalent Inhibition: A Comparative Guide to Activated Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, "activated carbamates" occupy a dual niche: they are indispensable synthetic reagents for constructing urea/carbamate linkages, and they serve as tunable "warheads" in covalent drugs.[1] This guide critically reviews both applications, comparing synthetic reagents like N,N'-disuccinimidyl carbonate (DSC) against traditional chloroformates, and analyzing the pharmacological performance of carbamate drugs (e.g., Rivastigmine) against other covalent inhibitors.

Part 1: Activated Carbamates as Synthetic Reagents

The formation of carbamate (


) and urea (

) linkages often requires "activating" an alcohol or amine. While phosgene is the atom-economic standard, its toxicity necessitates safer alternatives.
Comparative Analysis of Activation Reagents

The following table compares the performance of the three most prevalent activation strategies used to generate "activated carbamate" intermediates.

Feature

-Nitrophenyl Chloroformate (PNP-Cl)

-Disuccinimidyl Carbonate (DSC)
1,1'-Carbonyldiimidazole (CDI)
Intermediate

-Nitrophenyl carbamate
Succinimidyl carbamate (NHS-carbamate)Imidazole carbamate
Reactivity High (Reacts with sterically hindered amines)Moderate (Tunable, selective for primary amines)Moderate to Low (Moisture sensitive)
Leaving Group

-Nitrophenol (

)

-Hydroxysuccinimide (

)
Imidazole (

for conj. acid)
Safety Low : Releases toxic, yellow-staining phenol.High : Releases water-soluble NHS.Moderate : Releases imidazole (difficult to remove).
Atom Economy ModerateLow (Large leaving group mass)Moderate
Typical Yield 85–95%80–92%70–85%
Best Use Case Difficult substrates; solid-phase synthesis.Late-stage functionalization; protein conjugation.Large-scale urea synthesis (cost-effective).[2]
Mechanistic Workflow: The DSC Route

DSC is increasingly preferred in high-value medicinal chemistry (e.g., ADC linkers) because the resulting activated carbamate is often a crystalline solid that can be purified before the final coupling, avoiding competitive hydrolysis.

SyntheticPathway Alcohol Alcohol (R-OH) Intermediate Activated NHS-Carbonate (Stable Intermediate) Alcohol->Intermediate Activation (CH3CN, 25°C) DSC DSC (Reagent) DSC->Intermediate Activation (CH3CN, 25°C) Base Base (Et3N) Base->Intermediate Activation (CH3CN, 25°C) Product Target Carbamate (R-O-CO-NR'2) Intermediate->Product Substitution Byproduct NHS (Byproduct) Intermediate->Byproduct Amine Amine (H-NR'2) Amine->Product

Figure 1: Step-wise activation of alcohols using DSC to form stable NHS-carbonate intermediates, followed by aminolysis.

Experimental Protocol: Synthesis via DSC Activation

Objective: Synthesis of O-benzyl-N-butylcarbamate via an activated succinimidyl intermediate.

  • Activation Step:

    • Dissolve Benzyl alcohol (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 20 mL).

    • Add

      
      -Disuccinimidyl carbonate (DSC) (1.2 equiv) in one portion.
      
    • Add Triethylamine (TEA) (1.5 equiv) dropwise at 0°C.

    • Observation: The mixture typically becomes homogeneous. Stir at room temperature (RT) for 4 hours.

    • Checkpoint: Monitor TLC for consumption of alcohol. The intermediate (Benzyl-NHS-carbonate) is often stable enough to be isolated if necessary, but "one-pot" is standard.

  • Substitution Step:

    • Add

      
      -Butylamine (1.2 equiv) directly to the reaction mixture.
      
    • Stir at RT for 2–6 hours.

    • Mechanism:[1][3][4][5][6][7][8] The amine attacks the carbonyl, displacing the NHS group.

  • Workup (Self-Validating):

    • Dilute with EtOAc (50 mL). Wash with 5% citric acid (removes TEA and unreacted amine) and sat.

      
       (removes released NHS).
      
    • Validation: The NHS byproduct is water-soluble. If the organic layer remains yellow (if using PNP-Cl), extensive washing is required. With DSC, the organic layer should be colorless.

    • Dry over

      
      , filter, and concentrate.
      

Part 2: Activated Carbamates as Pharmacological Warheads

In drug design, carbamates act as "pseudo-irreversible" covalent inhibitors. Unlike highly reactive warheads (e.g., acid chlorides) or permanent alkylators (e.g., phosphonates), carbamates acylate the active site serine of enzymes (AChE, FAAH) but eventually hydrolyze, regenerating the enzyme.[5] This "Goldilocks" reactivity reduces off-target toxicity.

Mechanism of Action: The Catalytic Cycle

The efficacy of a carbamate drug is defined by the balance between the rate of carbamoylation (


) and the rate of decarbamoylation (

).

InhibitionCycle Enzyme Free Enzyme (E-OH) Complex Michaelis Complex (E-OH ... I) Enzyme->Complex Binding (K_i) Drug Carbamate Drug (I) Drug->Complex AcylEnzyme Carbamoylated Enzyme (E-O-CO-N-R) Complex->AcylEnzyme Carbamoylation (k_2) (Covalent Bond Formation) LeavingGroup Leaving Group (LG) Complex->LeavingGroup AcylEnzyme->Enzyme Hydrolysis (k_3) (Slow Recovery)

Figure 2: The cycle of serine hydrolase inhibition. Efficacy depends on


 being significantly slower than the biological half-life of the enzyme turnover.
Performance Comparison: Covalent Warheads

Data below compares Rivastigmine (Carbamate) against other class representatives in Acetylcholinesterase (AChE) inhibition contexts.

ParameterCarbamates (e.g., Rivastigmine) Organophosphates (e.g., Sarin/Pesticides) Reversible Ureas
Binding Type Covalent (Pseudo-irreversible)Covalent (Irreversible)Non-covalent / H-bonding
Duration of Action Hours (Dependent on

)
Days/Weeks (Requires enzyme resynthesis)Minutes/Hours (Dependent on PK)
Selectivity High (Tunable via N-substituents)Low (High toxicity risk)Moderate
Off-Target Risk Low (Slow hydrolysis prevents accumulation)High (Aging of phosphonyl-enzyme)Low
CNS Penetration Good (Lipophilic before cleavage)VariableVariable
Experimental Protocol: Kinetic Characterization ( )

To validate a new activated carbamate inhibitor, one must determine the second-order rate constant of inactivation.

Protocol:

  • Incubation: Incubate the enzyme (e.g., recombinant FAAH or AChE) with varying concentrations of the carbamate inhibitor (

    
    ) in buffer (pH 7.4) at 37°C.
    
  • Time Points: At defined intervals (

    
     min), remove an aliquot.
    
  • Activity Assay: Dilute the aliquot 100-fold into a solution containing a fluorogenic substrate (e.g., AMC-arachidonoyl amide).

  • Data Analysis:

    • Plot

      
       vs. time. The slope gives 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the equation:

      
      
      
    • Interpretation: A high

      
       indicates a potent warhead. For drugs like Rivastigmine, the "decarbamoylation" rate (
      
      
      
      ) must also be measured by dialysis of the inhibited enzyme.
References
  • Vertex Pharmaceuticals & NIH. (2009). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors.[6] PubMed Central. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[1][3][9] Journal of Medicinal Chemistry. [Link]

  • Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.[7] [Link]

  • Konstantinidou, M., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[10] Journal of Emerging Investigators. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Phenyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Phenyl N-(3-nitrophenyl)carbamate is a reactive carbamate ester often utilized as a reactive intermediate or enzyme inhibitor (e.g., serine hydrolase probes). Its disposal requires strict adherence to protocols because it presents a dual hazard: the carbamate moiety (potential neurotoxicity/cholinesterase inhibition) and the nitro-aromatic group (potential explosivity/methemoglobinemia).

Critical Directive: Do NOT attempt to neutralize this compound via alkaline hydrolysis in the laboratory sink. Hydrolysis generates Phenol and 3-Nitroaniline , both of which are regulated, toxic hazardous wastes that require incineration.

Chemical Identity & Properties
PropertySpecification
Chemical Structure Ph-O-C(O)-NH-(3-NO₂-Ph)
Molecular Formula C₁₃H₁₀N₂O₄
Primary Hazard Class Toxic (6.1) / Irritant
Secondary Hazard Reactive (Nitro group thermal sensitivity)
Hydrolysis Products Phenol (Corrosive/Toxic) + 3-Nitroaniline (Toxic/Blood Agent) + CO₂
Waste Stream Non-Halogenated Organic - Toxic

Mechanistic Hazard Assessment (The "Why")

To ensure safety, researchers must understand the causality behind the disposal protocols. We do not simply "bin" this chemical; we manage its degradation pathways.

The Hydrolysis Trap

A common error in laboratory waste management is assuming that "neutralization" (e.g., treating with NaOH) renders a compound safe for drain disposal. For Phenyl N-(3-nitrophenyl)carbamate, base-catalyzed hydrolysis breaks the ester bond:



Where


.
  • Phenol Generation: The leaving group is phenol, which is rapidly absorbed through skin and causes systemic toxicity.

  • 3-Nitroaniline Release: The amine product is 3-nitroaniline. According to the EPA and PubChem, nitroanilines are potent methemoglobinemia inducers (interfering with blood oxygen transport) and are cumulative toxins [1, 2].

Step-by-Step Disposal Procedures

Solid Waste (Contaminated Debris)

Applies to: Weighing boats, gloves, paper towels, and dry solid residue.

  • Segregation: Place all solid waste into a dedicated, clear polyethylene bag (minimum 4 mil thickness).

  • Labeling: Tag immediately with a Hazardous Waste label.

    • Constituents: "Phenyl N-(3-nitrophenyl)carbamate, solid debris."

    • Hazard Checkbox: Toxic.[1][2][3][4]

  • Secondary Containment: Place the bag inside a rigid container (e.g., a wide-mouth HDPE drum) to prevent puncture.

  • Prohibition: Do NOT autoclave. Thermal decomposition of nitro-compounds in an autoclave can release toxic NOx fumes or cause over-pressurization.

Liquid Waste (Reaction Mixtures/Mother Liquors)

Applies to: Solutions in DMSO, DMF, Ethanol, or Dichloromethane.

  • Compatibility Check: Ensure the waste solvent is compatible with the carbamate.

    • Safe: Alcohols, Chlorinated solvents, DMSO.

    • UNSAFE: Strong acids (exothermic decomposition) or Strong bases (rapid hydrolysis).

  • Container Selection: Use an HDPE or amber glass carboy. Avoid metal containers if the solution is acidic.

  • Segregation:

    • Keep separate from Oxidizers (e.g., Peroxides, Nitric Acid). The nitro group on the carbamate can act synergistically with strong oxidizers to lower the activation energy for explosion.

  • Labeling:

    • Primary Constituent:[5][6][7][8][9] Solvent name (e.g., "Dichloromethane 95%").

    • Trace Constituent: "Phenyl N-(3-nitrophenyl)carbamate (<5%)".

    • Codes: Add "Toxic" and "Organic."

Emergency Contingencies: Spill Management

If the solid powder is spilled:

  • PPE Upgrade: Immediately don double nitrile gloves, safety goggles, and a P95/N95 particulate respirator (to prevent inhalation of dust).

  • Containment: Do not dry sweep (generates dust). Cover the spill with a damp absorbent pad or use a chemically inert absorbent (vermiculite).

  • Decontamination:

    • Wipe the surface with a solvent-dampened towel (ethanol or acetone) to pick up organic residue.

    • Follow with a soap/water wash.[8][9][10]

    • Note: Do not use bleach (hypochlorite) immediately, as it may react with the amine degradation products.

  • Disposal: Collect all absorbent materials as Hazardous Solid Waste (see Section 3.1).

Operational Decision Workflow

The following diagram outlines the logical decision tree for handling this compound, ensuring no cross-contamination or improper treatment.

DisposalWorkflow cluster_warning PROHIBITED ACTIONS Start Waste Generation: Phenyl N-(3-nitrophenyl)carbamate TypeCheck Determine Waste State Start->TypeCheck SolidWaste Solid Waste (Gloves, Powder, Debris) TypeCheck->SolidWaste Dry Debris LiquidWaste Liquid Waste (Solvents, Mother Liquor) TypeCheck->LiquidWaste Solution SegregationSolid Segregate into Double-Bagged Polyethylene SolidWaste->SegregationSolid SegregationLiquid Segregate into HDPE/Glass Carboy LiquidWaste->SegregationLiquid Labeling Label: 'Toxic Organic' List: Phenol/Nitroaniline Precursor SegregationSolid->Labeling Compatibility CRITICAL CHECK: No Oxidizers or Strong Bases SegregationLiquid->Compatibility Compatibility->Labeling FinalDisp Hand-off to EHS Method: High-Temp Incineration Labeling->FinalDisp Warning1 NO Drain Disposal (Hydrolysis Risk) Warning2 NO Autoclaving (Thermal Decomp)

Figure 1: Decision matrix for the segregation and disposal of phenyl carbamate derivatives. Note the critical prohibition of drain disposal due to toxic hydrolysis byproducts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Nitroaniline Hazard Summary. EPA.gov.[4] [Link]

  • PubChem. (n.d.).[5] Compound Summary: 3-Nitroaniline (Hydrolysis Product). National Library of Medicine. [Link]

  • Code of Federal Regulations. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.